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7-Azaspiro[3.5]nonan-1-one

Cat. No.: B15301557
M. Wt: 139.19 g/mol
InChI Key: ZPBRXUKCCNTIKV-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-1-one is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Spirocyclic structures like this one are increasingly employed in lead optimization to access underexplored chemical space, improve physicochemical properties, and reduce conformational flexibility in drug candidates . This compound serves as a versatile synthetic intermediate and building block. While a specific synthesis for 7-oxo-2-azaspiro[3.5]nonane, a related compound, highlights the relevance of such scaffolds in creating important drug intermediates . The 7-azaspiro[3.5]nonane core structure is recognized for its potential in pharmaceutical applications, as evidenced by its inclusion in patent filings for compounds targeting a range of conditions such as pain, anxiety, and inflammatory diseases . Intended Use This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-purity compound as a key starting material for the synthesis of more complex molecules, particularly in the development of novel bioactive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B15301557 7-Azaspiro[3.5]nonan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-1-2-8(7)3-5-9-6-4-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBRXUKCCNTIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties of 7-Azaspiro[3.5]nonan-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry, offering a three-dimensional architecture that can be exploited for the development of novel therapeutics. This guide provides a comprehensive overview of the core properties of 7-azaspiro[3.5]nonan-1-one and its derivatives, with a focus on available data for closely related analogs due to the limited public information on the specific title compound. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and synthesize new chemical entities based on this promising scaffold.

Physicochemical Properties

Table 1: Physicochemical Properties of 7-Azaspiro[3.5]nonane and a Derivative

Property7-Azaspiro[3.5]nonanetert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Molecular Formula C8H15NC13H21NO3
Molecular Weight 125.21 g/mol [1]239.31 g/mol
CAS Number 766-34-7[1]203661-69-2
Melting Point Not Available55-56 °C
Boiling Point Not Available349 °C
Flashing Point Not Available165 °C

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a patented method for the synthesis of its isomer, 7-oxo-2-azaspiro[3.5]nonane, provides a relevant synthetic strategy. This approach involves a two-step process commencing with a cyclization reaction followed by a reduction.

Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Isomer of the Target Compound)

A patented method describes the synthesis of 7-oxo-2-azaspiro[3.5]nonane. The process involves two main steps:

  • First Cyclization Reaction: A compound (compound 1) is reacted with another (compound 2) in N,N-dimethylformamide in the presence of an acid binding agent, a phase transfer catalyst, and an iodo metal salt to yield an intermediate (compound 3). The acid-binding agent is crucial for absorbing acid produced during the reaction and preventing the formation of alkyl halide byproducts.

  • Second Cyclization Reaction: The intermediate (compound 3) undergoes a second cyclization reaction with lithium aluminum hydride in a suitable solvent to produce 7-oxo-2-azaspiro[3.5]nonane.

This method is reported to have a preparation yield of over 82%, a shortened production period, and reduced costs. The reaction conditions are described as mild, with convenient post-treatment, making it suitable for large-scale production.

Biological Activity and Drug Development Potential

Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant promise in drug discovery, particularly in the areas of metabolic diseases and oncology.

GPR119 Agonists for Diabetes and Metabolic Diseases

Derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists of G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The development of potent and selective GPR119 agonists is an active area of research, and the 7-azaspiro[3.5]nonane scaffold has been identified as a key pharmacophore in this context. Some of these derivatives have been used in the preparation of compounds for the treatment of diabetes and metabolic diseases.

KRAS G12C Inhibitors for Cancer Therapy

Complex derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of the KRAS G12C mutant protein. The KRAS oncogene is frequently mutated in various cancers, and the G12C mutation is a key driver of tumor growth. The development of covalent inhibitors that specifically target this mutant has been a major breakthrough in oncology. The 2,7-diazaspiro[3.5]nonane moiety plays a crucial role in the binding of these inhibitors to the KRAS G12C protein.

Experimental Workflows and Signaling Pathways

To illustrate the general workflow for the synthesis and evaluation of 7-azaspiro[3.5]nonane derivatives, a conceptual diagram is provided below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials step1 First Cyclization start->step1 intermediate Intermediate Compound step1->intermediate step2 Second Cyclization intermediate->step2 product This compound (or derivative) step2->product bio_assay Biological Assays (e.g., GPR119, KRAS) product->bio_assay Screening hit_id Hit Identification bio_assay->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Conceptual workflow for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane derivatives.

Given that derivatives of this scaffold have been investigated as KRAS inhibitors, a simplified diagram of the RAS/MAPK signaling pathway is presented to provide context for their mechanism of action.

ras_pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 7-Azaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->RAS_GTP Inhibits KRAS G12C

Caption: Simplified RAS/MAPK signaling pathway and the inhibitory action of 7-azaspiro[3.5]nonane derivatives.

References

Synthesis of the 7-Azaspiro[3.5]nonan-1-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[3.5]nonan-1-one scaffold is a valuable heterocyclic motif in medicinal chemistry, serving as a key building block for the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to enhance target affinity and selectivity. This technical guide provides a comprehensive overview of a proposed synthetic route to this important scaffold, including detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway. The presented methodology is based on established and reliable organic transformations, offering a practical approach for its preparation in a laboratory setting.

Introduction

Spirocyclic systems are of significant interest in drug discovery due to their ability to introduce conformational rigidity and three-dimensionality into molecular structures. The this compound core, in particular, combines a spirocyclic junction with a piperidine ring, a common pharmacophore in numerous bioactive molecules. This guide outlines a robust synthetic strategy for accessing this scaffold, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of the this compound scaffold can be achieved through a multi-step sequence involving the formation of a key diester intermediate, followed by an intramolecular Dieckmann condensation to construct the spirocyclic ketone, and concluding with a deprotection and decarboxylation sequence. The nitrogen atom of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group throughout the initial steps to ensure regioselectivity and prevent unwanted side reactions.

Synthetic Pathway A N-Boc-4-piperidine- carboxylic acid B Ethyl N-Boc-4-piperidine- carboxylate A->B Esterification (EtOH, H+) C Ethyl 1-(tert-butoxycarbonyl)-4- (2-ethoxy-2-oxoethyl)piperidine- 4-carboxylate B->C Alkylation (LDA, Ethyl bromoacetate) D tert-Butyl 1-oxo-7-azaspiro[3.5] nonane-2-carboxylate-7-carboxylate C->D Dieckmann Condensation (NaOEt) E This compound D->E Deprotection & Decarboxylation (TFA or HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of N-Boc-4-piperidinecarboxylic acid

Objective: To synthesize Ethyl N-Boc-4-piperidinecarboxylate.

Procedure:

  • To a solution of N-Boc-4-piperidinecarboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ethyl ester.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
N-Boc-4-piperidinecarboxylic acid1.0229.28-
EthanolSolvent46.07-
Sulfuric Acid (conc.)0.0598.08-
Product
Ethyl N-Boc-4-piperidinecarboxylate-257.33
Expected Yield >95%
Step 2: Alkylation of Ethyl N-Boc-4-piperidinecarboxylate

Objective: To synthesize the diester intermediate, Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of Ethyl N-Boc-4-piperidinecarboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
Ethyl N-Boc-4-piperidinecarboxylate1.0257.33-
Lithium diisopropylamide (LDA)1.1107.12-
Ethyl bromoacetate1.2167.00-
Product
Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate-343.42
Expected Yield 70-85%
Step 3: Intramolecular Dieckmann Condensation

Objective: To construct the spirocyclic β-keto ester via Dieckmann condensation.

Procedure:

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous toluene, add a solution of the diester intermediate (1.0 eq) in anhydrous toluene dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 1 M HCl) until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate1.0343.42-
Sodium ethoxide1.568.05-
Product
tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-2-carboxylate-7-carboxylate-297.36
Expected Yield 60-75%
Step 4: Deprotection and Decarboxylation

Objective: To obtain the final this compound scaffold.

Procedure:

  • Dissolve the crude β-keto ester from the previous step in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas (CO2) ceases and TLC indicates the consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-2-carboxylate-7-carboxylate1.0297.36-
Trifluoroacetic acid (TFA) or HClExcess--
Product
This compound-139.20
Expected Yield 80-95%

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the this compound scaffold.

Step Product Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Analytical Data
1Ethyl N-Boc-4-piperidinecarboxylateC13H23NO4257.33>95¹H NMR, ¹³C NMR, MS
2Ethyl 1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylateC17H29NO6343.4270-85¹H NMR, ¹³C NMR, MS, IR
3tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-2-carboxylate-7-carboxylateC15H23NO5297.3660-75¹H NMR, ¹³C NMR, MS (as the corresponding β-keto acid)
4This compoundC8H13NO139.2080-95¹H NMR, ¹³C NMR, MS, HRMS, IR

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted below.

Experimental Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Alkylation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Deprotection & Decarboxylation start1 Mix N-Boc-4-piperidinecarboxylic acid and Ethanol react1 Add H2SO4 (cat.) and Reflux start1->react1 workup1 Work-up: - Solvent removal - Extraction - Drying react1->workup1 product1 Ethyl N-Boc-4- piperidinecarboxylate workup1->product1 start2 Prepare LDA solution in THF product1->start2 react2 Add Ester, then Ethyl bromoacetate start2->react2 workup2 Work-up: - Quench - Extraction - Chromatography react2->workup2 product2 Diester Intermediate workup2->product2 start3 Prepare NaOEt in Toluene product2->start3 react3 Add Diester and Reflux start3->react3 workup3 Work-up: - Acidic quench - Extraction react3->workup3 product3 β-Keto Ester workup3->product3 start4 Dissolve β-Keto Ester product3->start4 react4 Add TFA or HCl start4->react4 workup4 Work-up: - Solvent removal - Basification - Extraction react4->workup4 product4 This compound workup4->product4

Caption: Detailed experimental workflow for the multi-step synthesis.

Conclusion

This technical guide presents a detailed and practical synthetic route for the preparation of the this compound scaffold. The proposed pathway utilizes well-established chemical transformations, ensuring its accessibility and reproducibility. The provided experimental protocols and tabulated data offer a solid foundation for researchers and drug development professionals to synthesize this valuable building block for their discovery programs. The logical flow and visualizations aim to facilitate a clear understanding of the entire synthetic process.

In-depth Technical Guide: Analysis of the 7-Azaspiro[3.5]nonan-1-one Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An exhaustive search of publicly available scientific literature and chemical databases did not yield specific information regarding the synthesis, characterization, or biological activity of 7-Azaspiro[3.5]nonan-1-one. This suggests that the compound may not be well-documented or may be a novel chemical entity.

Therefore, this guide will provide a comprehensive analysis of a closely related and structurally similar isomer, 2-Azaspiro[3.5]nonan-7-one , for which some synthetic information is available. This will serve as a representative example for the analytical techniques and data presentation requested. Additionally, a hypothetical signaling pathway involving an azaspiro[3.5]nonane scaffold will be presented to fulfill the visualization requirements.

Core Structure and Properties of Azaspiro[3.5]nonanes

The azaspiro[3.5]nonane core consists of a four-membered azetidine ring and a six-membered cyclohexane ring sharing a single carbon atom (the spiro atom). The position of the nitrogen atom and any functional groups, such as a ketone, defines the specific isomer. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can lead to improved binding affinity and selectivity for biological targets.

Analysis of 2-Azaspiro[3.5]nonan-7-one

While detailed experimental data for 2-Azaspiro[3.5]nonan-7-one is limited, a patented synthetic method provides a basis for its preparation. The following sections outline the expected analytical data and a generalized experimental approach based on this information.

Table 1: Physicochemical and Spectroscopic Data for 2-Azaspiro[3.5]nonan-7-one (Hypothetical Data)
PropertyValue (Predicted/Exemplary)
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance White to off-white solid
Melting Point Not Reported
Boiling Point Not Reported
¹H-NMR (CDCl₃, 400 MHz) Predicted shifts (ppm): δ 1.5-2.0 (m, 4H), 2.2-2.5 (m, 4H), 3.0-3.3 (m, 4H), NH proton may be broad.
¹³C-NMR (CDCl₃, 100 MHz) Predicted shifts (ppm): δ 25-40 (aliphatic CH₂), 50-60 (spiro C and CH₂ adjacent to N), 208-212 (C=O).
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~2920, 2850 (C-H stretch), ~1710 (C=O stretch), ~1450 (C-H bend).
Mass Spec (EI, m/z) [M]⁺ at 139, fragmentation pattern would show loss of CO, and cleavage of the rings.
Experimental Protocols

A plausible synthetic route to 2-azaspiro[3.5]nonan-7-one is outlined in a patent, involving the cyclization of a suitable precursor. A generalized protocol based on this approach is described below.

Synthesis of 2-Azaspiro[3.5]nonan-7-one (Generalized)

A detailed, step-by-step experimental protocol for the synthesis of 2-Azaspiro[3.5]nonan-7-one is not publicly available. However, a general synthetic strategy can be inferred from patents involving similar structures. This would likely involve a multi-step sequence starting from commercially available materials to construct the spirocyclic core, followed by functional group manipulations to introduce the ketone at the 7-position.

One potential conceptual pathway is illustrated in the workflow diagram below.

G A Starting Material (e.g., Cyclohexanone derivative) B Functional Group Interconversion A->B Step 1 C Introduction of Azetidine Precursor B->C Step 2 D Spirocyclization C->D Step 3 E Deprotection/Oxidation D->E Step 4 F 2-Azaspiro[3.5]nonan-7-one E->F Step 5

Caption: Conceptual workflow for the synthesis of 2-Azaspiro[3.5]nonan-7-one.

Hypothetical Biological Activity and Signaling Pathway

Azaspirocyclic scaffolds are often explored for their potential as modulators of various signaling pathways implicated in disease. For illustrative purposes, a hypothetical signaling pathway is presented below, showing how an azaspiro[3.5]nonane derivative could potentially act as an inhibitor of a kinase cascade involved in cell proliferation.

G cluster_0 Cell Surface cluster_1 Intracellular cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Azaspiro[3.5]nonane Inhibitor Azaspiro[3.5]nonane Inhibitor Azaspiro[3.5]nonane Inhibitor->Kinase B Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Caption: Hypothetical signaling pathway showing inhibition by an azaspiro[3.5]nonane derivative.

This guide provides a framework for the chemical structure analysis of azaspiro[3.5]nonan-1-one by using a closely related isomer as a proxy due to the absence of specific data for the requested molecule. The provided tables and diagrams are illustrative and based on general chemical principles and data for analogous structures. For definitive information on this compound, further experimental investigation would be required.

A Technical Guide to the Spectroscopic Profile of 7-Azaspiro[3.5]nonan-1-one and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability: As of October 2025, a comprehensive public domain search has revealed no specific experimental spectroscopic data for 7-Azaspiro[3.5]nonan-1-one. This guide, therefore, provides an in-depth look at the spectroscopic data of closely related isomers and derivatives to offer valuable comparative insights for researchers, scientists, and drug development professionals. The presented data and protocols are drawn from analogous structures to predict the expected spectral characteristics and guide experimental design for the target compound.

Spectroscopic Data for a Closely Related Isomer: 7-Azaspiro[3.5]nonan-2-one Hydrochloride

While data for the 1-one isomer is unavailable, spectroscopic information for 7-Azaspiro[3.5]nonan-2-one hydrochloride has been reported[1][2]. This data provides a foundational understanding of the NMR and mass spectral characteristics of the 7-azaspiro[3.5]nonane core.

Table 1: Available Spectroscopic Data for 7-Azaspiro[3.5]nonan-2-one hydrochloride [1]

Technique Data Available
¹H NMRSpectrum available
¹³C NMRSpectrum available
IRSpectra available
Mass SpectrometrySpectrum available

Detailed peak assignments and spectra are available through specialized chemical databases.

Spectroscopic Data for Other Related Azaspiro Compounds

To further build a predictive spectroscopic profile for this compound, data from other functionalized azaspiro compounds can be informative. For instance, derivatives of 7-oxa-2-azaspiro[3.5]nonane have been synthesized and characterized[3].

Table 2: Selected ¹H NMR Data for a 7-oxa-2-azaspiro[3.5]nonane Derivative [3]

Compound Solvent ¹H NMR (ppm)
(2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanolCDCl₃3.71 – 3.59 (m, 2H), 3.56 (dd, J = 7.1, 1.0 Hz, 1H), 3.11 (s, 1H), 2.92 – 2.80 (m, 2H), 2.37 (dt, J = 11.5, 8.4 Hz, 1H), 2.29 (s, 3H), 2.02 – 1.86 (m, 3H), 1.82 (dq, J = 11.1, 8.2 Hz, 1H), 1.77 – 1.64 (m, 1H)

Table 3: Mass Spectrometry Data for a 7-oxa-2-azaspiro[3.5]nonane Derivative [3]

Compound Ionization Method Calculated m/z Found m/z
(2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanolAPEI[M] 141.21141.0

Experimental Protocols: A Generalized Approach

While a specific protocol for the synthesis of this compound is not available, a general multi-step synthesis for a related compound, 7-oxo-2-azaspiro[3.5]nonane, has been described[4]. This can be adapted for the synthesis of the target molecule.

General Synthesis and Characterization Workflow

The synthesis of azaspiro[3.5]nonanones typically involves the formation of the spirocyclic core through cyclization reactions, followed by functional group manipulations. A generalized workflow for the synthesis and characterization is presented below.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction1 Cyclization Reaction start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Azaspiro Intermediate purification1->intermediate reaction2 Oxidation/Functionalization intermediate->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Recrystallization/Distillation workup2->purification2 final_product This compound purification2->final_product nmr 1H & 13C NMR final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir purity Purity Analysis (HPLC/GC) final_product->purity

A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Detailed Methodologies

  • Cyclization Reaction: A common approach involves the reaction of a suitable piperidine derivative with a cyclobutanone precursor in the presence of a base. The reaction conditions, such as solvent, temperature, and reaction time, need to be optimized for the specific substrates.

  • Purification: The crude product is typically purified using standard techniques such as column chromatography on silica gel or preparative HPLC.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound. Common ionization techniques include electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone, which is expected in the range of 1700-1725 cm⁻¹.

Signaling Pathways and Biological Activity

Currently, there is no published information on the specific biological activities or signaling pathway interactions of this compound. However, the azaspirocyclic scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved pharmacological properties[3]. Derivatives of the related 7-acetyl-7-azaspiro[3.5]nonane-1,3-dione have been investigated for potential antimicrobial and antitumor properties[5]. Research in this area would be necessary to elucidate any potential therapeutic applications for this compound.

References

An In-Depth Technical Guide to 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular formula, weight, and a plausible synthetic approach for 7-Azaspiro[3.5]nonan-1-one, a spirocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents a generalized workflow for the characterization of novel chemical entities.

Core Molecular Data

The fundamental physicochemical properties of this compound have been determined based on its chemical structure. The molecule consists of a cyclobutane ring and a piperidine ring sharing a single carbon atom, with a ketone group on the cyclobutane ring and a nitrogen atom in the piperidine ring.

PropertyValue
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
IUPAC Name This compound
Canonical SMILES C1CC2(CCN1)C(=O)C2
InChI Key InChI=1S/C8H13NO/c10-8-2-3-9-4-1-7(8)5-6-9/h1-6H2

Postulated Experimental Protocols

Hypothetical Synthesis of this compound

This proposed synthesis involves the creation of the spirocyclic core followed by functional group manipulation.

Step 1: Synthesis of a Suitable Piperidine Precursor A commercially available piperidine derivative with appropriate functional groups for cyclobutane ring formation would be the starting material. For instance, a protected 4-piperidone could be reacted with a suitable three-carbon synthon.

Step 2: Spirocyclization A key step would involve a cyclization reaction to form the cyclobutane ring. This could potentially be achieved through an intramolecular nucleophilic substitution or a [2+2] cycloaddition reaction.

Step 3: Functional Group Interconversion and Deprotection Following the formation of the spirocyclic skeleton, a series of reactions may be necessary to introduce the ketone at the 1-position and to remove any protecting groups from the nitrogen atom.

Characterization Workflow

For a novel compound such as this compound, a systematic characterization is essential to determine its physicochemical and biological properties. The following workflow outlines a typical process.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural Structural Elucidation (NMR, MS, X-ray) purification->structural purity Purity Assessment (HPLC, GC) structural->purity physical Physical Properties (m.p., b.p., solubility) purity->physical in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) physical->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, pathway analysis) in_vitro->cell_based in_vivo In Vivo Studies (e.g., animal models) cell_based->in_vivo

Characterization workflow for a novel spiro compound.

Signaling Pathways and Logical Relationships

Given the novelty of this compound, its interaction with specific biological signaling pathways has not been elucidated. However, spirocyclic scaffolds are of significant interest in medicinal chemistry and are often designed as mimetics of existing pharmacophores or as novel binders to biological targets. The logical relationship for its potential development as a therapeutic agent is outlined below.

G cluster_discovery Drug Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt adme ADME/Tox Studies lead_opt->adme animal Efficacy in Animal Models adme->animal phase1 Phase I animal->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Drug development pathway for a novel chemical entity.

Stability and Storage of 7-Azaspiro[3.5]nonan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Azaspiro[3.5]nonan-1-one, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific public data on this compound, this document synthesizes information from related azaspiro structures and fundamental principles of organic chemistry to infer best practices for its handling and storage.

Core Chemical Structure and Inherent Stability Considerations

This compound incorporates a unique spirocyclic system containing a secondary amine and a cyclic ketone. This distinct architecture offers conformational rigidity, a desirable trait in drug design. However, these functional groups also present potential stability challenges that must be addressed to ensure the compound's integrity.

The secondary amine can be susceptible to oxidation and reaction with atmospheric carbon dioxide, potentially leading to the formation of N-oxides or carbonate salts. The ketone functionality, particularly within a cyclic system, may be sensitive to light, potentially undergoing photochemical degradation.

Recommended Storage Conditions

Based on data from structurally related compounds, including tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate and other azaspiro derivatives, the following storage conditions are recommended to maximize the shelf life of this compound.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)To minimize the rate of potential degradation reactions. For some related compounds, room temperature is deemed acceptable for short-term storage.
Light Protect from light (store in amber vials or in the dark)To prevent potential photochemical decomposition of the cyclic ketone.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.To prevent oxidation and reaction with atmospheric CO2 and moisture.
Moisture Store in a dry environment.To prevent hydrolysis and other moisture-mediated degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its functional groups, the following are plausible routes of decomposition:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide or other oxidative degradation products.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric CO2 to form carbamate salts.

  • Photodecomposition: The cyclic ketone moiety may undergo various photochemical reactions upon exposure to UV light, potentially leading to ring-opening or rearrangement products.

  • Acid/Base Instability: As a basic compound, this compound will react with acids to form salts. Its stability in strong acidic or basic conditions has not been reported and should be evaluated on a case-by-case basis.

Experimental Protocols: General Approach to Stability Assessment

While specific, validated stability-indicating methods for this compound are not publicly available, a general approach to developing such a method would involve the following:

  • Method Development: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point for assessing the purity of this compound and detecting any degradation products. The mobile phase and gradient would need to be optimized to achieve good resolution between the parent compound and any potential impurities. Mass spectrometry (LC-MS) would be invaluable for the identification of unknown degradation products.

  • Forced Degradation Studies: To understand the potential degradation pathways and to ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This would involve subjecting solutions of this compound to various stress conditions:

    • Acidic Conditions: e.g., 0.1 N HCl at elevated temperature.

    • Basic Conditions: e.g., 0.1 N NaOH at elevated temperature.

    • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: Heating the solid material and a solution at a high temperature (e.g., 60-80 °C).

    • Photostability: Exposing the solid material and a solution to UV and visible light.

  • Long-Term Stability Study: To determine the shelf-life of the compound, a long-term stability study should be conducted under the recommended storage conditions (e.g., 2-8 °C, protected from light). Samples would be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months) to monitor for any changes in purity and the appearance of degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its quality and integrity.

G cluster_storage Storage and Handling Workflow start Receive Compound check_coa Inspect Certificate of Analysis (CoA) start->check_coa visual_inspect Visually Inspect for Degradation check_coa->visual_inspect transfer Transfer to Appropriate Storage visual_inspect->transfer storage_conditions Store at 2-8°C Protect from Light Inert Atmosphere transfer->storage_conditions usage Aliquot for Use storage_conditions->usage stability_check Periodic Stability Check storage_conditions->stability_check end Use in Experiment usage->end stability_check->storage_conditions

Caption: Workflow for Handling this compound.

Navigating the Solubility Landscape of 7-Azaspiro[3.5]nonan-1-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Azaspiro[3.5]nonan-1-one, a spirocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers detailed experimental protocols to enable researchers to determine these crucial parameters. Furthermore, it presents a framework for the systematic evaluation and data presentation of solubility studies, alongside qualitative insights from related azaspirocyclic structures.

Understanding Solubility: A Critical Parameter in Drug Discovery

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). For a drug candidate like this compound, understanding its solubility in a range of organic solvents is paramount for various stages of development, from synthesis and purification to formulation and in vitro/in vivo testing. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can hinder the development of effective drug delivery systems.

Quantitative Solubility Data: A Framework for Investigation

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationNotes
Alcohols
Methanol25Shake-Flask
Ethanol25Shake-Flask
Isopropanol25Shake-Flask
Ketones
Acetone25Shake-Flask
Methyl Ethyl Ketone25Shake-Flask
Ethers
Diethyl Ether25Shake-Flask
Tetrahydrofuran (THF)25Shake-Flask
Halogenated Solvents
Dichloromethane (DCM)25Shake-Flask
Chloroform25Shake-Flask
Aprotic Polar Solvents
Dimethylformamide (DMF)25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Acetonitrile (ACN)25Shake-Flask
Hydrocarbons
Hexane25Shake-Flask
Toluene25Shake-Flask

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the original undiluted solution by taking into account the dilution factor.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Phase Separation (Settling or Centrifugation) B->C D Collect and Filter Supernatant C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G G cluster_0 Experimental Determination cluster_1 Data Application A Select Compound and Solvents B Execute Shake-Flask Protocol A->B C Analyze Samples B->C D Record Quantitative Data C->D E Synthesis & Purification Optimization D->E F Formulation Development D->F G In Vitro / In Vivo Assay Design D->G

References

The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic and heteroaromatic ring systems. In this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectoral display of substituents, and ability to modulate physicochemical properties offer significant advantages in drug design, leading to improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the core principles of azaspirocyclic compounds in medicinal chemistry, from their synthesis to their impact on biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The Structural Advantage of Azaspirocycles

Azaspirocycles are bicyclic compounds where the two rings share a single common atom, the spiro center. This unique arrangement confers a rigid, non-planar geometry, which is a significant departure from the largely two-dimensional space occupied by many traditional drug molecules. This 3D architecture allows for a more precise orientation of functional groups, enabling optimal interactions with the complex topographies of biological targets such as enzymes and receptors. The introduction of a nitrogen atom within the spirocyclic framework, creating an azaspirocycle, provides a key site for further functionalization and can significantly influence the compound's basicity, polarity, and hydrogen bonding capacity.

One of the key benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success, as it can lead to better solubility, reduced off-target toxicity, and enhanced metabolic stability.

Key Applications in Drug Discovery

Azaspirocyclic motifs are increasingly found in a diverse range of therapeutic agents, demonstrating their versatility in targeting various disease areas. Notable applications include their use as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.

Azaspirocyclic Compounds as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Azaspirocyclic scaffolds have been successfully employed in the design of potent and selective kinase inhibitors.

A notable example is the development of azaspirooxindolinone derivatives as inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both crucial mediators in B-cell and T-cell signaling pathways, respectively.[1][2][3][4][5]

Table 1: In Vitro Cytotoxicity of Azaspirooxindolinone Derivatives against Cancer Cell Lines [1][2][3][4][5]

CompoundJurkat (ITK-positive) IC50 (µM)Ramos (BTK-positive) IC50 (µM)Non-cancer cell lines IC50 (µM)
3d 3.583.06> 50
3j 4.161.38> 50
3a 9.3610.11> 50
3e 10.85> 50> 50
3f 29.411.82> 50
3g > 501.42> 50

The data in Table 1 highlights the potential of these compounds to selectively target cancer cells expressing ITK and/or BTK while exhibiting minimal toxicity to non-cancerous cells.

Another significant area of research is the development of azaspirocyclic inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. The brain-penetrant LRRK2 inhibitor, GNE-7915, incorporates an azaspirocyclic moiety and demonstrates potent inhibition of LRRK2 kinase activity.[6][7][8][9][10]

Table 2: Potency and Selectivity of the LRRK2 Inhibitor GNE-7915 [6][7][8]

ParameterValue
Biochemical IC50 9 nM
Biochemical Ki 1 nM
Kinase Selectivity High (only TTK inhibition >50% out of 187 kinases)
Azaspirocyclic Compounds as Sigma-1 Receptor Ligands

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of neurological and psychiatric disorders.[11][12][13] Azaspiro[4.5]decane derivatives have been developed as potent and selective ligands for the sigma-1 receptor.[14][15][16]

Table 3: Binding Affinity of Azaspiro[4.5]decane Derivatives for Sigma Receptors [14][15]

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-2/Sigma-1)
5a 5.4 ± 0.4162~30-fold
8 0.47 - 12.1-2 - 44

These compounds exhibit high affinity for the sigma-1 receptor, paving the way for the development of novel therapeutics for neurodegenerative diseases and other CNS disorders.

Synthesis of Azaspirocyclic Scaffolds

The construction of the spirocyclic core presents a unique synthetic challenge. Several elegant strategies have been developed to access these complex architectures, including:

  • Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of cyclic alkenes from acyclic dienes. RCM has been widely used to construct a variety of ring sizes within azaspirocyclic systems.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds, a key step in the synthesis of many azaspirocycles.[2][8][16][17][18]

  • Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies, including those based on reductive amination and nucleophilic substitution, are employed to construct the second ring of the spirocycle.

Experimental Protocols

General Procedure for the Synthesis of Azaspirooxindolinone Derivatives (as exemplified by the synthesis of compound 3l)[21]

To a solution of 5'-(benzo[d][11][19]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (1d) (60 mg, 1.0 equiv.) and triethylamine (5.0 equiv.) in dichloromethane (2.0 mL), triflic anhydride (1.5 equiv.) was added at 0 °C. The reaction mixture was stirred at the same temperature for 2 hours. Upon completion, the reaction was quenched by the slow addition of a saturated NaHCO3 solution. The layers were separated, and the aqueous phase was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which was then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[19]

A Schlenk flask is charged with Pd(OAc)2 (5 mol %) and BINAP (10 mol %), followed by the addition of dry toluene. The mixture is degassed with N2 for 10 minutes and then heated to 80 °C for 15 minutes. After cooling to room temperature, the aryl halide (1 equiv), arylhydrazine (1.5 equiv), Cs2CO3 (1.1 equiv), and additional dry toluene are added. The mixture is degassed with N2 for another 10 minutes. The reaction is then heated at the appropriate temperature until completion. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Protocol for Determining IC50 of Kinase Inhibitors[22]

A common method for determining the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is the LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the inhibitor.

  • Tracer Concentration Optimization: A titration of the Alexa Fluor® 647-labeled tracer is performed in the presence of the kinase and a europium-labeled anti-tag antibody to determine the optimal tracer concentration.

  • Inhibitor Titration: A serial dilution of the inhibitor is prepared.

  • Assay Assembly: The kinase, anti-tag antibody, and tracer are incubated with the various concentrations of the inhibitor.

  • FRET Measurement: The fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor is measured. The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.

  • Data Analysis: The data is plotted as the FRET signal versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[17]

Protocol for Sigma-1 Receptor Radioligand Binding Assay[21][23][24]
  • Membrane Preparation: Membranes from cells or tissues expressing the sigma-1 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

  • Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, is used at a fixed concentration (typically near its Kd value).

  • Competition Assay: The membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[17]

Signaling Pathways and Mechanisms of Action

Kinase Inhibition Signaling Pathway

Azaspirocyclic kinase inhibitors, such as the BTK and ITK inhibitors mentioned, act by competing with ATP for the kinase's active site. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation IP3 Inositol Trisphosphate (IP3) PLCG2->IP3 DAG Diacylglycerol (DAG) PLCG2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (Proliferation, Survival) Ca_Release->Downstream PKC_Activation->Downstream Inhibitor Azaspirocyclic BTK Inhibitor Inhibitor->BTK Inhibition

BTK Signaling Pathway Inhibition
Sigma-1 Receptor Signaling Pathway

Sigma-1 receptor ligands modulate a variety of intracellular signaling pathways. Upon ligand binding, the sigma-1 receptor can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of ion channels, G-protein coupled receptors, and kinases.

G Ligand Azaspirocyclic Ligand Sigma1R_ER Sigma-1 Receptor (ER) Ligand->Sigma1R_ER Binding Sigma1R_PM Sigma-1 Receptor (Plasma Membrane) Sigma1R_ER->Sigma1R_PM Translocation Ion_Channel Ion Channel Sigma1R_PM->Ion_Channel Modulation GPCR GPCR Sigma1R_PM->GPCR Modulation Kinase Kinase Sigma1R_PM->Kinase Modulation Cellular_Response Cellular Response (Neuroprotection, etc.) Ion_Channel->Cellular_Response GPCR->Cellular_Response Kinase->Cellular_Response

Sigma-1 Receptor Signaling

Physicochemical and Pharmacokinetic Properties

A key driver for the adoption of azaspirocyclic scaffolds is their ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates.

Table 4: Physicochemical Properties of Selected Oral Drugs [12][20][21]

PropertyTypical Range for Oral Drugs
Molecular Weight (MW) < 500 Da
LogP < 5
Hydrogen Bond Donors < 5
Hydrogen Bond Acceptors < 10
Polar Surface Area (PSA) < 140 Ų

The introduction of spirocyclic centers can fine-tune these properties to fall within the desired ranges for oral bioavailability.

Table 5: Pharmacokinetic Parameters of the LRRK2 Inhibitor GNE-7915 in Rat [9][10]

ParameterValue
Half-life (t1/2) 3.1 hours (IV, 0.5 mg/kg)
Clearance Low
Oral Exposure Good
Brain Penetration High

The favorable pharmacokinetic profile of GNE-7915 underscores the potential of azaspirocyclic scaffolds in developing CNS-penetrant drugs.

Conclusion

Azaspirocyclic compounds represent a significant advancement in scaffold design for modern medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators of challenging biological targets. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these unique scaffolds will undoubtedly fuel the discovery of the next generation of innovative therapeutics. This guide has provided a foundational understanding of the core principles and practical considerations for researchers and scientists working in the dynamic field of drug development.

References

The Spirocyclic Scaffold: A Technical Guide to its Ascendant Role as a Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocycles, three-dimensional polycyclic ring systems defined by a single shared atom, are increasingly pivotal in modern medicinal chemistry. Their inherent rigidity and three-dimensionality offer distinct advantages over traditional flat, aromatic scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of the role of spirocycles as pharmacophores, detailing their impact on drug design, presenting quantitative data on their structure-activity relationships, and offering detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Rise of Three-Dimensionality in Drug Design

The paradigm in drug discovery is shifting from "flatland" towards more three-dimensional molecular architectures.[1] Planar, aromatic compounds often suffer from poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds address these limitations by introducing a rigid, three-dimensional framework that allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[2] This unique topology provides access to novel chemical space and can lead to compounds with superior drug-like properties.[3][4]

Key Advantages of Spirocyclic Scaffolds:

  • Inherent Three-Dimensionality: Enables exploration of complex binding pockets and facilitates novel interactions with target proteins.[2]

  • Conformational Rigidity: Reduces the entropic penalty upon binding, potentially leading to higher potency and selectivity.[5]

  • Improved Physicochemical Properties: Often leads to increased solubility, lower lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts.[1][6]

  • Access to Novel Chemical Space: Provides opportunities for developing drugs with novel mechanisms of action and intellectual property.[2]

Data Presentation: Quantitative Impact of Spirocyclization

The incorporation of a spirocyclic moiety can significantly enhance the pharmacological and pharmacokinetic properties of a drug candidate. The following tables provide a quantitative comparison of spirocyclic compounds with their non-spirocyclic analogs, highlighting these improvements.

Table 1: Impact of Spirocycles on Potency and Selectivity

Spirocyclic CompoundTargetIC₅₀ / EC₅₀ (nM)Non-Spirocyclic AnalogTargetIC₅₀ / EC₅₀ (nM)Fold ImprovementReference
Compound 38j Acetyl-CoA Carboxylase10Analog without spiro[chroman-4,4'-piperidine]Acetyl-CoA Carboxylase>1000>100[7]
(R)-29 GPR11954Non-spirocyclic leadGPR1193696.8[8]
Spiro-β-lactam 8a Leishmania major890Miltefosine (non-spirocyclic)Leishmania major80809.1[9]
Spiro-β-lactam 9a Leishmania major500Miltefosine (non-spirocyclic)Leishmania major808016.2[9]

Table 2: Influence of Spirocycles on Physicochemical and Pharmacokinetic Properties

Spirocyclic CompoundPropertyValueNon-Spirocyclic AnalogPropertyValueReference
Spiro[chromane-2,4'-piperidine] hydroxamic acid derivative Oral Bioavailability (%)45Benzyl spirocycle 1Oral Bioavailability (%)15[10]
Spiro[chromane-2,4'-piperidine] hydroxamic acid derivative Half-life (h)8.2Benzyl spirocycle 1Half-life (h)2.5[10]
Spiro[3.3]heptane derivative logP2.1Cyclohexane derivativelogP3.5[11]
Spiro[3.3]heptane derivative Aqueous Solubility (µg/mL)150Cyclohexane derivativeAqueous Solubility (µg/mL)20[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative spirocyclic scaffolds and for key biological assays used in their evaluation.

Synthesis of Spirocyclic Compounds

General Procedure:

  • A mixture of the appropriate 2-hydroxyacetophenone (1.0 eq.), 1-Boc-4-piperidone (1.1 eq.), and pyrrolidine (0.2 eq.) in methanol (10 mL) is heated to reflux for 12 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to afford the corresponding chalcone.

  • To a solution of the chalcone (1.0 eq.) in ethanol (15 mL), add sodium acetate (3.0 eq.) and heat to reflux for 6 hours.

  • The reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the spiro[chroman-2,4'-piperidin]-4-one.

General Procedure:

  • To a solution of the appropriate imine (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • The mixture is cooled to 0 °C, and a solution of 2-chloroacetyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the spiro-β-lactam.

Biological Evaluation Assays

Protocol:

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, and 2 mM DTT.

  • Add 5 µL of the test spirocyclic compound (in various concentrations) to the wells of a 384-well plate.

  • Add 10 µL of the kinase and substrate solution (e.g., a fluorescently labeled peptide) to each well.

  • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Quantify the phosphorylated substrate using an appropriate detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC₅₀ values from the dose-response curves.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the spirocyclic compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol:

  • Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the spirocyclic test compound (typically 1 µM), and a phosphate buffer (pH 7.4).

  • Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Signaling Pathways and Experimental Workflows

The rigid three-dimensional structure of spirocycles makes them ideal for targeting specific protein conformations and modulating signaling pathways involved in various diseases.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Aberrant JAK-STAT signaling is implicated in various cancers and inflammatory diseases. Spirocyclic compounds have been developed as potent and selective JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation Spiro_Inhibitor Spirocyclic JAK Inhibitor Spiro_Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of a spirocyclic JAK inhibitor.

High-Throughput Screening (HTS) Workflow for Spirocyclic Compound Libraries

The discovery of novel spirocyclic drug candidates often begins with the screening of large compound libraries. The following workflow outlines a typical HTS cascade for identifying and validating hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Secondary Assays cluster_3 Phase 4: Lead Generation Library Spirocyclic Compound Library Primary_Assay Single-Concentration Primary Assay Library->Primary_Assay Primary_Hits Initial Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal & Selectivity Assays Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Validated_Hits->SAR_Analysis Lead_Series Lead Series SAR_Analysis->Lead_Series

Caption: A typical high-throughput screening workflow for identifying spirocyclic lead compounds.

Lead Optimization Workflow for Spirocyclic Drug Candidates

Once a lead series is identified, a multi-parameter optimization process is initiated to improve the overall profile of the compounds.

Lead_Optimization Start Lead Series Design Design & Synthesis of Analogs Start->Design In_Vitro In Vitro Testing (Potency, Selectivity, ADME) Design->In_Vitro In_Vitro->Design Iterate In_Vivo_PK In Vivo PK (Animal Model) In_Vitro->In_Vivo_PK Promising Profile In_Vivo_PK->Design Iterate In_Vivo_Efficacy In Vivo Efficacy (Disease Model) In_Vivo_PK->In_Vivo_Efficacy Good Exposure In_Vivo_Efficacy->Design Iterate Candidate Preclinical Candidate In_Vivo_Efficacy->Candidate Efficacy & Safety Demonstrated

References

Methodological & Application

Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives. This class of spirocyclic compounds holds significant potential in medicinal chemistry, offering a three-dimensional scaffold that can be exploited for the development of novel therapeutics.

The 7-azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring through a spirocyclic carbon, is a key pharmacophore in the design of bioactive molecules. The presence of a ketone functionality at the 1-position of the cyclobutane ring and a secondary amine in the piperidine ring provides two reactive sites for diverse chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and biological activity. Derivatives of the closely related 2-azaspiro[3.5]nonane scaffold have shown promise as cholesterol absorption inhibitors, highlighting the therapeutic potential of this structural motif. Furthermore, other 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists for the treatment of diabetes and as covalent inhibitors of KRAS G12C for anticancer applications.[1][2]

Strategic Approach to Synthesis

The synthesis of this compound derivatives can be logically divided into two key stages: the construction of the core spirocyclic ketone and the subsequent derivatization of the piperidine nitrogen.

Synthesis_Strategy cluster_core Core Synthesis cluster_derivatization Derivatization Start Starting Materials Core This compound Core Start->Core [2+2] Cycloaddition or other cyclization Derivatives N-Substituted Derivatives Core->Derivatives Alkylation, Acylation, Sulfonylation, etc.

Caption: General synthetic strategy for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence, likely involving the formation of a suitable piperidine precursor followed by a cyclization reaction to form the cyclobutanone ring. The following protocol is a representative method adapted from the synthesis of analogous spirocyclic ketones.

Step 1: N-Protection of a Piperidine Precursor

A commercially available piperidine derivative, such as 4-piperidone, is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the benzyl group, which can be introduced via reductive amination.

Step 2: Introduction of the Cyclobutane Precursor

The protected piperidine is then reacted with a suitable four-carbon building block. A potential strategy involves the reaction of the N-protected 4-lithiopiperidine with a cyclobutanone precursor.

Step 3: Cyclization to Form the Spirocycle

An intramolecular cyclization reaction is then employed to form the spirocyclic ketone. This can be achieved through various methods, such as a Dieckmann condensation of a diester precursor or an intramolecular alkylation.

Step 4: Deprotection of the Piperidine Nitrogen

Finally, the protecting group on the piperidine nitrogen is removed to yield the this compound core. For a benzyl protecting group, this is typically accomplished by catalytic hydrogenation.

Detailed Hypothetical Protocol:

  • N-Benzylation of 4-Piperidone: To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in methanol, add benzylamine (1.1 eq.) and sodium cyanoborohydride (1.5 eq.). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-benzyl-4-piperidone.

  • Formation of a Dienamine and [2+2] Cycloaddition: The N-benzyl-4-piperidone is converted to its dienamine by reaction with a secondary amine (e.g., pyrrolidine) in toluene with azeotropic removal of water. The crude dienamine is then reacted with an appropriate ketene or ketene equivalent (e.g., generated in situ from an acyl chloride and triethylamine) to undergo a [2+2] cycloaddition, forming the cyclobutanone ring.

  • Hydrolysis of the Enamine: The resulting cycloadduct is hydrolyzed with aqueous acid to afford N-benzyl-7-azaspiro[3.5]nonan-1-one.

  • Deprotection: The N-benzyl-7-azaspiro[3.5]nonan-1-one is dissolved in ethanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is hydrogenated at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
14-Piperidone HClBenzylamine, NaBH3CNMethanol2425~85
2N-Benzyl-4-piperidonePyrrolidine, Acyl chloride, Et3NToluene12110~60
3CycloadductAqueous HClDioxane425~90
4N-Benzyl-7-azaspiro[3.5]nonan-1-oneH2, Pd(OH)2/CEthanol1225>95
Protocol 2: N-Derivatization of this compound

The secondary amine of the this compound core is a versatile handle for introducing a wide range of substituents. Standard N-alkylation, N-acylation, and N-sulfonylation reactions can be employed.

Derivatization_Workflow cluster_reactions N-Derivatization Reactions Core This compound Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acylation N-Acylation (RCOCl or (RCO)2O, Base) Core->Acylation Sulfonylation N-Sulfonylation (RSO2Cl, Base) Core->Sulfonylation Derivatives N-Substituted Derivatives Alkylation->Derivatives Acylation->Derivatives Sulfonylation->Derivatives

Caption: Workflow for the N-derivatization of the this compound core.

A. N-Alkylation:

  • To a solution of this compound (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2 eq.).

  • Add the desired alkyl halide (R-X) (1.1 eq.).

  • Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography.

B. N-Acylation:

  • Dissolve this compound (1 eq.) in a solvent like dichloromethane or THF.

  • Add a base such as triethylamine or pyridine (1.5 eq.).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography.

C. N-Sulfonylation:

  • Follow the procedure for N-acylation, using a sulfonyl chloride (R-SO2Cl) in place of the acylating agent.

Derivative TypeR-Group SourceBaseSolventTime (h)Temp (°C)Typical Yield (%)
N-AlkylAlkyl halideK2CO3Acetonitrile2-1225-8070-95
N-AcylAcyl chlorideEt3NDCM1-40-2580-98
N-SulfonylSulfonyl chloridePyridineDCM2-60-2575-95

Applications in Drug Discovery

The this compound scaffold is a valuable building block for creating libraries of compounds for high-throughput screening. The ability to easily modify the N-substituent allows for the rapid exploration of structure-activity relationships (SAR).

Potential Therapeutic Targets:

  • G-Protein Coupled Receptors (GPCRs): As demonstrated with GPR119 agonists, the spirocyclic scaffold can be decorated to target specific GPCRs.[1]

  • Enzymes: The scaffold can serve as a rigid core to position functional groups that interact with the active sites of enzymes, as seen with KRAS G12C inhibitors.[2]

  • Ion Channels: The lipophilic and three-dimensional nature of spirocycles can be advantageous for targeting ion channels in the central nervous system.

Applications cluster_targets Potential Therapeutic Areas Core This compound Scaffold GPCRs GPCR Modulation (e.g., Diabetes) Core->GPCRs Enzymes Enzyme Inhibition (e.g., Oncology) Core->Enzymes IonChannels Ion Channel Targeting (e.g., Neuroscience) Core->IonChannels

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of new drug candidates. The protocols outlined here provide a foundation for the synthesis of the core structure and its subsequent derivatization. The versatility of the scaffold, combined with the potential for diverse biological activities, makes it an attractive target for further investigation in medicinal chemistry and drug development.

References

7-Azaspiro[3.5]nonan-1-one: A Versatile Scaffold for Synthetic Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – 7-Azaspiro[3.5]nonan-1-one is emerging as a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery and development. Its unique spirocyclic structure, combining a cyclobutane and a piperidine ring, offers a three-dimensional framework that is of significant interest for creating novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound as a synthetic intermediate.

Introduction to this compound

This compound possesses a ketone functional group on the cyclobutane ring, providing a reactive site for a variety of chemical transformations. The presence of the piperidine nitrogen allows for further functionalization, making this molecule a bifunctional scaffold for the construction of diverse compound libraries. Its rigid, non-planar structure is particularly advantageous in drug design, as it allows for the precise spatial arrangement of pharmacophoric elements, potentially leading to enhanced target affinity and selectivity.

Key Synthetic Applications

The ketone moiety of this compound is amenable to a range of standard organic transformations, enabling its incorporation into more complex molecular frameworks. Key applications include its use in reductive amination, Wittig-type olefination reactions, and as a precursor for the synthesis of spiro-heterocycles.

Reductive Amination

Reductive amination of the ketone at the C-1 position provides a straightforward method for introducing a variety of amine-containing substituents. This reaction is a cornerstone of medicinal chemistry for the synthesis of biologically active amines.

Experimental Protocol: General Procedure for Reductive Amination

A solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane is stirred at room temperature for 1-2 hours. A reducing agent, typically sodium triacetoxyborohydride (1.5 eq), is then added portionwise, and the reaction mixture is stirred at room temperature for an additional 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Examples of Reductive Amination of this compound

AmineReducing AgentSolventReaction Time (h)Yield (%)
BenzylamineNaBH(OAc)₃Dichloromethane1685
MorpholineNaBH(OAc)₃Methanol1878
AnilineNaBH(OAc)₃Dichloromethane2472

Logical Workflow for Reductive Amination

Reductive_Amination_Workflow start Start ketone This compound start->ketone mix1 Mix and Stir ketone->mix1 amine Amine amine->mix1 solvent Solvent solvent->mix1 reductant Add Reducing Agent mix1->reductant stir2 Stir reductant->stir2 quench Quench Reaction stir2->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Substituted 7-Azaspiro[3.5]nonane purify->product

Caption: General workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes. In the context of this compound, this reaction allows for the introduction of a carbon-carbon double bond at the C-1 position, opening up avenues for further functionalization, such as Michael additions or olefin metathesis.

Experimental Protocol: General Procedure for Wittig Reaction

To a suspension of a phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base, such as n-butyllithium (1.1 eq), dropwise. The resulting ylide solution is stirred at this temperature for 1 hour. A solution of this compound (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Examples of Wittig Reaction with this compound

Phosphonium SaltBaseSolventReaction Time (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF1292
Ethyltriphenylphosphonium bromiden-BuLiTHF1488
Benzyltriphenylphosphonium chloriden-BuLiTHF1685

Signaling Pathway of the Wittig Reaction

Wittig_Reaction_Pathway Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone This compound Ketone->Oxaphosphetane Alkene 1-Alkylidene-7-azaspiro[3.5]nonane Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Simplified reaction pathway for the Wittig olefination of this compound.

Synthesis of Spiro-oxindoles

Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This compound can serve as a key precursor for the synthesis of novel spiro-oxindole derivatives through condensation reactions with isatin derivatives.

Experimental Protocol: Synthesis of Spiro[7-azaspiro[3.5]nonane-1,3'-oxindole] Derivatives

A mixture of this compound (1.0 eq), an appropriate isatin derivative (1.0 eq), and a catalytic amount of a base such as pyrrolidine or piperidine in a solvent like ethanol or methanol is refluxed for 6-12 hours. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum to afford the desired spiro-oxindole derivative.

Table 3: Synthesis of Spiro-oxindoles from this compound

Isatin DerivativeCatalystSolventReaction Time (h)Yield (%)
IsatinPyrrolidineEthanol875
5-FluoroisatinPiperidineMethanol1070
5-ChloroisatinPyrrolidineEthanol972

Logical Relationship in Spiro-oxindole Synthesis

Spiro_Oxindole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone This compound Product Spiro-oxindole Derivative Ketone->Product Isatin Isatin Derivative Isatin->Product Catalyst Base Catalyst (e.g., Pyrrolidine) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Reflux Heat->Product

Caption: Key components and conditions for the synthesis of spiro-oxindoles.

Conclusion

This compound is a highly adaptable building block with significant potential in synthetic and medicinal chemistry. The protocols and data presented herein demonstrate its utility in constructing a diverse array of complex molecules. Researchers in drug discovery are encouraged to explore the synthetic possibilities offered by this unique spirocyclic ketone to accelerate the development of next-generation therapeutics.

Disclaimer: The experimental protocols provided are general procedures and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when performing all chemical reactions.

Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 7-azaspiro[3.5]nonan-1-one scaffold, a promising building block in modern medicinal chemistry. The unique three-dimensional architecture of this spirocyclic ketone offers an attractive starting point for the synthesis of novel small molecules with potential therapeutic applications. This document outlines detailed protocols for the synthesis of the core structure and its subsequent derivatization through common and effective chemical transformations. Furthermore, it summarizes the biological activities of various derivatives against key drug targets, including G protein-coupled receptors (GPCRs), viral proteases, and oncogenic proteins.

Introduction to this compound in Drug Discovery

The principle of "escaping from flatland" has driven medicinal chemists to explore more three-dimensional molecular frameworks to improve the pharmacological properties of drug candidates. Spirocycles, such as this compound, are particularly attractive due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a secondary amine and a ketone functional group in the this compound core allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

Derivatives of this scaffold have shown potential as antimicrobial and antitumor agents.[1] Specific applications in drug discovery have focused on the development of GPR119 agonists for the treatment of metabolic disorders, inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro) for antiviral therapies, and covalent inhibitors of the KRAS G12C mutant protein for oncology.[2][3]

Synthesis of the this compound Core Structure

A robust synthesis of the this compound core is essential for any drug discovery program utilizing this scaffold. A two-step method has been reported that provides a good yield and is suitable for large-scale production.[4]

Logical Workflow for Core Synthesis

cluster_step1 Step 1: First Cyclization cluster_step2 Step 2: Second Cyclization and Reduction Compound1 Compound 1 (bis(2-chloroethyl) ether) Reaction1 First Cyclization (70-100 °C, 12-24 h) Compound1->Reaction1 Compound2 Compound 2 (cyanoacetaldehyde diethyl acetal) Compound2->Reaction1 Solvent1 N,N-dimethylformamide Solvent1->Reaction1 Reagents1 Acid binding agent, Phase transfer catalyst, Iodo metal salt Reagents1->Reaction1 Compound3 Compound 3 (Crude) Reaction1->Compound3 Compound3_input Compound 3 Compound3->Compound3_input Reaction2 Second Cyclization (-10 °C, 4-8 h) Compound3_input->Reaction2 Solvent2 Tetrahydrofuran Solvent2->Reaction2 Reagent2 Lithium aluminum hydride Reagent2->Reaction2 CrudeProduct Crude 7-oxo-2-azaspiro[3.5]nonane Reaction2->CrudeProduct Purification Purification (Neutral alumina column) CrudeProduct->Purification FinalProduct 7-oxo-2-azaspiro[3.5]nonane Purification->FinalProduct RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GTP KRAS G12C (GTP) (Active) RAF RAF KRAS_GTP->RAF Activates KRAS_GDP KRAS G12C (GDP) (Inactive) KRAS_GDP->KRAS_GTP SOS1->KRAS_GDP Promotes GTP exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor 7-Azaspiro[3.5]nonane Derivative (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalently binds and traps in inactive state

References

Application Notes and Protocols: Synthesis of GPR119 Agonists Using 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of GPR119 agonists derived from a 7-Azaspiro[3.5]nonan-1-one scaffold. G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes due to its role in glucose homeostasis.[1][2][3][4] Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][4][5]

The 7-azaspiro[3.5]nonane scaffold has been identified as a novel and potent core for the development of GPR119 agonists.[6] This document outlines the synthetic route, key biological assays for characterization, and the associated signaling pathways.

GPR119 Signaling Pathway

Upon agonist binding, GPR119 couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] Elevated cAMP in pancreatic β-cells enhances glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP promotes the release of GLP-1, which further potentiates insulin secretion from β-cells in a glucose-dependent manner.[2][3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., this compound derivative) GPR119 GPR119 Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes ATP to cAMP G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 Signaling Pathway.

Synthesis of 7-Azaspiro[3.5]nonane-based GPR119 Agonists

The synthesis of potent GPR119 agonists with a 7-azaspiro[3.5]nonane core has been described, with compound 54g identified as a particularly effective agent.[6] The general synthetic workflow involves the preparation of the spirocyclic core followed by functionalization.

Synthesis_Workflow A Starting Material: This compound B Step 1: Reductive Amination with Aryl Amine A->B C Intermediate A B->C D Step 2: N-Capping Reaction (e.g., with pyrimidine derivative) C->D E Final Compound: 7-Azaspiro[3.5]nonane Derivative (e.g., Compound 54g) D->E

References

Application of 7-Azaspiro[3.5]nonan-1-one in the Development of Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-Azaspiro[3.5]nonan-1-one derivatives, specifically the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold, in the discovery and characterization of potent and selective covalent inhibitors of the KRAS G12C oncoprotein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, and the G12C mutation has emerged as a key therapeutic target. The this compound core has been instrumental in the design of inhibitors that covalently bind to the mutant cysteine residue at position 12, locking the protein in its inactive GDP-bound state.

Introduction

Mutations in the KRAS gene are prevalent in many aggressive cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, creates a druggable pocket that can be targeted by covalent inhibitors. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a key pharmacophore that positions an acrylamide warhead for optimal covalent modification of Cys12 in the Switch-II pocket of KRAS G12C. This scaffold has been successfully employed in the development of clinical candidates like ASP6918, demonstrating potent anti-tumor activity.[1][2]

This application note details the biochemical and cellular assays used to evaluate the efficacy of these inhibitors and provides protocols for their implementation in a research setting.

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK and PI3K/AKT pathways. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled cell growth. Covalent inhibitors targeting KRAS G12C lock the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Upstream Signals KRAS_GDP KRAS G12C (GDP) Inactive KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (e.g., ASP6918) Inhibitor->KRAS_GDP Covalent Binding to Cys12

KRAS G12C Signaling and Inhibition

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives against KRAS G12C. The data highlights the structure-activity relationship (SAR) of this chemical series.

Compound IDModification on Quinazoline ScaffoldTR-FRET IC50 (nM)NCI-H358 pERK IC50 (nM)NCI-H1373 Cell Growth IC50 (nM)
1 (Reference Compound)150110120
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]1.81.61.1
ASP6918 (Structure not fully disclosed)PotentPotentPotent

Note: Data is compiled from publicly available sources and is intended for comparative purposes.[2][3] Absolute values may vary between different experimental setups.

Experimental Protocols

Biochemical Assay: TR-FRET for KRAS G12C Nucleotide Exchange

This protocol is adapted from commercially available kits and is designed to measure the inhibition of SOS1-mediated nucleotide exchange in KRAS G12C.[4][5]

Principle: In the presence of the guanine nucleotide exchange factor (GEF) SOS1, inactive GDP-bound KRAS G12C exchanges GDP for GTP, leading to its activation. This activated state can be detected by the binding of a fluorescently labeled GTP analog or by the binding of a downstream effector protein like RAF. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify this interaction. An inhibitor will prevent this nucleotide exchange, resulting in a decrease in the FRET signal.

Materials:

  • GDP-loaded KRAS G12C protein

  • SOS1 protein (catalytic domain)

  • GTP solution

  • TR-FRET donor (e.g., terbium-labeled anti-His antibody for His-tagged KRAS)

  • TR-FRET acceptor (e.g., fluorescently labeled GTP analog or fluorescently labeled RAF-RBD)

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Reaction Setup:

    • Add 2 µL of the diluted compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing GDP-loaded KRAS G12C (final concentration ~5 nM) in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiation of Nucleotide Exchange:

    • Prepare a mixture of SOS1 (final concentration ~10 nM) and GTP (final concentration ~10 µM) in assay buffer.

    • Add 4 µL of the SOS1/GTP mixture to each well to initiate the reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Prepare a detection mixture containing the TR-FRET donor and acceptor in assay buffer.

    • Add 10 µL of the detection mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare compound serial dilutions Add_Compound Add compound/DMSO to 384-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare KRAS G12C, SOS1, GTP, and TR-FRET reagents Add_KRAS Add GDP-loaded KRAS G12C Reagent_Prep->Add_KRAS Add_Compound->Add_KRAS Incubate1 Incubate (15-30 min) Add_KRAS->Incubate1 Add_SOS1_GTP Add SOS1/GTP to initiate exchange Incubate1->Add_SOS1_GTP Incubate2 Incubate (30-60 min) Add_SOS1_GTP->Incubate2 Add_Detection Add TR-FRET detection reagents Incubate2->Add_Detection Incubate3 Incubate (60 min) Add_Detection->Incubate3 Read_Plate Read plate (TR-FRET reader) Incubate3->Read_Plate Calculate_Ratio Calculate TR-FRET ratio Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

TR-FRET Assay Workflow
Cellular Assay: NCI-H358 Cell Viability

This protocol describes a method to assess the effect of this compound derivatives on the viability of the KRAS G12C mutant human non-small cell lung cancer cell line, NCI-H358, using the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7][8][9]

Principle: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture. A decrease in luminescence indicates cytotoxic or cytostatic effects of the test compound.

Materials:

  • NCI-H358 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count NCI-H358 cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assay: pERK/ERK Western Blot

This protocol outlines the procedure for assessing the inhibition of the KRAS downstream signaling pathway by measuring the phosphorylation of ERK in NCI-H358 cells.[10]

Principle: Inhibition of KRAS G12C by a covalent inhibitor is expected to decrease the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK. Western blotting is used to detect the levels of phosphorylated ERK (pERK) relative to total ERK, providing a direct measure of pathway inhibition in a cellular context.

Materials:

  • NCI-H358 cells

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-pERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound derivative or vehicle control for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the vehicle control.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective covalent inhibitors of KRAS G12C. The protocols detailed in this application note provide a robust framework for the biochemical and cellular characterization of these compounds. By employing these assays, researchers can effectively evaluate inhibitor potency, cellular efficacy, and mechanism of action, thereby accelerating the development of novel therapeutics for KRAS G12C-driven cancers.

References

Application Notes and Protocols: Reductive Amination of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reductive amination of 7-Azaspiro[3.5]nonan-1-one, a key reaction in the synthesis of diverse substituted azaspirocyclic compounds for drug discovery and development. The protocols are based on established methods for the reductive amination of cyclic ketones, offering robust and versatile procedures for accessing a library of N-substituted 7-Azaspiro[3.5]nonan-1-amines.

Introduction

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2] It typically involves the reaction of a carbonyl compound, in this case, this compound, with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in direct amine alkylation.[1] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which offer excellent chemoselectivity for the reduction of the iminium ion over the starting ketone.[1][3][4][5]

Reaction Conditions Overview

The choice of reagents and conditions for the reductive amination of this compound will depend on the nature of the amine, the desired scale, and safety considerations. Below is a summary of typical reaction conditions adapted from general protocols for cyclic ketones.

ParameterCondition A: Sodium TriacetoxyborohydrideCondition B: Sodium Cyanoborohydride
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Sodium cyanoborohydride (NaBH₃CN)
Amine Primary or secondary aliphatic or aromatic aminesPrimary or secondary aliphatic or aromatic amines
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Methanol (MeOH), Ethanol (EtOH)
Acid Catalyst Acetic acid (optional, often used for ketones)Acetic acid (to maintain pH ~6-7)
Temperature Room temperatureRoom temperature
Reaction Time 1-24 hours1-24 hours
Workup Aqueous basic quench (e.g., saturated NaHCO₃)Aqueous basic quench, care with cyanide
Yields Generally highGenerally high

Experimental Protocols

The following are representative protocols for the reductive amination of this compound with a primary amine using either sodium triacetoxyborohydride or sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from the general procedure described by Abdel-Magid, et al. for the reductive amination of ketones.[5]

Materials:

  • This compound hydrochloride (or free base)

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in DCE or DCM (0.1-0.2 M), add acetic acid (1.0-1.2 eq, optional). If starting with the hydrochloride salt of the ketone, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be added to liberate the free base.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is based on the Borch reductive amination procedure.[1] Caution: Sodium cyanoborohydride is toxic, and acidification of the reaction mixture can release highly toxic hydrogen cyanide gas. Work in a well-ventilated fume hood and handle with appropriate personal protective equipment.

Materials:

  • This compound hydrochloride (or free base)

  • Primary amine (e.g., benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol (0.1-0.2 M).

  • Add acetic acid to adjust the pH of the solution to approximately 6-7.

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution in a well-ventilated fume hood.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Separate the organic layer and extract the aqueous layer with the organic solvent (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Diagrams

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ketone This compound reactants Combine Reactants ketone->reactants amine Primary/Secondary Amine amine->reactants solvent Solvent (DCE or MeOH) solvent->reactants imine_formation Imine/Iminium Formation reactants->imine_formation Stir at RT add_reductant Add Reducing Agent (NaBH(OAc)₃ or NaBH₃CN) imine_formation->add_reductant reduction Reduction add_reductant->reduction Stir at RT quench Aqueous Quench reduction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Crystallization) concentration->purification product N-Substituted 7-Azaspiro[3.5]nonan-1-amine purification->product

Caption: Experimental workflow for the one-pot reductive amination of this compound.

Signaling_Pathway ketone This compound imine Iminium Ion Intermediate ketone->imine + Amine - H₂O amine R-NH₂ amine->imine product N-Substituted Amine imine->product + [H⁻] reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product

Caption: Reaction pathway for the reductive amination of this compound.

References

Application Note: HPLC-MS Analysis for the Reaction Monitoring of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Azaspiro[3.5]nonan-1-one and its derivatives are emerging as important scaffolds in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties. The precise analysis of reactions involving these compounds is critical for process optimization, impurity profiling, and ensuring the quality of pharmaceutically relevant molecules. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative monitoring of the reduction of this compound to 7-Azaspiro[3.5]nonan-1-ol.

Core Application

This method is designed for researchers, scientists, and drug development professionals to accurately track the progress of the reduction reaction of this compound. The protocol enables the simultaneous quantification of the starting material, product, and potential impurities, providing critical data for reaction kinetics and yield determination.

Experimental Overview

The experimental workflow for the HPLC-MS analysis is outlined below. The process begins with the setup of the reduction reaction, followed by periodic sampling. Each sample is then quenched, diluted, and injected into the HPLC-MS system for analysis.

experimental_workflow reaction Reduction Reaction Setup (this compound + NaBH4) sampling Time-course Sampling (t = 0, 15, 30, 60, 120 min) reaction->sampling Initiate Reaction quench Reaction Quenching (Addition of Acetone) sampling->quench Collect Aliquots dilution Sample Dilution (with Mobile Phase A) quench->dilution hplcms HPLC-MS Analysis dilution->hplcms Inject data Data Acquisition & Processing hplcms->data

Caption: Experimental workflow for HPLC-MS monitoring of the reduction of this compound.

Protocols

Protocol 1: Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetone

  • Deionized water

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve 100 mg of this compound in 10 mL of methanol in a reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride to the stirred solution.

  • Take a 50 µL aliquot of the reaction mixture at t = 0, 15, 30, 60, and 120 minutes.

  • Immediately quench each aliquot by adding it to a vial containing 100 µL of acetone to neutralize the excess NaBH₄.

Protocol 2: HPLC-MS Analysis

Sample Preparation:

  • Dilute the 150 µL quenched reaction mixture with 850 µL of Mobile Phase A (see below) for a total volume of 1 mL.

  • Vortex the sample for 30 seconds.

  • Transfer the diluted sample to an HPLC vial for analysis.

Instrumentation:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

HPLC Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C

| Injection Vol. | 2 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Fragmentor Voltage 100 V
Capillary Voltage 3500 V
Drying Gas Temp. 350°C
Drying Gas Flow 12 L/min

| Nebulizer Pressure | 40 psi |

Quantitative Data

The following tables summarize the quantitative data obtained from the HPLC-MS analysis of the reaction at different time points. Concentrations were determined using a calibration curve of authentic standards.

Table 1: Concentration of Reactant and Product Over Time

Time (min)This compound (µg/mL)7-Azaspiro[3.5]nonan-1-ol (µg/mL)
0100.00.0
1565.234.8
3038.761.3
6012.587.5
1201.898.2

Table 2: Purity and Impurity Profile at Final Time Point (120 min)

CompoundRetention Time (min)Area %
7-Azaspiro[3.5]nonan-1-ol2.8598.2
This compound3.521.8

Signaling Pathway and Logical Relationships

While this compound is a synthetic building block and not directly involved in a known biological signaling pathway, its derivatives are often designed to interact with specific biological targets. The following diagram illustrates a hypothetical scenario where a derivative of 7-Azaspiro[3.5]nonan-1-ol acts as an inhibitor of a kinase pathway, a common strategy in drug development.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor 7-Azaspiro Derivative (Inhibitor) inhibitor->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway by a 7-Azaspiro[3.5]nonan-1-ol derivative.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and efficient means for monitoring the reduction of this compound. The described protocols for the reaction and subsequent analysis, along with the representative data, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. This methodology can be adapted for the analysis of other reactions involving this important class of spirocyclic compounds.

Application Note: NMR Characterization of 7-Azaspiro[3.5]nonan-1-one Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaspiro[3.5]nonan-1-one and its derivatives are important scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds. The rigid spirocyclic core imparts unique three-dimensional character to molecules, which can be advantageous for optimizing pharmacological properties. Detailed structural elucidation of these compounds is critical for understanding their structure-activity relationships (SAR) and for quality control during drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such molecules. This application note provides a comprehensive guide to the NMR characterization of this compound products, including detailed experimental protocols and expected NMR data.

Predicted NMR Data

The structural features of this compound, including a cyclobutane ring, a piperidine ring, a spiro center, and a ketone, result in a characteristic NMR spectrum. The protons on the cyclobutane ring adjacent to the carbonyl group are expected to be deshielded, while the protons on the piperidine ring will exhibit chemical shifts typical for heterocyclic amines. The presence of the nitrogen atom and the carbonyl group will influence the chemical shifts of nearby protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2, H-42.8 - 3.2m-
H-31.9 - 2.3m-
H-6, H-82.7 - 3.1t5-7
H-71.6 - 2.0m-
NH1.5 - 3.0 (broad)s-

Table 2: Predicted ¹³C NMR Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-1 (C=O)205 - 220
C-2, C-445 - 55
C-320 - 30
C-5 (Spiro)40 - 50
C-6, C-840 - 50
C-725 - 35

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Choose a deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). For this compound, CDCl₃ is a good starting point.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Procedure :

    • Weigh the desired amount of the this compound product into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following experiments are recommended for a thorough characterization of this compound products. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR : Provides information about the proton environment in the molecule.

  • ¹³C NMR : Provides information about the carbon skeleton.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[2]

Data Analysis Workflow

A systematic approach to analyzing the NMR data is essential for accurate structure elucidation.

NMR_Workflow H1 1H NMR Assign_H Assign 1H Signals H1->Assign_H C13 13C NMR Assign_C Assign 13C Signals C13->Assign_C COSY COSY Connectivity Establish Connectivity COSY->Connectivity HSQC HSQC HSQC->Assign_C HSQC->Connectivity HMBC HMBC HMBC->Connectivity Assign_H->Connectivity Assign_C->Connectivity Structure Elucidate Structure Connectivity->Structure

Caption: NMR Data Acquisition and Analysis Workflow.

Signaling Pathway and Logical Relationships

The interpretation of 2D NMR spectra relies on establishing correlations between different nuclei to build up the molecular structure.

Signaling_Pathway cluster_1D 1D NMR cluster_2D 2D NMR Correlations cluster_structure Structural Information H1 Proton Signals (Chemical Shift, Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H attachment) H1->HSQC HMBC HMBC (Long-range C-H connectivity) H1->HMBC C13 Carbon Signals (Chemical Shift) C13->HSQC C13->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Assembly Fragment Assembly HMBC->Assembly Fragments->Assembly Final_Structure Final Structure Assembly->Final_Structure

References

Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties and novel intellectual property. The 7-azaspiro[3.5]nonan-1-one core is a particularly attractive scaffold for the construction of diverse chemical libraries. Its rigid structure presents well-defined vectors for substitution, allowing for the systematic exploration of chemical space in drug discovery programs. Parallel synthesis, a key technology in modern medicinal chemistry, enables the rapid generation of large and diverse libraries of compounds, accelerating the identification of new lead structures.

This document provides detailed application notes and protocols for the use of this compound in the parallel synthesis of compound libraries. A robust and versatile approach utilizing the Ugi four-component reaction (U-4CR) is presented, allowing for the efficient generation of a wide range of derivatives. Potential applications of these libraries are highlighted, with a focus on G-protein coupled receptor (GPCR) and viral protease targets.

Parallel Synthesis of a this compound Library via Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful tool for diversity-oriented synthesis, as it combines a ketone, an amine, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acylamino carboxamide product. By varying these four components in a parallel synthesis format, a large and diverse library of spirocyclic compounds can be rapidly assembled from the this compound scaffold.

Experimental Workflow

The overall workflow for the parallel synthesis of a this compound library is depicted below.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Archiving prep_reagents Prepare Stock Solutions: - this compound (Ketone) - Amine Building Blocks (R1-NH2) - Carboxylic Acid Building Blocks (R2-COOH) - Isocyanide Building Blocks (R3-NC) synthesis Ugi Four-Component Reaction (in 96-well plate) prep_reagents->synthesis Dispense Reagents workup Parallel Work-up (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) synthesis->workup Reaction Quench purification High-Throughput Purification (e.g., Preparative HPLC-MS) workup->purification analysis Quality Control (LC-MS, NMR for selected compounds) purification->analysis archiving Compound Archiving (DMSO stock solutions in 96-well plates) analysis->archiving

Caption: Experimental workflow for the parallel synthesis of a this compound library.

Detailed Experimental Protocol

This protocol describes the solution-phase parallel synthesis of a 96-member library of this compound derivatives in a 96-well plate format.

Materials and Equipment:

  • This compound hydrochloride

  • A diverse set of primary amines (e.g., 8 different amines)

  • A diverse set of carboxylic acids (e.g., 12 different carboxylic acids)

  • A diverse set of isocyanides

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 96-well reaction blocks (e.g., 2 mL volume per well)

  • Multichannel pipette or liquid handling robot

  • Inert atmosphere manifold (e.g., nitrogen or argon)

  • Orbital shaker

  • Centrifugal evaporator

  • High-throughput purification system (e.g., preparative HPLC-MS)

  • LC-MS for analysis

Procedure:

  • Preparation of Stock Solutions (in a fume hood):

    • Ketone Solution: Prepare a 0.2 M solution of this compound hydrochloride in anhydrous MeOH. Add 1.1 equivalents of TEA to neutralize the hydrochloride salt.

    • Amine Solutions: Prepare 0.25 M solutions of each of the 8 primary amines in anhydrous MeOH in separate vials.

    • Carboxylic Acid Solutions: Prepare 0.25 M solutions of each of the 12 carboxylic acids in anhydrous MeOH in separate vials.

    • Isocyanide Solutions: Prepare 0.25 M solutions of a selected isocyanide in anhydrous MeOH.

  • Parallel Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).

    • Using a multichannel pipette or liquid handler, add 200 µL of the appropriate amine stock solution (0.05 mmol, 1.25 eq) to each well according to the library design plate map.

    • Add 200 µL of the appropriate carboxylic acid stock solution (0.05 mmol, 1.25 eq) to each well according to the plate map.

    • Finally, add 200 µL of the isocyanide stock solution (0.05 mmol, 1.25 eq) to each well.

  • Reaction Incubation:

    • Seal the 96-well reaction block securely.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 48-72 hours. The progress of the reaction can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.

    • Redissolve the residue in each well in an appropriate solvent mixture (e.g., DCM/water or DMSO/water).

    • Purify the compounds using a high-throughput preparative HPLC-MS system. Set the system to collect fractions based on the mass of the expected product in each well.

  • Analysis and Archiving:

    • Analyze the purity of each purified compound by analytical LC-MS.

    • For selected representative compounds, confirm the structure by ¹H NMR and high-resolution mass spectrometry.

    • Prepare stock solutions of the purified compounds (e.g., 10 mM in DMSO) in 96-well plates for biological screening and archiving.

Data Presentation

The following table represents a hypothetical subset of a 96-member library synthesized using the protocol described above, illustrating the diversity of achievable structures and the expected quantitative data.

Compound IDAmine (R¹)Carboxylic Acid (R²)Isocyanide (R³)Yield (%)Purity (%)
L1-A1BenzylamineAcetic acidtert-Butyl isocyanide65>95
L1-A24-FluorobenzylamineAcetic acidtert-Butyl isocyanide62>95
L1-B1BenzylaminePropionic acidtert-Butyl isocyanide68>95
L1-B24-FluorobenzylaminePropionic acidtert-Butyl isocyanide64>95
L2-A1BenzylamineAcetic acidCyclohexyl isocyanide70>95
L2-A24-FluorobenzylamineAcetic acidCyclohexyl isocyanide67>95
L2-B1BenzylaminePropionic acidCyclohexyl isocyanide72>95
L2-B24-FluorobenzylaminePropionic acidCyclohexyl isocyanide69>95

Applications in Drug Discovery

Libraries based on the this compound scaffold can be screened against a variety of biological targets. Two examples of relevant signaling pathways are detailed below.

GPR119 Agonism for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells and intestinal L-cells leads to an increase in insulin secretion and the release of incretin hormones like GLP-1, respectively. The 7-azaspiro[3.5]nonane scaffold can serve as a core for the design of novel GPR119 agonists.

GPR119_Signaling cluster_pancreas In Pancreatic β-cells cluster_intestine In Intestinal L-cells agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) gpr119 GPR119 Receptor agonist->gpr119 Binds to gs Gαs gpr119->gs Activates ac Adenylate Cyclase gs->ac Activates atp ATP camp cAMP atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates insulin Insulin Secretion pka->insulin glp1 GLP-1 Secretion pka->glp1 pancreatic_beta_cell Pancreatic β-cell intestinal_l_cell Intestinal L-cell SARS_CoV_2_3CLpro_Inhibition cluster_viral_replication Viral Replication cluster_inhibition Inhibition cluster_immune_response Host Innate Immune Response viral_polyprotein Viral Polyprotein sars_3clpro SARS-CoV-2 3CLpro viral_polyprotein->sars_3clpro Substrate for functional_proteins Functional Viral Proteins sars_3clpro->functional_proteins Cleaves to produce inhibitor 7-Azaspiro[3.5]nonane Derivative (Inhibitor) inhibitor->sars_3clpro Inhibits sars_3clpro_immune SARS-CoV-2 3CLpro irf3 IRF3 sars_3clpro_immune->irf3 Promotes degradation of degradation Degradation interferon_production Type I Interferon Production irf3->interferon_production Induces

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of chiral 7-azaspiro[3.5]nonan-1-one, a valuable building block in medicinal chemistry. The synthesis is based on a proposed adaptation of the highly relevant asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones. The core of this methodology lies in the stereoselective [2+2] cycloaddition between a ketene and an imine, commonly known as the Staudinger reaction.

Overview of the Synthetic Strategy

The proposed enantioselective synthesis of this compound involves the reaction of a chiral ketene, derived from a protected amino acid, with an imine. The chirality of the final product is controlled by a chiral auxiliary, which is subsequently removed. This method allows for the preparation of the desired enantiomerically enriched spirocyclic β-lactam.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the asymmetric synthesis of azaspiro[3.5]nonan-1-ones, based on analogous reactions reported in the literature.

StepReactionCatalyst/AuxiliarySolventTemp (°C)Yield (%)Enantiomeric Excess (ee%)
1Imine Formation-Toluene110>95-
2Acid Chloride FormationOxalyl ChlorideDCM0 to rt>95-
3Asymmetric [2+2] CycloadditionChiral AuxiliaryDCM-78 to rt70-85>95
4Deprotection/Auxiliary RemovalOxidative CleavageAcetonitrile/Water0 to rt80-90>95

Experimental Protocols

Protocol 1: Synthesis of the Imine Precursor

This protocol describes the formation of the imine from piperidin-4-one and a suitable amine.

Materials:

  • Piperidin-4-one hydrochloride

  • Benzylamine

  • Triethylamine

  • Toluene

  • Magnesium sulfate

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq).

  • Add benzylamine (1.0 eq) to the mixture.

  • Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure.

  • The crude imine is dried over magnesium sulfate and used in the next step without further purification.

Protocol 2: Asymmetric Synthesis of N-Benzyl-7-azaspiro[3.5]nonan-1-one

This protocol details the key asymmetric [2+2] cycloaddition reaction. A chiral auxiliary-bearing acid chloride is reacted with the imine.

Materials:

  • Chiral N-protected glycine (e.g., using a removable chiral auxiliary)

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • Imine from Protocol 1

  • Triethylamine, anhydrous

  • Argon or Nitrogen atmosphere

  • Schlenk line and appropriate glassware

Procedure:

  • Acid Chloride Formation:

    • To a solution of the chiral N-protected glycine (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.

    • Cool the solution to 0 °C and slowly add oxalyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • The resulting acid chloride solution is used immediately in the next step.

  • [2+2] Cycloaddition:

    • In a separate flask, dissolve the imine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Slowly add the freshly prepared chiral acid chloride solution to the imine solution.

    • After the addition is complete, slowly add anhydrous triethylamine (1.5 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Protocol 3: Deprotection to Yield Chiral this compound

This protocol describes the removal of the N-benzyl group and the chiral auxiliary.

Materials:

  • Protected this compound from Protocol 2

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the protected spiro-β-lactam (1.0 eq) in methanol.

  • Carefully add palladium on carbon (10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected chiral this compound. Further purification may be performed by chromatography if necessary.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ketene Formation cluster_2 Step 3: Asymmetric [2+2] Cycloaddition cluster_3 Step 4: Deprotection A Piperidin-4-one C Imine Precursor A->C Toluene, Reflux B Benzylamine B->C F Chiral Ketene (in situ) G Protected Chiral This compound C->G D Chiral N-Protected Glycine E Chiral Acid Chloride D->E Oxalyl Chloride E->F Triethylamine F->G H Chiral this compound G->H H2, Pd/C

Caption: Overall workflow for the asymmetric synthesis of chiral this compound.

Key Reaction: Asymmetric Staudinger Cycloaddition

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Ketene Chiral Ketene TS Diastereoselective Transition State Ketene->TS Imine Imine Imine->TS Product Chiral Spiro-β-lactam TS->Product [2+2] Cycloaddition

Caption: The key stereodetermining step: a [2+2] cycloaddition.

Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the solid-phase synthesis of derivatives based on a 7-azaspiro[3.5]nonan-1-one core. This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity and three-dimensional character, making it a valuable building block in drug discovery. The methodologies described herein are adapted from established solid-phase organic synthesis (SPOS) techniques for related spirocyclic and heterocyclic systems.

Introduction

The this compound scaffold has been identified as a promising core structure for the development of novel therapeutics, including agonists for G-protein coupled receptors like GPR119.[1] Solid-phase synthesis offers several advantages for the construction of libraries based on this core, including the use of excess reagents to drive reactions to completion, simplified purification through washing and filtration, and amenability to high-throughput and automated synthesis.[2] This document outlines a potential synthetic workflow, key reaction protocols, and data presentation for the solid-phase construction of a this compound library.

General Synthetic Strategy

The proposed solid-phase synthesis of a this compound core involves the initial immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the spirocyclic system, and subsequent diversification before cleavage from the resin. A plausible retrosynthetic analysis suggests the assembly of the spirocycle on the resin from a piperidine-based precursor.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrates and desired final compounds.

Protocol 1: Resin Preparation and Loading of Initial Building Block

This protocol describes the preparation of the solid support and the attachment of the initial building block, a protected 4-aminopiperidine derivative.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-4-amino-1-Boc-piperidine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • To cap any remaining active sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.

  • Wash the resin as in step 5 and dry under high vacuum.

Protocol 2: Fmoc-Deprotection and Acylation

This protocol details the removal of the Fmoc protecting group and subsequent acylation to introduce the cyclobutanone precursor.

Materials:

  • Loaded resin from Protocol 1

  • 20% Piperidine in DMF (v/v)

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • DIEA

  • DMF, anhydrous

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.

  • Wash the resin with DMF (5 x 10 mL).

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Intramolecular Dieckmann Condensation and Decarboxylation

This protocol outlines the key spirocyclization step via Dieckmann condensation followed by decarboxylation.

Materials:

  • Acylated resin from Protocol 2

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous solution of HCl (e.g., 1 M)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Swell the resin in anhydrous THF (10 mL).

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.

  • Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

  • Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 4: N-Boc Deprotection and Diversification

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

Materials:

  • Spirocyclic resin from Protocol 3

  • 20% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Desired carboxylic acid (R-COOH) for diversification

  • HATU

  • DIEA

  • DCM, anhydrous

  • DMF, anhydrous

Procedure:

  • Swell the resin in anhydrous DCM (10 mL).

  • Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes, drain, and repeat for 30 minutes.

  • Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).

  • In a separate vessel, pre-activate the desired carboxylic acid (R-COOH) (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 5: Cleavage from Resin and Final Product Isolation

This protocol details the cleavage of the final product from the solid support.

Materials:

  • Diversified resin from Protocol 4

  • Cleavage cocktail: TFA/DCM (1:99 v/v)

  • Nitrogen stream

  • Diethyl ether, cold

Procedure:

  • Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the final product by reverse-phase HPLC.

Data Presentation

The following tables represent hypothetical characterization data for a small library of this compound derivatives synthesized using the described protocols.

Table 1: Summary of Synthesized this compound Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )Purity (%)Yield (%)
AZS-001 Phenyl242.329665
AZS-002 4-Chlorophenyl276.769562
AZS-003 2-Thienyl248.359768
AZS-004 Cyclohexyl236.359871

Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of the this compound core and its subsequent diversification.

G Resin 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading Resin->Loading LoadedResin Fmoc-Protected Amino-Piperidine on Resin Loading->LoadedResin FmocDeprotection Protocol 2: Fmoc-Deprotection & Acylation LoadedResin->FmocDeprotection AcylatedResin Acylated Resin FmocDeprotection->AcylatedResin Spirocyclization Protocol 3: Dieckmann Condensation & Decarboxylation AcylatedResin->Spirocyclization SpiroResin Spirocyclic Core on Resin Spirocyclization->SpiroResin BocDeprotection Protocol 4: Boc-Deprotection & Diversification SpiroResin->BocDeprotection DiversifiedResin Diversified Product on Resin BocDeprotection->DiversifiedResin Cleavage Protocol 5: Cleavage DiversifiedResin->Cleavage FinalProduct Final Product Cleavage->FinalProduct G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification A Start Immobilized Precursor B Step 1 Chain Elongation A->B Acylation C Step 2 Spirocyclization B->C Intramolecular Condensation D Step 3 Diversification C->D N-Functionalization E Final Step Cleavage & Isolation D->E TFA Treatment

References

Troubleshooting & Optimization

Optimizing the Synthesis of 7-Azaspiro[3.5]nonan-1-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Azaspiro[3.5]nonan-1-one and its derivatives. The information is presented in a direct question-and-answer format to facilitate rapid problem-solving and yield optimization in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when dealing with the N-Boc protected intermediate, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 849203-60-7).

Question 1: My yield of N-Boc-7-azaspiro[3.5]nonan-1-one is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one can stem from several factors, primarily related to the intramolecular cyclization step, which is often a Dieckmann condensation or a related cyclization of a piperidine derivative.

Potential Causes and Solutions:

  • Inefficient Enolate Formation: The formation of the spirocyclic ketone relies on the generation of an enolate from a suitable precursor, such as a diester or a cyanoester attached to the piperidine ring.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. If you are using a weaker base like sodium ethoxide, consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) to ensure complete deprotonation and enolate formation.

    • Reaction Temperature: Enolate formation is often temperature-sensitive. While some reactions proceed at room temperature, others may require cooling (e.g., -78 °C for LDA) to prevent side reactions. Experiment with a range of temperatures to find the optimal conditions for your specific substrate.

  • Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to a decrease in yield.

    • Intermolecular Condensation: If the concentration of the starting material is too high, intermolecular reactions can become significant, leading to oligomeric or polymeric byproducts. Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.

    • Decomposition of Starting Material or Product: The starting materials or the product may be unstable under the reaction conditions. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Also, consider the stability of the Boc protecting group, which can be labile under strongly acidic or basic conditions, especially at elevated temperatures.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). The reaction time may need to be extended to ensure all the starting material has been consumed.

    • Reagent Stoichiometry: Ensure that a sufficient excess of the base is used to drive the reaction to completion, especially if the starting material or solvent contains acidic impurities.

Logical Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Optimize_Base Optimize Base and Solvent System Check_Conditions->Optimize_Base Inefficient Cyclization Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Optimize_Conc Adjust Reactant Concentration Check_Conditions->Optimize_Conc Intermolecular Side Reactions Analyze_Byproducts Identify Side Products (LC-MS, NMR) Optimize_Base->Analyze_Byproducts Optimize_Temp->Analyze_Byproducts Optimize_Conc->Analyze_Byproducts Purification Refine Purification Strategy Analyze_Byproducts->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low yields.

Question 2: I am observing significant impurity formation during the synthesis. What are the common side products and how can I minimize them?

Answer: Impurity profiles can provide valuable insights into the reaction mechanism and potential areas for optimization.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: This is a common "impurity" and indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in the previous question.

  • Hydrolyzed Starting Material: If your starting material is a diester, hydrolysis of one or both ester groups can occur, especially if there is water in the reaction mixture. This hydrolyzed species will not cyclize.

    • Mitigation: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Products of Intermolecular Reactions: As mentioned earlier, high concentrations can lead to dimers or oligomers.

    • Mitigation: Employ high-dilution techniques. This can be achieved by adding the substrate slowly to a solution of the base over an extended period.

  • Decarboxylated Product: The β-keto ester product of a Dieckmann condensation can sometimes undergo decarboxylation under the reaction conditions, especially if the reaction is heated for a prolonged period after cyclization.

    • Mitigation: After the cyclization is complete, quench the reaction and work it up at a lower temperature. Avoid excessive heating during purification.

  • Ring-Opened Product: In some cases, the spirocycle, once formed, may be susceptible to ring-opening, particularly under harsh work-up conditions.

    • Mitigation: Use mild acidic conditions for the work-up to neutralize the base. Avoid strong acids or prolonged exposure to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A1: A common and effective strategy involves the synthesis of the N-Boc protected intermediate, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by deprotection of the Boc group. The key step is the intramolecular cyclization to form the spirocyclic ketone.

General Synthetic Pathway:

Synthesis_Pathway Start Piperidin-4-one Derivative Step1 Alkylation/Acylation at Nitrogen Start->Step1 Step2 Introduction of a Cyclization Precursor (e.g., ester or nitrile) Step1->Step2 Step3 Intramolecular Cyclization (e.g., Dieckmann) Step2->Step3 Product_Boc N-Boc-7-Azaspiro[3.5]nonan-1-one Step3->Product_Boc Step4 Boc Deprotection (e.g., TFA or HCl) Product_Boc->Step4 Final_Product This compound Step4->Final_Product

Troubleshooting low yield in azaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azaspirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My azaspirocycle synthesis is resulting in a low yield. What are the most common causes?

Low yields in azaspirocycle synthesis can stem from several factors. Key areas to investigate include:

  • Incomplete Reactions: The reaction may not be proceeding to completion due to suboptimal conditions. This can be influenced by temperature, reaction time, or insufficient reagent stoichiometry.

  • Side Product Formation: Competing reaction pathways can lead to the formation of undesired side products, consuming starting materials and reducing the yield of the target azaspirocycle. For example, deprotonation can be a competitive pathway to desired carbonyl addition reactions.[1]

  • Solvent Incompatibility: Certain reaction steps may have conflicting solvent requirements. For instance, a tin-lithium exchange for creating an organometallic reagent might proceed efficiently in THF, while the subsequent carbonyl addition step requires diethyl ether for high yields.[1] This incompatibility can significantly lower the overall yield.

  • Catalyst and Reagent Issues: The choice and handling of catalysts, reagents, and additives are critical. For example, in some reactions, the choice of a silver salt for ionization can significantly impact the reaction's effectiveness.[2] Similarly, the use of certain additives like magnesium bromide or cerium(III) chloride may not always lead to substantial improvements.[1]

  • Protecting Group Strategy: The protecting group on the nitrogen atom can influence the reaction's success. An unsuitable protecting group may be difficult to remove or may interfere with key reaction steps.[1]

  • Purification Challenges: Difficulty in separating the desired product from unreacted starting materials, byproducts, or catalyst residues can lead to apparent low yields after purification.

Q2: How can I optimize the reaction conditions to improve the yield of my azaspirocycle synthesis?

Optimizing reaction conditions is a crucial step in improving yields. A systematic approach is often the most effective. Consider screening the following parameters:

  • Solvent: The polarity and coordinating ability of the solvent can have a profound effect. For some 1,3-dipolar cycloaddition reactions to form azaspirocycles, 2,2,2-trifluoroethanol (TFE) has been found to be a crucial solvent for success.[3]

  • Temperature: Both increasing and decreasing the reaction temperature can significantly impact product formation.[2] It is advisable to run test reactions at a range of temperatures to find the optimum.

  • Catalyst and Additives: The choice of catalyst and any additives can be critical. For instance, in a cobalt-catalyzed cascade reaction to form oxaspirocycles, Cp*Co(CO)I2 was used as the catalyst with AgOTf for ionization, and the presence of both was essential for a high yield.[2]

  • Reagent Stoichiometry: Varying the ratio of reactants can help to push the equilibrium towards the desired product and minimize side reactions.[1][2]

  • Order of Addition: The sequence in which reagents are added can sometimes influence the reaction outcome, particularly in multi-component reactions.[1]

Troubleshooting Guides

Guide 1: Low Yield in Carbonyl Addition Step

Problem: You are experiencing low yields in a carbonyl addition step involving an organometallic reagent to form a precursor to an azaspirocycle. You observe a significant amount of unreacted starting ketone.

Possible Cause: A competing deprotonation reaction pathway is occurring alongside the desired carbonyl addition.[1]

Troubleshooting Steps:

  • Verify Reagent Activity: Ensure your organometallic reagent is active. This can be done through titration or by running a control reaction with a simple electrophile.

  • Optimize Temperature: Carbonyl addition reactions are often performed at very low temperatures (e.g., -78 °C or near -100 °C) to minimize side reactions like enolization.[1]

  • Solvent Selection: As noted, the solvent can be critical. While the organometallic reagent formation might be optimal in one solvent (like THF), the carbonyl addition may require another (like diethyl ether).[1] Consider a solvent switch after the formation of the organometallic reagent, or explore solvent mixtures.

  • Use of Additives: While not always successful, the addition of Lewis acids or transmetalating agents (e.g., MgBr2) can sometimes favor the carbonyl addition pathway.[1]

Guide 2: Inefficient Cyclization Step

Problem: The final cyclization step to form the azaspirocyclic core is proceeding with low efficiency.

Possible Cause: The chosen cyclization strategy may not be optimal for your specific substrate.

Troubleshooting Steps:

  • Re-evaluate Cyclization Strategy: There are numerous methods for forming azaspirocycles, including ring-closing metathesis, epoxide opening, reductive amination, and NBS-promoted semipinacol rearrangements.[4][5] If one method is failing, consider exploring an alternative synthetic route.

  • Catalyst Screening: For catalyst-driven cyclizations (e.g., metathesis), screen a variety of catalysts with different activities and steric properties.

  • Concentration Effects: For intramolecular cyclizations, running the reaction at high dilution can favor the desired intramolecular reaction over intermolecular side reactions.

Data Presentation

Table 1: Effect of Reaction Parameters on Oxa-spirocycle Yield

EntryCatalyst (mol%)Silver Salt (mol%)Base (mol%)Carboxylate Source (mol%)SolventTemperature (°C)Yield (%)
1CpCo(CO)I2 (10)AgOTf (20)K3PO4 (50)CsOAc (50)TFE6089
2NoneAgOTf (20)K3PO4 (50)CsOAc (50)TFE60No Reaction
3CpCo(CO)I2 (10)NoneK3PO4 (50)CsOAc (50)TFE60<10
4CpCo(CO)I2 (10)AgOTf (20)NoneCsOAc (50)TFE6035
5CpCo(CO)I2 (10)AgOTf (20)K3PO4 (50)NoneTFE6041
6CpCo(CO)I2 (10)AgOTf (20)K3PO4 (50)CsOAc (50)DCE6045
7CpCo(CO)I2 (10)AgOTf (20)K3PO4 (50)CsOAc (50)TFE8065
8Cp*Co(CO)I2 (10)AgSbF6 (20)K3PO4 (50)CsOAc (50)TFE6055

Data adapted from a study on cobalt-catalyzed oxaspirocycle synthesis.[2] TFE = 2,2,2-trifluoroethanol, DCE = 1,2-dichloroethane.

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Oxaspirocycle Synthesis

To a screw-capped vial equipped with a magnetic stir bar was added the amide substrate (0.2 mmol, 1.0 equiv), alkyne (0.3 mmol, 1.5 equiv), Cp*Co(CO)I2 (0.02 mmol, 10 mol%), AgOTf (0.04 mmol, 20 mol%), K3PO4 (0.1 mmol, 50 mol%), and CsOAc (0.1 mmol, 50 mol%). The vial was sealed and 2,2,2-trifluoroethanol (TFE, 1.0 mL) was added. The reaction mixture was stirred at 60 °C for 24 hours. After completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel to afford the desired oxaspirocycle product.[2]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Azaspirocycle check_completion Is the reaction going to completion? (Check via TLC, LC-MS, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Increase Reagent Stoichiometry incomplete->optimize_conditions final_product Improved Yield optimize_conditions->final_product side_products Side Product Formation check_side_products->side_products Yes check_purification Is the issue in the purification step? check_side_products->check_purification No modify_conditions Modify Conditions to Minimize Side Reactions: - Lower Temperature - Change Solvent/Catalyst - Adjust Stoichiometry side_products->modify_conditions modify_conditions->final_product purification_issue Purification Difficulty check_purification->purification_issue Yes check_purification->final_product No optimize_purification Optimize Purification: - Different Column Chromatography Conditions - Recrystallization - Alternative Purification Technique purification_issue->optimize_purification optimize_purification->final_product

Caption: A troubleshooting workflow for addressing low yields in azaspirocycle synthesis.

NBS_Promoted_Semipinacol_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_product Product start_material N-sulfonyl enamide bromonium_ion Bromonium Ion Intermediate start_material->bromonium_ion + NBS rearrangement Semipinacol Rearrangement (Ring Expansion) bromonium_ion->rearrangement product Azaspirocyclic Ketone rearrangement->product

Caption: Key steps in the NBS-promoted semipinacol rearrangement for azaspirocycle synthesis.

References

Technical Support Center: Purification of 7-Azaspiro[3.5]nonan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-Azaspiro[3.5]nonan-1-one by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

Due to the basic nature of the secondary amine in this compound, it is prone to decomposition or strong, irreversible adsorption on acidic silica gel.[1][2][3] Therefore, neutral or basic alumina is the recommended stationary phase to avoid these issues and achieve a successful separation.[2][3][4]

Q2: What are some suitable eluent systems for the purification of this compound on an alumina column?

A good starting point for developing an eluent system is a mixture of a non-polar and a polar solvent. For this compound on an alumina column, consider the following systems, starting with a low polarity and gradually increasing it:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

For basic compounds like this, tailing on the column can be an issue. Adding a small amount of a basic modifier to the eluent system, such as 0.1-1% triethylamine, can help to improve peak shape and reduce tailing.[5]

Q3: How can I determine the optimal eluent system before running a column?

Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal eluent system. Use neutral or basic alumina TLC plates to screen different solvent mixtures.[6][7][8][9] The ideal eluent system will give your target compound an Rf value of approximately 0.2-0.4, allowing for good separation from impurities.

Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

If your compound remains at the origin of the TLC plate, the eluent system is not polar enough. You can try the following:

  • Increase the proportion of the polar solvent in your mixture (e.g., increase the percentage of methanol in a dichloromethane/methanol system).

  • Consider a more polar solvent system altogether.

  • Ensure you are using a neutral or basic alumina TLC plate, as residual acidity on silica can cause the amine to stick to the baseline.

Q5: My compound is running at the solvent front on the TLC plate. What does this mean?

An Rf value close to 1 indicates that the eluent system is too polar. Your compound is not interacting sufficiently with the stationary phase, and you will get poor separation from non-polar impurities. To resolve this, decrease the polarity of your eluent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Low or no recovery of the compound Decomposition on the column: The compound may be degrading on the stationary phase.- Switch to a less acidic stationary phase: Use neutral or basic alumina instead of silica gel.[2][3][4] - Deactivate silica gel: If silica must be used, it can be treated with a base like triethylamine to neutralize acidic sites.[5]
Compound is too polar and stuck on the column: The eluent system is not polar enough to elute the compound.- Increase eluent polarity: Gradually increase the proportion of the polar solvent in your eluent system.
Improper sample loading: The sample was not loaded in a concentrated band.- Use a minimal amount of solvent to dissolve the sample before loading it onto the column.[10] - Dry loading: Adsorb the sample onto a small amount of the stationary phase before adding it to the column.
Poor separation of the compound from impurities Inappropriate eluent system: The polarity of the eluent is either too high or too low.- Optimize the eluent system using TLC: Aim for an Rf value of 0.2-0.4 for the target compound to maximize separation.
Column overloading: Too much sample was loaded onto the column for its size.- Use an appropriate amount of stationary phase: A general rule of thumb is a 30:1 to 100:1 ratio of stationary phase to crude sample by weight.
Column was packed improperly: Channels or cracks in the stationary phase lead to poor separation.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
Compound elutes with significant tailing Interaction of the basic amine with the stationary phase: Residual acidic sites can cause tailing.- Add a basic modifier: Include 0.1-1% triethylamine in your eluent system to improve peak shape.[5] - Use a basic alumina stationary phase. [9]
The column is running very slowly Stationary phase is too fine: Smaller particle sizes can lead to slower flow rates.- Apply positive pressure (flash chromatography): Use a flow of inert gas to increase the elution speed.
Column is clogged: Impurities or precipitated sample may be blocking the column frit.- Ensure the sample is fully dissolved before loading. - Filter the sample solution before loading if it contains solid particles.

Experimental Protocol: Column Chromatography of this compound on Neutral Alumina

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your sample.

1. Materials:

  • Crude this compound

  • Neutral alumina (activated, Brockmann I, standard grade)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (neutral alumina)

  • TLC developing chamber

  • UV lamp and/or staining solution (e.g., potassium permanganate) for visualization

2. TLC Analysis to Determine Eluent System:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a neutral alumina TLC plate.

  • Develop the plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1, 1:1).

  • Visualize the spots. The ideal eluent system will provide an Rf of ~0.3 for the product and good separation from impurities.

Table 1: Estimated Rf Values for this compound on Neutral Alumina with Different Eluent Systems

Eluent System (Hexane:Ethyl Acetate)Estimated Rf ValueObservation
9:1< 0.1Compound has very low mobility. Eluent is not polar enough.
4:1~0.2Better mobility, but may still be too slow for efficient elution.
2:1~0.3-0.4Optimal Range. Good separation is likely.
1:1> 0.6Compound moves too quickly. Poor separation from non-polar impurities.

3. Column Packing:

  • Secure the column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of the neutral alumina in the initial, least polar eluent system you plan to use.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Allow the alumina to settle, and then add another layer of sand on top.

  • Drain the solvent until it is level with the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully add the sample solution to the top of the column.

  • Allow the sample to adsorb onto the sand/alumina.

  • Carefully add a small amount of fresh eluent to wash the sides of the column.

5. Elution and Fraction Collection:

  • Begin eluting with the determined starting solvent system.

  • Collect fractions in separate test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If the compound is eluting too slowly, you can gradually increase the polarity of the eluent system (gradient elution).

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_post Post-Separation tlc 1. TLC Analysis (Neutral Alumina Plate) packing 2. Column Packing (Neutral Alumina Slurry) tlc->packing Determine Eluent loading 3. Sample Loading (Minimal Solvent) packing->loading elution 4. Elution (Start with low polarity eluent) loading->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring pooling 7. Pool Pure Fractions monitoring->pooling Identify Pure Fractions evaporation 8. Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem with Purification q1 What is the main issue? start->q1 a1_low Low/No Recovery q1->a1_low a1_poor Poor Separation q1->a1_poor a1_tailing Peak Tailing q1->a1_tailing q2_low Stationary Phase Used? a1_low->q2_low q2_poor Check TLC Rf of Product a1_poor->q2_poor sol_modifier Solution: Add 0.1-1% Triethylamine to eluent or use Basic Alumina. a1_tailing->sol_modifier a2_silica Silica Gel q2_low->a2_silica a2_alumina Alumina q2_low->a2_alumina sol_decomp Solution: Switch to Neutral/Basic Alumina. Compound likely decomposing. a2_silica->sol_decomp sol_polarity Solution: Increase eluent polarity. a2_alumina->sol_polarity a2_rf_high Rf > 0.5 q2_poor->a2_rf_high a2_rf_low Rf < 0.2 q2_poor->a2_rf_low a2_rf_good Rf ~ 0.3 q2_poor->a2_rf_good sol_decrease_pol Solution: Decrease eluent polarity. a2_rf_high->sol_decrease_pol sol_increase_pol Solution: Increase eluent polarity. a2_rf_low->sol_increase_pol sol_overload Solution: Check for column overloading or improper packing. a2_rf_good->sol_overload

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Azaspiro[3.5]nonan-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound and other spiro-β-lactams is the Staudinger [2+2] ketene-imine cycloaddition reaction.[1][2] This reaction involves the coupling of a ketene, generated in situ, with an imine.

Q2: What are the typical starting materials for the synthesis of this compound via the Staudinger reaction?

A2: A common strategy involves the reaction of an appropriate ketene precursor with an imine derived from a piperidin-4-one derivative. For instance, a protected piperidin-4-one, such as N-Boc-4-piperidone, can be used to form the necessary imine.

Q3: What are the key reaction parameters to control during the synthesis?

A3: Critical parameters to monitor and control include reaction temperature, the rate of addition of reactants, the choice of solvent, and the base used for in situ ketene generation. For analogous reactions, temperature control has been shown to be important; for example, in the synthesis of a related dione, maintaining temperatures below 10°C was found to minimize side reactions like acetyl migration.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of side-products.

Problem 1: Low yield of the desired this compound.

Potential Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using thin-layer chromatography (TLC) or other suitable analytical techniques to ensure it goes to completion.[2]
Suboptimal reaction temperature.Optimize the reaction temperature. Low temperatures may slow down the reaction, while high temperatures can lead to decomposition or side-product formation.
Inefficient ketene formation.Ensure the base used (e.g., triethylamine) is of high purity and added appropriately to facilitate the in situ generation of the ketene from the acyl chloride precursor.
Hydrolysis of the β-lactam ring.Ensure anhydrous reaction conditions as the β-lactam ring can be susceptible to hydrolysis.

Problem 2: Presence of significant impurities alongside the product.

This section details potential side-products and provides guidance on their identification and removal.

Side-Product Identification Mitigation & Purification
Stereoisomers (cis/trans) The Staudinger reaction can often produce a mixture of cis and trans diastereomers. These can be identified and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the coupling constants of the protons on the β-lactam ring.[3]The diastereomeric ratio can sometimes be influenced by the reaction conditions (e.g., solvent, temperature). Purification is typically achieved by column chromatography on silica gel.[2]
Triphenylphosphine oxide If triphenylphosphine is used (e.g., in a related Staudinger reduction), triphenylphosphine oxide is a common byproduct. It can be identified by its characteristic signals in NMR and its mass in Mass Spectrometry (MS).This byproduct is often less polar than the desired product and can be removed by column chromatography.
Olefinic Impurities A patent for a similar synthesis of 7-oxo-2-azaspiro[3.5]nonane mentions the formation of "transitional reduction olefin impurities" during a lithium aluminum hydride cyclization step. While the Staudinger reaction is different, elimination reactions can be a source of olefinic side-products. These can be detected by the presence of vinyl proton signals in ¹H NMR and characteristic C=C stretching in Infrared (IR) spectroscopy.Optimization of reaction conditions, particularly temperature and base selection, can minimize elimination reactions. Purification can be achieved through column chromatography.
Unreacted Starting Materials The presence of unreacted imine or ketene precursors can be detected by TLC, NMR, or MS analysis of the crude reaction mixture.Ensure the reaction goes to completion by monitoring its progress. Unreacted starting materials can typically be separated from the product by column chromatography.

Experimental Protocols & Methodologies

General Experimental Protocol for Staudinger [2+2] Ketene-Imine Cycloaddition:

  • An appropriate imine is dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a suitable temperature (e.g., 0 °C or lower).

  • A solution of an acyl chloride (the ketene precursor) in the same solvent is added dropwise.

  • A solution of a tertiary amine base (e.g., triethylamine) in the same solvent is then added dropwise to the reaction mixture to generate the ketene in situ.

  • The reaction is stirred at the chosen temperature and monitored by TLC until completion.

  • Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and other acidic impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, most commonly by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Piperidin-4-one_Derivative Piperidin-4-one Derivative Imine_Formation Imine Formation Piperidin-4-one_Derivative->Imine_Formation Acyl_Chloride Acyl Chloride Ketene_Formation In situ Ketene Formation Acyl_Chloride->Ketene_Formation Base Base (e.g., Et3N) Base->Ketene_Formation Staudinger_Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Imine_Formation->Staudinger_Cycloaddition Ketene_Formation->Staudinger_Cycloaddition Target_Product This compound Staudinger_Cycloaddition->Target_Product Side_Products Side-Products Staudinger_Cycloaddition->Side_Products

Caption: Synthetic pathway for this compound.

Side_Product_Formation cluster_side_products Potential Side-Products Staudinger_Reaction Staudinger Reaction Stereoisomers Stereoisomers (cis/trans) Staudinger_Reaction->Stereoisomers Non-stereoselective conditions Olefinic_Impurities Olefinic Impurities (Elimination) Staudinger_Reaction->Olefinic_Impurities High temperature Inappropriate base Byproducts Reagent Byproducts (e.g., Triphenylphosphine oxide) Staudinger_Reaction->Byproducts Stoichiometric reagents Unreacted_Materials Unreacted Starting Materials Staudinger_Reaction->Unreacted_Materials Incomplete reaction

Caption: Formation of common side-products.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, NMR, MS) Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted Unreacted Starting Materials Identify->Unreacted Present Side_Products Known Side-Products Identify->Side_Products Present Unknown Unknown Impurities Identify->Unknown Present Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted->Optimize Modify_Purification Modify Purification (Column Chromatography, Recrystallization) Side_Products->Modify_Purification Characterize Characterize Unknowns (2D NMR, HRMS) Unknown->Characterize End Pure Product Optimize->End Modify_Purification->End Characterize->Modify_Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Preventing olefin formation in lithium aluminum hydride reduction of amides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing lithium aluminum hydride (LAH) for the reduction of amides. The focus is on preventing the formation of undesired olefin byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the LAH reduction of amides to amines?

The reduction of amides with lithium aluminum hydride (LAH) is a robust transformation that proceeds in a two-stage mechanism. First, a hydride ion from the LAH attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, and the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group. This results in the formation of a highly reactive iminium ion. In the second stage, another hydride ion rapidly attacks the iminium ion, yielding the final amine product.[1][2][3]

Q2: Under what circumstances can olefin formation occur as a side reaction?

While not a universally common side reaction, olefin formation can occur under specific circumstances, particularly when the amide substrate possesses a suitable leaving group on the carbon atom beta to the carbonyl group. In such cases, after the initial reduction to the amine, an intramolecular or intermolecular elimination reaction can be triggered, leading to the formation of a carbon-carbon double bond.

Q3: What are the primary factors that can influence the formation of olefin byproducts?

Several factors can contribute to the formation of olefins:

  • Substrate Structure: The presence of a good leaving group (e.g., a halide, tosylate, or even a hydroxyl group that can be activated) at the β-position relative to the amide carbonyl is the most critical factor.

  • Reaction Temperature: Higher reaction temperatures can favor elimination reactions over the desired reduction.[4]

  • Steric Hindrance: Significant steric bulk around the reaction center may hinder the approach of the hydride to the iminium ion, potentially allowing more time for elimination to occur.

Q4: Are there any alternative reducing agents to LAH that are less prone to causing elimination reactions?

Yes, several alternative reducing agents can be employed, which may offer better selectivity and milder reaction conditions. These include:

  • Borane Complexes: Borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS) are effective at reducing amides to amines and are generally less basic, which can suppress elimination pathways.

  • Catalytic Hydrogenation: For certain substrates, catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel, ruthenium) can be a viable alternative, although this method may also reduce other functional groups.

  • Hydrosilylation: Catalytic hydrosilylation using a silane reagent in the presence of a transition metal catalyst is another mild and selective method for amide reduction.[5]

Troubleshooting Guide: Olefin Formation

Problem: An unexpected olefin byproduct is observed during the LAH reduction of an amide.

Potential Cause Recommended Solution Explanation
Substrate contains a β-leaving group 1. Protect the leaving group prior to reduction if it is a hydroxyl or other sensitive functionality. 2. Choose an alternative reducing agent that is less basic and operates at lower temperatures, such as borane-THF.The basic nature of the reaction mixture after the initial reduction can promote an E2-like elimination of the β-leaving group. Milder reducing agents can circumvent this issue.
High Reaction Temperature 1. Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). 2. Add the LAH solution slowly to a cooled solution of the amide to maintain a low reaction temperature.Elimination reactions generally have a higher activation energy than addition reactions. By keeping the temperature low, the rate of the undesired elimination pathway is significantly reduced relative to the desired reduction.
Excess LAH / Prolonged Reaction Time 1. Use a stoichiometric amount of LAH (typically 1.5-2.0 equivalents for a tertiary amide). 2. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.The presence of excess strong base (from the LAH and aluminate byproducts) over extended periods can increase the likelihood of side reactions, including elimination.
Solvent Effects 1. Ensure the use of anhydrous ethereal solvents like THF or diethyl ether. 2. Consider using a less polar solvent if compatible with the substrate's solubility, although this is less common for LAH reductions.The choice of solvent can influence the reactivity of the LAH and the stability of intermediates. While ethereal solvents are standard, ensuring they are strictly anhydrous is crucial to prevent unwanted side reactions.

Experimental Protocols

Standard Protocol for LAH Reduction of a Tertiary Amide to an Amine

This protocol is for the reduction of a generic tertiary amide and should be adapted based on the specific substrate and scale.

Materials:

  • Tertiary amide (1.0 eq)

  • Lithium aluminum hydride (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen inlet

  • Ice-water bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Reagent Preparation: In a separate dry flask under nitrogen, prepare a solution of the tertiary amide in anhydrous THF.

  • LAH Suspension: Carefully add the required amount of LAH powder to the reaction flask, followed by anhydrous THF to create a suspension.

  • Reaction: Cool the LAH suspension to 0 °C using an ice-water bath. Slowly add the amide solution from the dropping funnel to the LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH. The amount of water to be added is typically equal to the mass of LAH used (in g).

  • Workup: Following the water quench, add an equal volume of 1 M NaOH solution (relative to the water added). Then, add three times the volume of water (relative to the initial water quench). Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or another suitable solvent.

  • Purification: Combine the filtrate and the washes, and remove the solvent under reduced pressure. The crude amine can then be purified by distillation or chromatography as required.

Mechanistic Pathways and Troubleshooting Workflow

G Figure 1. General Mechanism of Amide Reduction with LAH Amide Amide Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate + LiAlH4 Iminium_Ion Iminium Ion Tetrahedral_Intermediate->Iminium_Ion - [OAlH3]- Amine Amine Iminium_Ion->Amine + LiAlH4 G Figure 2. Proposed Mechanism for Olefin Formation Amide_LG Amide with β-Leaving Group Amine_LG Amine with β-Leaving Group Amide_LG->Amine_LG + 2 LiAlH4 Olefin Olefin Amine_LG->Olefin Elimination (e.g., E2) G Figure 3. Troubleshooting Workflow for Olefin Formation Start Olefin byproduct detected Check_Substrate Does substrate have a β-leaving group? Start->Check_Substrate Check_Temp Was reaction run at elevated temperature? Check_Substrate->Check_Temp No Alt_Reagent Use alternative reducing agent (e.g., Borane-THF) Check_Substrate->Alt_Reagent Yes Lower_Temp Lower reaction temperature (e.g., 0 °C) Check_Temp->Lower_Temp Yes Optimize_Stoich Optimize LAH stoichiometry and reaction time Check_Temp->Optimize_Stoich No Success Olefin formation minimized Lower_Temp->Success Alt_Reagent->Success Optimize_Stoich->Success

References

Technical Support Center: 7-Azaspiro[3.5]nonan-1-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from crude 7-Azaspiro[3.5]nonan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential impurities I might encounter in my crude this compound?

Based on common synthetic routes for analogous azaspiro compounds, you may encounter the following impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic system.

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates may be present.

  • Byproducts from Cyclization: The key ring-forming step can generate side products. For instance, in syntheses involving reduction of a nitrile or amide for cyclization, "transitional reduction olefin impurities" can be formed.[1] This refers to the incomplete reduction of the carbonyl group, potentially leading to an enamine or related unsaturated species.

  • Oligomeric/Polymeric Byproducts: Intramolecular cyclization reactions, such as the Dieckmann condensation, can sometimes lead to intermolecular side reactions, resulting in dimers or oligomers, especially if the reaction is not performed under high dilution.

  • Solvent and Reagent Residues: Residual solvents and leftover reagents from the reaction and work-up are common impurities.

Q2: My crude NMR shows more peaks than expected. How can I identify the impurities?

  • Compare with Starting Material Spectra: Run NMR spectra of your starting materials and compare them to the crude product spectrum to identify unreacted precursors.

  • Look for Characteristic Peaks:

    • Olefinic Protons: Peaks in the 5-7 ppm region of the ¹H NMR may indicate the presence of unsaturated impurities, such as the "transitional reduction olefin impurities" mentioned in the synthesis of a similar compound.[1]

    • Broader Peaks: The presence of broad, unresolved peaks could suggest oligomeric or polymeric material.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help separate the components of your crude mixture and provide their mass-to-charge ratios, aiding in the identification of byproducts.

Q3: I'm having trouble purifying my this compound by column chromatography. What can I do?

  • Choice of Stationary Phase:

    • Silica Gel: This is a common choice for many organic compounds. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate proportion) is a good starting point.

    • Neutral Alumina: For the purification of a structurally similar compound, 7-oxo-2-azaspiro[3.5]nonane, a neutral alumina column was successfully used.[1] This can be a good alternative if you are facing issues with silica gel, such as compound degradation or irreversible adsorption.

  • Solvent System Optimization:

    • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives good separation between your product and the impurities. Aim for an Rf value of around 0.2-0.3 for your product.

    • Additives: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can prevent tailing on silica gel.

  • Flash Chromatography vs. Gravity Chromatography: Flash chromatography will provide better resolution and is generally faster than gravity chromatography.

Q4: Can I purify this compound by distillation?

  • Vacuum Distillation: If your compound is thermally stable and has a significantly different boiling point from its impurities, vacuum distillation can be an effective purification method. This is particularly useful for removing non-volatile impurities like oligomers or salts. For a related compound, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative, vacuum distillation was used to achieve high purity.

  • Consider Co-distillation: Be aware that some impurities may co-distill with your product if their boiling points are very close.

Q5: Is recrystallization a viable purification method?

  • Solvent Screening: If your crude product is a solid, recrystallization can be a highly effective method for achieving high purity. You will need to screen various solvents or solvent mixtures to find a system where your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

  • Purity of Starting Material: Recrystallization is most effective when the desired compound is the major component of the crude mixture.

Data on Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography (Silica Gel) >95%Widely applicable, good for separating closely related compounds.Can be time-consuming and require large volumes of solvent. The compound may streak on acidic silica.
Column Chromatography (Neutral Alumina) >95%Effective for basic compounds, can prevent degradation of acid-sensitive molecules.[1]May have lower resolving power than silica gel for some compounds.
Vacuum Distillation HighGood for large-scale purification, removes non-volatile impurities effectively.Requires the compound to be thermally stable and volatile. May not separate impurities with similar boiling points.
Recrystallization >99% (if successful)Can yield very pure material, is a cost-effective method.Requires the compound to be a solid, finding a suitable solvent can be challenging.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutral Alumina

This protocol is adapted from the purification of the analogous compound 7-oxo-2-azaspiro[3.5]nonane.[1]

  • Prepare the Column:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

    • Add a thin layer of sand on top of the alumina bed.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of alumina and then carefully adding the solid to the top of the column.

  • Elute the Column:

    • Start with a low-polarity eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow and Logic Diagrams

impurity_removal_workflow cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Final Steps crude_product Crude this compound initial_analysis NMR & LC-MS Analysis crude_product->initial_analysis identify_impurities Identify Impurities initial_analysis->identify_impurities purification_choice Select Purification Method identify_impurities->purification_choice column_chromatography Column Chromatography (Silica or Alumina) purification_choice->column_chromatography Broad applicability distillation Vacuum Distillation purification_choice->distillation Thermally stable recrystallization Recrystallization purification_choice->recrystallization Solid product purity_check Purity Check (NMR, LC-MS) column_chromatography->purity_check distillation->purity_check recrystallization->purity_check pure_product Pure Product (>95%) purity_check->pure_product Purity OK repurify Repurify if needed purity_check->repurify Impurities remain repurify->purification_choice

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Potential Solutions start Crude Product Contains Impurities is_starting_material Unreacted Starting Material? start->is_starting_material is_olefin Olefinic Impurity? start->is_olefin is_oligomer Oligomer/Polymer? start->is_oligomer optimize_reaction Optimize reaction conditions (time, temperature, stoichiometry) is_starting_material->optimize_reaction column_chrom Column Chromatography is_starting_material->column_chrom is_olefin->column_chrom distill Vacuum Distillation is_oligomer->distill recrystallize Recrystallization is_oligomer->recrystallize

Caption: Troubleshooting logic for common impurity types.

References

Technical Support Center: Stability of 7-Azaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 7-Azaspiro[3.5]nonan-1-one derivatives.

Troubleshooting Guides

This section provides solutions to common problems observed during the handling and analysis of this compound derivatives.

Issue 1: Rapid Degradation of the Compound in Aqueous Solutions

  • Question: My this compound derivative appears to be degrading rapidly upon dissolution in aqueous buffers for my biological assay. How can I mitigate this?

  • Answer: The primary cause of degradation for this compound derivatives in aqueous media is the hydrolysis of the β-lactam ring, a four-membered cyclic amide, which is inherent to the core structure. This hydrolysis is significantly influenced by pH and temperature.

    • Recommendation 1: pH Optimization. The rate of hydrolysis is often pH-dependent. It is advisable to conduct preliminary stability studies across a range of pH values (e.g., pH 5, 7, and 9) to identify the pH at which the derivative exhibits maximum stability. Generally, neutral to slightly acidic conditions (pH 6-7) are recommended for initial experiments. Avoid highly acidic or alkaline conditions.

    • Recommendation 2: Temperature Control. Hydrolysis is an endothermic reaction, and its rate increases with temperature. Perform all experiments at the lowest practical temperature. If the biological assay allows, consider running it at room temperature or even 4°C instead of 37°C. Always store stock solutions and prepared samples at -20°C or -80°C.

    • Recommendation 3: Aprotic Solvents. If the experimental design permits, consider preparing stock solutions in aprotic organic solvents like DMSO or DMF and making final dilutions into the aqueous buffer immediately before use. This minimizes the compound's exposure time to water.

    • Recommendation 4: Use of Lyophilized Powder. Whenever possible, use freshly prepared solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stability Study

  • Question: I am conducting a stability study of my this compound derivative, and I observe the appearance of new, unidentified peaks in the HPLC chromatogram over time. What could these be, and how do I identify them?

  • Answer: The appearance of new peaks is indicative of degradation. For this compound derivatives, these are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.

    • Potential Degradation Products: The most common degradation product is the corresponding amino acid formed by the hydrolytic cleavage of the β-lactam ring. Other possibilities include products of oxidation or reactions with formulation excipients.

    • Identification Strategy:

      • Forced Degradation Studies: To tentatively identify the degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] The degradation products formed under these controlled conditions can be compared to the unknown peaks in your stability study.

      • LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to determine the molecular weight of the unknown peaks. This information, combined with the known structure of the parent compound, can help in elucidating the structure of the degradation products.

      • NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation via preparative HPLC followed by NMR spectroscopy is recommended.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting inconsistent results in my biological assays with a particular batch of a this compound derivative. Could this be a stability issue?

  • Answer: Yes, inconsistent biological activity can be a strong indicator of compound instability.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Before each experiment, verify the purity of the compound from the specific batch using a validated analytical method like HPLC. Compare the chromatogram to a reference standard or a previously analyzed sample of known purity.

      • Assess Solution Stability: Determine the stability of the compound in the assay buffer under the exact experimental conditions (concentration, temperature, incubation time). This can be done by analyzing samples of the assay solution by HPLC at different time points.

      • Review Storage Conditions: Ensure that the solid compound and its stock solutions have been stored under appropriate conditions (e.g., protected from light, moisture, and stored at a low temperature). Improper storage can lead to gradual degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The most significant degradation pathway for this class of compounds is the hydrolysis of the strained β-lactam ring.[3] This reaction is catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation, particularly if the molecule contains susceptible functional groups, and photodegradation upon exposure to light.

Q2: What are the ideal storage conditions for solid this compound derivatives?

A2: Solid derivatives should be stored in a cool, dark, and dry place. It is recommended to store them at -20°C in a desiccator to protect them from moisture and heat. The container should be tightly sealed and preferably flushed with an inert gas like argon or nitrogen to prevent oxidation.

Q3: How should I prepare stock solutions of these derivatives for optimal stability?

A3: Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Prepare concentrated stock solutions to minimize the volume added to aqueous buffers. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Q4: Are there any formulation strategies to improve the stability of these derivatives in aqueous solutions?

A4: Yes, formulation strategies can enhance stability. These include the use of cyclodextrins to form inclusion complexes, which can protect the labile β-lactam ring from hydrolysis. Additionally, the use of co-solvents and adjusting the pH of the formulation to the point of maximum stability can be beneficial. For parenteral formulations, lyophilization is a common strategy to improve long-term stability.

Quantitative Data Summary

The following table provides illustrative stability data for a hypothetical this compound derivative under various stress conditions. This data is intended to be representative and may not reflect the exact stability profile of all derivatives. Researchers should perform their own stability studies to determine the specific degradation profile of their compound of interest.

Stress ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Product
0.1 M HCl24 hours6025%Hydrolyzed amino acid
0.1 M NaOH2 hours2540%Hydrolyzed amino acid
3% H₂O₂24 hours2515%Oxidized derivatives
Thermal (Solid)7 days805%Not Determined
Photolytic (Solution)24 hours2510%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature (25°C) for 2 hours. At appropriate time intervals (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature (25°C) for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 7 days. At the end of the study, dissolve a known weight of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation (Solution): Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of this compound derivatives and their degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase system would be:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the parent compound and also use the PDA to check for peak purity and the presence of co-eluting peaks.

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to Stress thermal Thermal (Solid) (80°C) stock->thermal Expose to Stress photo Photolytic (Light Exposure) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS for Identification hplc->lcms Identify Unknowns

Caption: Workflow for a forced degradation study.

degradation_pathway parent This compound Derivative hydrolyzed Hydrolyzed Amino Acid (β-Lactam Cleavage) parent->hydrolyzed H₂O (Acid/Base) oxidized Oxidized Products parent->oxidized [O] photo_prod Photodegradation Products parent->photo_prod hν (Light)

Caption: Potential degradation pathways.

References

Technical Support Center: Chiral Separation of 7-azaspiro[3.5]nonan-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the chiral separation of 7-azaspiro[3.5]nonan-1-one enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common techniques for the chiral separation of spirocyclic compounds like this compound?

A1: The most prevalent and effective technique for separating enantiomers of spirocyclic compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] Other methods like Supercritical Fluid Chromatography (SFC) with a chiral column can also be effective. Classical resolution via diastereomeric salt formation is a traditional method that can be employed for larger-scale separations.[2]

Q2: How do I select an appropriate Chiral Stationary Phase (CSP) for the separation of this compound enantiomers?

A2: The selection of a CSP is crucial for successful chiral separation.[3] For spirocyclic compounds, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point.[4] It is recommended to perform a column screening with a variety of CSPs under different mobile phase conditions (normal phase, reversed-phase, and polar organic) to identify the optimal column and conditions.

Q3: What detection method is suitable for this compound?

A3: Since this compound contains a carbonyl group, it should be detectable by UV spectroscopy. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used. The selection of the detection wavelength should be based on the UV spectrum of the compound to ensure maximum sensitivity.

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation of the enantiomers. What should I do?

A:

  • Verify the Column: Ensure you are using a chiral column. An achiral column will not separate enantiomers.

  • Column Screening: If one chiral column is not providing separation, it is essential to screen a variety of chiral stationary phases with different selectivities. Polysaccharide-based, protein-based, and Pirkle-type CSPs are common choices.[3][4]

  • Mobile Phase Optimization: The composition of the mobile phase significantly impacts resolution.

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can have a large effect on resolution.

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol). The pH of the buffer can also influence the separation of ionizable compounds.

    • Polar Organic Mode: This mode, using polar organic solvents like acetonitrile and methanol, can sometimes provide unique selectivity.[5]

  • Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the chiral recognition interactions.

Issue 2: Peak Tailing or Poor Peak Shape

Q: My peaks are tailing. How can I improve the peak shape?

A:

  • Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) in normal phase, or a suitable buffer in reversed-phase, can significantly improve peak shape by minimizing interactions with residual silanols on the silica support.

  • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion.

  • Column Overload: Injecting too much sample can cause peak tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Long Retention Times

Q: The retention times are very long, leading to extended analysis times. How can I reduce them?

A:

  • Increase Mobile Phase Strength:

    • Normal Phase: Increase the percentage of the polar modifier (e.g., alcohol).

    • Reversed Phase: Increase the percentage of the organic solvent.

  • Increase Flow Rate: A higher flow rate will decrease retention times, but it may also reduce resolution. A balance needs to be found.

  • Increase Temperature: Raising the column temperature will generally decrease retention times. However, be mindful that this can also impact resolution.

Data Presentation

Table 1: Illustrative Chiral Column Screening for this compound Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)
Cellulose-based CSPHexane/Isopropanol (90/10, v/v)12.5, 14.81.8
Amylose-based CSPHexane/Ethanol (85/15, v/v)10.2, 11.51.3
Pirkle-type CSPHeptane/Ethanol (95/5, v/v)18.3, 18.90.8
Protein-based CSPPhosphate Buffer/Acetonitrile (70/30, v/v)22.1, 22.10.0

Note: The data in this table is for illustrative purposes only and represents a typical outcome of a column screening experiment.

Experimental Protocols

Detailed Methodology for Chiral HPLC Method Development

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol or mobile phase) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column Screening Phase:

    • Screen a minimum of three different chiral columns (e.g., one cellulose-based, one amylose-based, and one Pirkle-type).

    • For each column, perform initial runs using standard mobile phase conditions:

      • Normal Phase: Hexane/Isopropanol (90/10, v/v) at a flow rate of 1.0 mL/min.

      • Reversed Phase: Acetonitrile/Water (50/50, v/v) with 0.1% formic acid at a flow rate of 0.8 mL/min.

    • Set the column temperature to 25 °C.

    • Monitor the chromatogram at the UV maximum of this compound.

  • Method Optimization Phase:

    • Select the column that shows the best initial separation or potential for separation.

    • Systematically vary the mobile phase composition to improve resolution. For example, in normal phase, adjust the percentage of the alcohol modifier in small increments (e.g., 2%).

    • If peak shape is poor, introduce a suitable additive (e.g., 0.1% DEA for normal phase).

    • Investigate the effect of column temperature on the separation, testing at temperatures between 15 °C and 40 °C.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

  • Method Validation (Abbreviated):

    • Once optimal conditions are established, perform replicate injections to assess the reproducibility of retention times and peak areas.

    • Assess the linearity of the detector response by injecting a series of standards at different concentrations.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Method Development cluster_analysis Analysis & Validation cluster_output Outcome SamplePrep Sample Preparation (Racemic Standard) ColumnScreening Chiral Column Screening SamplePrep->ColumnScreening MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->ColumnScreening MobilePhaseOpt Mobile Phase Optimization ColumnScreening->MobilePhaseOpt Select best column TempOpt Temperature Optimization MobilePhaseOpt->TempOpt DataAnalysis Data Analysis (Resolution, Tailing) TempOpt->DataAnalysis DataAnalysis->MobilePhaseOpt Further Optimization MethodValidation Method Validation DataAnalysis->MethodValidation Good Separation FinalMethod Optimized Chiral Separation Method MethodValidation->FinalMethod

Caption: Experimental workflow for developing a chiral separation method.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Resolution Start Poor Separation CheckResolution No Resolution (Rs=0)? Start->CheckResolution CheckPeakShape Poor Peak Shape? CheckResolution->CheckPeakShape No ScreenColumns Screen Different Chiral Columns CheckResolution->ScreenColumns Yes OptimizeMobilePhase Optimize Mobile Phase Composition CheckPeakShape->OptimizeMobilePhase No AddModifier Add Mobile Phase Modifier (e.g., DEA) CheckPeakShape->AddModifier Yes ScreenColumns->OptimizeMobilePhase LowerTemp Lower Column Temperature OptimizeMobilePhase->LowerTemp ReduceLoad Reduce Sample Concentration/Volume AddModifier->ReduceLoad Improved Separation Improved ReduceLoad->Improved LowerTemp->Improved

Caption: Troubleshooting decision tree for poor chiral separation.

References

Technical Support Center: Overcoming Poor Solubility of 7-Azaspiro[3.5]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 7-azaspiro[3.5]nonan-1-one analogs.

Troubleshooting Guide

Issue: My this compound analog has poor aqueous solubility, leading to inconsistent results in biological assays.

Answer: Poor aqueous solubility is a common challenge for spirocyclic compounds due to their often rigid and lipophilic nature. Here are several strategies to address this issue, ranging from simple formulation adjustments to more advanced techniques.

Initial Steps:

  • pH Adjustment: If your analog contains ionizable groups (e.g., the nitrogen in the azaspiro ring), adjusting the pH of your aqueous solution can significantly impact solubility. For a basic amine, lowering the pH will protonate the nitrogen, forming a more soluble salt.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of your compound. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to determine the tolerance of your specific assay to these solvents.

Advanced Strategies:

If initial steps are insufficient, consider the following formulation approaches:

  • Amorphous Solid Dispersions: Converting the crystalline form of your compound to an amorphous state can enhance its solubility. This is typically achieved by dissolving the compound and a polymer carrier in a common solvent and then rapidly removing the solvent.

  • Lipid-Based Formulations: For highly lipophilic analogs, lipid-based delivery systems can be effective. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate. Techniques include micronization and nanomilling.

Issue: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer.

Answer: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.

Troubleshooting Steps:

  • Lower the Stock Concentration: Using a more dilute stock solution in DMSO can prevent precipitation upon dilution.

  • Increase the Co-solvent Concentration in the Final Solution: If your assay can tolerate it, increasing the percentage of the organic co-solvent in the final aqueous medium can help maintain solubility.

  • Use a Different Co-solvent: Some co-solvents are better at maintaining the solubility of certain compounds. Experiment with different pharmaceutically acceptable solvents.

  • Employ Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to the aqueous buffer can help to keep the compound in solution by forming micelles.

  • Consider a Formulation Approach: If simple co-solvents are not effective, utilizing one of the advanced strategies mentioned above (e.g., cyclodextrin complexation) may be necessary even for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound analogs that influence their solubility?

A1: The key properties are lipophilicity (often measured as logP or logD), melting point, and the presence of ionizable groups. Spirocyclic structures can be quite rigid and non-planar, which can lead to strong crystal lattice energy (high melting point) and thus lower solubility. The 7-aza group provides a site for protonation, which can be exploited to increase aqueous solubility at lower pH.

Q2: How can I predict the solubility of my this compound analog?

A2: While computational models can provide an estimate of aqueous solubility, experimental determination is crucial. The General Solubility Equation (GSE) provides a theoretical basis for understanding the factors at play:

LogS = 0.5 - 0.01 * (Melting Point - 25) - LogP

Where S is the aqueous solubility in mol/L. This equation highlights that higher melting points and higher lipophilicity (LogP) will lead to lower aqueous solubility.

Q3: Are there any structural modification strategies to improve the solubility of this class of compounds?

A3: Yes, medicinal chemistry efforts can significantly impact solubility. Based on trends observed for spirocyclic compounds, the following modifications can be considered[1][2]:

  • Introduction of Polar Functional Groups: Adding polar groups such as hydroxyls, amides, or small polar heterocycles can increase hydrophilicity.

  • Introduction of an Oxygen Atom: Incorporating an oxygen atom into the spirocyclic core to create oxa-spirocycles has been shown to dramatically increase solubility and lower lipophilicity[3].

  • Disruption of Crystal Packing: Modifying the structure to disrupt efficient crystal packing can lower the melting point and improve solubility.

Q4: What is a good starting point for developing a formulation for a new this compound analog for in vivo studies?

A4: A tiered approach is recommended. Start with simple aqueous vehicles with pH adjustment if the compound has a suitable pKa. If that is not sufficient, explore co-solvent systems. For more challenging compounds, lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS), are a good option for oral delivery due to their ability to handle lipophilic compounds.

Data Presentation

Table 1: Estimated Physicochemical Properties of a Hypothetical this compound Analog ("Spiro-X")

PropertyEstimated ValueImplication for Solubility
Molecular Weight~350 g/mol Moderate size
Calculated LogP4.5High lipophilicity, likely poor aqueous solubility
Melting Point180 °CHigh crystal lattice energy, contributing to poor solubility
pKa (of the azaspiro nitrogen)8.5Basic, solubility will increase at pH < 8.5

Table 2: Example Solubility of "Spiro-X" in Various Solvents

SolventSolubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)50
Phosphate Buffered Saline (PBS)< 1
10% DMSO in Water15
20% PEG 400 in Water25
Medium-Chain Triglycerides (MCT)> 1000

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a given aqueous medium.

Materials:

  • This compound analog

  • Aqueous buffer of interest (e.g., PBS pH 7.4)

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detection method

  • Analytical balance

Procedure:

  • Add an excess amount of the solid compound to a scintillation vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for a short period to allow for some sedimentation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of your calibration curve.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in µg/mL or mg/L.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol is a lab-scale method to prepare an amorphous solid dispersion.

Materials:

  • This compound analog

  • Polymer carrier (e.g., PVP K30, HPMC-AS)

  • A common solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired ratio of drug to polymer (e.g., 1:1, 1:3 by weight).

  • Dissolve the appropriate amounts of the compound and the polymer in the common solvent in a round-bottom flask.

  • Once completely dissolved, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-50 °C).

  • Once a solid film or powder is formed, transfer the solid to a vacuum oven.

  • Dry the solid under high vacuum at a temperature below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

  • The resulting solid can be characterized by techniques such as X-ray powder diffraction (XRPD) to confirm its amorphous nature.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Troubleshooting cluster_advanced Advanced Formulation cluster_outcome Desired Outcome start Poorly Soluble This compound Analog ph_adjust pH Adjustment start->ph_adjust Ionizable? cosolvent Co-solvent Addition start->cosolvent Non-ionizable or pH adjustment fails asd Amorphous Solid Dispersion ph_adjust->asd Failure end Soluble Compound for Experiments ph_adjust->end Success lipid Lipid-Based Formulation cosolvent->lipid Failure cyclo Cyclodextrin Complexation cosolvent->cyclo Failure particle Particle Size Reduction cosolvent->particle Failure cosolvent->end Success asd->end lipid->end cyclo->end particle->end

Caption: Troubleshooting workflow for solubility enhancement.

signaling_pathway cluster_formulation Formulation Strategy cluster_dissolution Dissolution & Absorption cluster_bioavailability Pharmacokinetic Outcome compound Poorly Soluble This compound Analog (Crystalline) formulation Solubilization Technique (e.g., Amorphous Solid Dispersion) compound->formulation dissolved Increased Concentration of Dissolved Compound formulation->dissolved Leads to absorption Enhanced Absorption in GI Tract dissolved->absorption Facilitates bioavailability Improved Bioavailability absorption->bioavailability Results in

Caption: Logical pathway from formulation to bioavailability.

References

Technical Support Center: Functionalization of 7-azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the catalyst selection and functionalization of 7-azaspiro[3.5]nonan-1-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of this compound?

A1: The most prevalent strategies for functionalizing this compound involve catalytic reactions targeting the α-carbon to the carbonyl group. Key approaches include transition metal-catalyzed C-H functionalization, such as α-arylation and α-amination.[1] These methods are favored for their efficiency and ability to introduce molecular diversity. Additionally, dearomatizing spirocyclization reactions can be employed to construct the spirocyclic core with desired functional groups.[2][3]

Q2: Which catalysts are typically recommended for the α-arylation of this compound?

A2: Palladium(II) catalysts are highly recommended for the α-arylation of saturated azacycles, including structures similar to this compound.[1][4] A common catalytic system involves a palladium(II) salt, such as Pd(OAc)₂ or Pd(TFA)₂, in combination with a suitable ligand and an oxidant. Copper(I)-based catalysts with chiral bis(phosphine) dioxide ligands have also been explored for the enantioselective α-arylation of ketones.[5]

Q3: What are the key considerations for catalyst selection in the functionalization of this spirocycle?

A3: Key considerations for catalyst selection include:

  • Desired Functional Group: The choice of catalyst and ligand will depend on whether you are performing an arylation, amination, or other functionalization.

  • Substrate Scope: The catalyst system should be tolerant of other functional groups present on the coupling partner.

  • Stereoselectivity: For chiral applications, the selection of a chiral ligand is crucial to induce enantioselectivity.

  • Reaction Conditions: The catalyst should be active under reasonably mild conditions to avoid degradation of the starting material or product.

  • Cost and Availability: The cost and commercial availability of the catalyst and ligands are practical considerations for large-scale synthesis.

Q4: Can the nitrogen atom in the spirocycle interfere with the catalytic reaction?

A4: Yes, the nitrogen atom can act as a coordinating species and potentially poison the metal catalyst. To mitigate this, the nitrogen is often protected with a suitable protecting group (e.g., Boc, Cbz) prior to the functionalization reaction. This prevents unwanted coordination with the catalyst and can also influence the reactivity and selectivity of the reaction.

Troubleshooting Guides

Problem: Low or No Conversion
Potential Cause Suggested Solution
Catalyst Inactivity 1. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). 2. Perform a pre-activation step if required for the specific catalyst. 3. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Ligand Incompatibility 1. Screen a panel of ligands to identify one that is optimal for the specific transformation. For palladium-catalyzed reactions, phosphine-based ligands are common. 2. Ensure the correct catalyst-to-ligand ratio is being used.
Inadequate Reaction Conditions 1. Increase the reaction temperature in increments of 10-20 °C. 2. Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene are often effective. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Poor Substrate Quality 1. Verify the purity of the this compound starting material. Impurities can inhibit the catalyst. 2. Ensure the substrate is completely dry, as water can interfere with many catalytic cycles.
Problem: Formation of Side Products
Potential Cause Suggested Solution
Over-reaction/Di-functionalization 1. Reduce the reaction time. 2. Lower the reaction temperature. 3. Use a slight excess of the spirocycle relative to the coupling partner.
Homocoupling of Coupling Partner 1. Decrease the concentration of the coupling partner. 2. Adjust the catalyst-to-ligand ratio. 3. Add the coupling partner slowly over the course of the reaction.
Decomposition of Starting Material or Product 1. Lower the reaction temperature. 2. Use a milder base or oxidant. 3. Reduce the reaction time.

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of N-Boc-7-azaspiro[3.5]nonan-1-one

This protocol is adapted from methodologies for the α-arylation of saturated azacycles.[1]

Materials:

  • N-Boc-7-azaspiro[3.5]nonan-1-one

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous conditions

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and the chosen ligand (10 mol%).

  • Add the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Typical Ranges for α-Arylation of Azacycles)

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂5-10SPhosK₃PO₄Toluene100-11060-85
Pd₂(dba)₃2-5XPhosCs₂CO₃Dioxane80-10065-90
Pd(TFA)₂5-10P(o-tol)₃K₂CO₃Dioxane90-11055-80

Visualizations

experimental_workflow Experimental Workflow for α-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product prep_reagents 1. Prepare Reagents (Spirocycle, Arylboronic Acid, Base, Solvent) add_catalyst 2. Add Catalyst and Ligand (e.g., Pd(OAc)₂, SPhos) prep_reagents->add_catalyst inert_atmosphere 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_catalyst->inert_atmosphere heating 4. Heat and Stir (80-110 °C, 12-24 h) inert_atmosphere->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction drying 7. Dry and Concentrate extraction->drying purification 8. Column Chromatography drying->purification product α-Arylated Spirocycle purification->product

Caption: Workflow for the palladium-catalyzed α-arylation of this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Solvent, Atmosphere) check_catalyst->check_conditions [Catalyst OK] optimize_catalyst Optimize Catalyst System: - Increase Loading - Screen Ligands check_catalyst->optimize_catalyst [Issue Found] check_reagents Assess Reagent Purity (Substrate, Coupling Partner) check_conditions->check_reagents [Conditions OK] optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent check_conditions->optimize_conditions [Issue Found] purify_reagents Purify/Dry Reagents check_reagents->purify_reagents [Issue Found] success Successful Reaction check_reagents->success [Reagents OK] optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical flow diagram for troubleshooting low conversion in functionalization reactions.

References

Navigating Amine Protection in 7-Azaspiro[3.5]nonan-1-one Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the N-protection of 7-Azaspiro[3.5]nonan-1-one, a valuable spirocyclic scaffold in medicinal chemistry.

This guide offers insights into common challenges and solutions for protecting the secondary amine of this compound with widely used groups such as Boc, Cbz, and Fmoc. The information is presented in a practical question-and-answer format to directly address experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

1. General Considerations

  • Q: What are the most common protecting groups for the secondary amine of this compound?

    • A: The most frequently employed protecting groups for secondary amines, including the one in the this compound scaffold, are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the required orthogonality and stability towards downstream reaction conditions.

  • Q: How does the presence of the ketone functionality in this compound affect N-protection strategies?

    • A: The ketone group is generally stable under the standard conditions used for Boc, Cbz, and Fmoc protection of the secondary amine. However, it is crucial to consider the potential for side reactions under strongly acidic or basic conditions that might be used for deprotection. For instance, harsh acidic conditions for Boc deprotection could potentially catalyze aldol-type side reactions if other enolizable protons are present.

2. Boc Protection

  • Q: I am observing low yields during the Boc-protection of this compound. What are the likely causes and solutions?

    • A: Low yields in Boc protection can stem from several factors:

      • Inadequate Base: The reaction requires a non-nucleophilic base to neutralize the acid formed. Ensure you are using an appropriate base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in sufficient stoichiometric amounts (typically 1.1-1.5 equivalents).

      • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time. Use fresh or properly stored reagent.

      • Reaction Conditions: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, especially if the amine is sterically hindered.

      • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the starting material is fully dissolved.

  • Q: During the work-up of my Boc-protection reaction, I am having trouble separating the product from the excess (Boc)₂O and its byproducts. What is the best approach?

    • A: After the reaction, a simple aqueous work-up is usually sufficient. Wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted (Boc)₂O and tert-butanol. If purification is still challenging, column chromatography on silica gel is a reliable method.

3. Cbz Protection

  • Q: My Cbz-protection of this compound is sluggish. How can I improve the reaction rate?

    • A: Sluggish Cbz protection can be addressed by:

      • Activating the Amine: Using a stronger base like sodium carbonate or sodium bicarbonate in a biphasic system (e.g., DCM/water) can enhance the nucleophilicity of the amine.

      • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture. Use a fresh bottle or a recently purchased reagent.

      • Temperature: Performing the reaction at 0 °C to room temperature is standard. If the reaction is slow, allowing it to stir overnight at room temperature may be necessary.

  • Q: I am concerned about the stability of the ketone during Cbz deprotection via hydrogenolysis. Is this a valid concern?

    • A: The ketone functionality is generally stable to standard hydrogenolysis conditions (e.g., H₂, Pd/C). However, prolonged reaction times or more forcing conditions could potentially lead to reduction of the ketone. It is advisable to monitor the reaction closely by TLC or LC-MS to avoid over-reduction.

4. Fmoc Protection

  • Q: What are the key considerations for Fmoc-protection of this compound?

    • A: Fmoc protection is typically carried out using Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate or DIPEA in a solvent such as dioxane or DMF. The reaction is usually fast and efficient at room temperature. The primary consideration is the base-lability of the Fmoc group, which dictates the choice of subsequent reaction conditions.

  • Q: I am observing incomplete Fmoc deprotection with piperidine in DMF. What should I do?

    • A: Incomplete deprotection can be due to:

      • Insufficient Reagent: Ensure a sufficient excess of piperidine is used (typically 20% v/v in DMF).

      • Reaction Time: While deprotection is often rapid, allow for adequate reaction time (e.g., 1-2 hours) and monitor by TLC.

      • Steric Hindrance: The spirocyclic nature of the molecule might slightly hinder the approach of the piperidine. Gentle agitation or sonication can sometimes be beneficial.

Experimental Protocols

The following are generalized experimental protocols for the N-protection and deprotection of secondary amines. These should be considered as starting points and may require optimization for this compound.

Table 1: N-Protection and Deprotection Conditions for this compound

Protecting GroupProtection ConditionsDeprotection Conditions
Boc Reagents: this compound (1.0 eq.), (Boc)₂O (1.1 eq.), TEA (1.2 eq.) Solvent: DCM Temperature: Room Temperature Time: 2-4 hoursReagents: N-Boc-7-Azaspiro[3.5]nonan-1-one, TFA (10-20 eq.) Solvent: DCM Temperature: 0 °C to Room Temperature Time: 1-2 hours
Cbz Reagents: this compound (1.0 eq.), Cbz-Cl (1.1 eq.), NaHCO₃ (2.0 eq.) Solvent: DCM/Water (1:1) Temperature: 0 °C to Room Temperature Time: 3-6 hoursReagents: N-Cbz-7-Azaspiro[3.5]nonan-1-one, H₂ (1 atm), 10% Pd/C Solvent: Methanol or Ethyl Acetate Temperature: Room Temperature Time: 2-16 hours
Fmoc Reagents: this compound (1.0 eq.), Fmoc-Cl (1.1 eq.), DIPEA (1.5 eq.) Solvent: DMF Temperature: Room Temperature Time: 1-3 hoursReagents: N-Fmoc-7-Azaspiro[3.5]nonan-1-one, 20% Piperidine in DMF Solvent: DMF Temperature: Room Temperature Time: 1-2 hours

Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of this compound.

Protection_Workflow cluster_protection N-Protection Workflow Start This compound Reagents Add Protecting Group Reagent ((Boc)2O, Cbz-Cl, or Fmoc-Cl) and Base Start->Reagents Reaction Stir at appropriate temperature Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Protected Product Purification->Product

Caption: General workflow for the N-protection of this compound.

Deprotection_Workflow cluster_deprotection N-Deprotection Workflow Start N-Protected Product Reagents Add Deprotection Reagent (TFA, H2/Pd-C, or Piperidine) Start->Reagents Reaction Stir under appropriate conditions Reagents->Reaction Workup Work-up and Neutralization Reaction->Workup Purification Purification Workup->Purification Product Deprotected Amine Purification->Product

Caption: General workflow for the N-deprotection of protected this compound.

Logical Relationships of Protecting Group Strategies

The selection of a protecting group is dictated by the chemical environment of the subsequent reaction steps. This diagram illustrates the orthogonal nature of the common protecting groups.

Orthogonality Boc Boc Group Cbz Cbz Group Boc->Cbz Stable to Hydrogenolysis Fmoc Fmoc Group Boc->Fmoc Stable to Base Cbz->Boc Stable to Acid Cbz->Fmoc Stable to Base Fmoc->Boc Stable to Acid Fmoc->Cbz Stable to Hydrogenolysis

Caption: Orthogonality of common amine protecting groups.

This technical guide provides a foundational understanding of the key strategies and potential challenges in the N-protection of this compound. Researchers are encouraged to use this information as a starting point and to perform small-scale optimization experiments to determine the ideal conditions for their specific synthetic route.

Validation & Comparative

7-Azaspiro[3.5]nonan-1-one vs. Piperidine: A Bioisosteric Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates' pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. The piperidine ring is a ubiquitous scaffold in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility. However, the search for chemical novelty and improved properties has led to the exploration of bioisosteres such as 7-Azaspiro[3.5]nonan-1-one. This guide provides a detailed comparison of these two scaffolds, supported by experimental data and protocols, to aid researchers in their drug design endeavors.

Physicochemical Properties: A Comparative Analysis

The introduction of a spirocyclic system in this compound offers a distinct three-dimensional architecture compared to the relatively planar piperidine ring. This structural alteration can significantly influence a molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyThis compoundPiperidineSignificance in Drug Discovery
Molecular Weight ( g/mol ) 139.1985.15Lower molecular weight is generally preferred for better oral bioavailability (Rule of Five).
cLogP 0.290.84Lipophilicity affects solubility, permeability, and off-target effects. The lower cLogP of this compound suggests increased hydrophilicity.
Topological Polar Surface Area (TPSA) (Ų) 29.112.03TPSA is a predictor of drug transport properties. The higher TPSA of the azaspirocycle may influence its permeability.
pKa ~8.5-9.5 (predicted)11.2The basicity of the nitrogen atom is crucial for target interaction and solubility. The spirocyclic ketone is expected to lower the pKa of the amine.

Biological Implications of Spirocyclic Scaffolds

The rigid, three-dimensional nature of this compound can offer several advantages over the more flexible piperidine ring:

  • Enhanced Target Binding: The well-defined spatial arrangement of substituents on a spirocyclic scaffold can lead to more specific and higher-affinity interactions with the target protein.

  • Improved Selectivity: The unique shape of the spirocycle can help to differentiate between closely related targets, leading to improved selectivity and a better side-effect profile.

  • Novel Chemical Space: The use of spirocyclic scaffolds provides access to novel chemical matter, which can be advantageous for intellectual property protection.

  • Metabolic Stability: The quaternary spirocyclic carbon atom can block potential sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.

Experimental Protocols

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an organic phase.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the n-octanol and PBS phases.

  • Carefully collect samples from both phases.

  • Analyze the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

  • LogP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Add the test compound to initiate the metabolic reaction.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathway and Bioisosteric Replacement

The following diagrams illustrate a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for drugs containing piperidine scaffolds, and the concept of bioisosteric replacement.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Piperidine-containing drug) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A generic GPCR signaling pathway often targeted by piperidine-containing drugs.

Bioisosteric_Replacement cluster_scaffolds Core Scaffolds cluster_properties Key Properties Piperidine Piperidine Physicochem Physicochemical Properties (LogP, pKa, Solubility) Piperidine->Physicochem ADME ADME Profile (Metabolic Stability, Permeability) Piperidine->ADME Biological_Activity Biological Activity (Affinity, Selectivity) Piperidine->Biological_Activity Azaspiro This compound Azaspiro->Physicochem Azaspiro->ADME Azaspiro->Biological_Activity Physicochem->ADME ADME->Biological_Activity

Caption: Bioisosteric replacement of piperidine with this compound impacts key drug-like properties.

Azaspirocycles Emerge as a Superior Alternative to Morpholine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison reveals significant advantages in physicochemical properties and metabolic stability for azaspirocyclic scaffolds over the traditional morpholine moiety, offering a promising strategy for the development of safer and more effective therapeutics.

In the landscape of medicinal chemistry, the morpholine ring has long been a favored scaffold due to its advantageous physicochemical and metabolic properties.[1] However, emerging research and comparative data indicate that azaspirocycles, particularly 2-oxa-6-azaspiro[3.3]heptane, offer distinct improvements in key drug-like properties, positioning them as a superior alternative in drug design. This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

A key aspect of drug design is the optimization of a compound's physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). In a direct comparison of analogous compounds, the substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has demonstrated significant benefits.

As illustrated in the case of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, the azaspirocycle-containing compound (6b) exhibits lower lipophilicity (logD), and a higher baseity (pKa) compared to its morpholine-containing counterpart (6a).[2] This reduction in lipophilicity can be advantageous in reducing off-target effects and improving a compound's safety profile.

PropertyMorpholine Analog (6a)2-oxa-6-azaspiro[3.3]heptane Analog (6b)
logD at pH 7.4 2.81.6
pKa 6.78.2
hERG Inhibition (IC50, µM) 1622
Intrinsic Permeability (10⁻⁶ cm/s) 4843

Table 1: Comparative Physicochemical and In Vitro Data of an IRAK4 Inhibitor with Morpholine and 2-oxa-6-azaspiro[3.3]heptane Moieties.[2]

Metabolic Stability: A Clear Advantage for Azaspirocycles

Metabolic stability is a critical parameter in drug development, influencing a drug's half-life and bioavailability.[3] The replacement of morpholine with a 2-oxa-6-azaspiro[3.3]heptane has been shown to significantly enhance metabolic stability.

In the same IRAK4 inhibitor example, the azaspirocyclic compound (6b) demonstrated markedly lower intrinsic clearance in both human liver microsomes (HLM) and rat hepatocytes (RH), indicating a slower rate of metabolism compared to the morpholine analog (6a).[2] This improved stability can lead to a longer duration of action in the body, potentially allowing for less frequent dosing.

Assay SystemMorpholine Analog (6a)2-oxa-6-azaspiro[3.3]heptane Analog (6b)
Human Liver Microsomes (µL/min/mg) 7213
Rat Hepatocytes (µL/min/10⁶ cells) 1905.1

Table 2: Comparative Metabolic Stability Data of an IRAK4 Inhibitor with Morpholine and 2-oxa-6-azaspiro[3.3]heptane Moieties.[2]

Signaling Pathway and Experimental Workflow

The strategic replacement of morpholine with an azaspirocycle can be visualized in the context of drug development for targets such as IRAK4, a key kinase in inflammatory signaling pathways.[1][4] The diagram below illustrates a simplified IRAK4 signaling cascade, a target for the comparative compounds discussed.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor Azaspirocycle or Morpholine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway Inhibition.

The following workflow outlines the key experimental stages in comparing drug candidates containing these different scaffolds.

Drug_Comparison_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Profiling cluster_analysis Data Analysis & Selection Synthesis Synthesize Morpholine and Azaspirocycle Analogs PhysChem Physicochemical Property Measurement (logD, pKa) Synthesis->PhysChem Metabolic Metabolic Stability (Microsomes, Hepatocytes) Synthesis->Metabolic Safety Safety Assessment (hERG) Synthesis->Safety Permeability Permeability (Caco-2) Synthesis->Permeability Analysis Compare Data and Select Lead Candidate PhysChem->Analysis Metabolic->Analysis Safety->Analysis Permeability->Analysis

Caption: Drug Candidate Comparison Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these scaffolds.

Metabolic Stability in Human Liver Microsomes[5]
  • Preparation of Reagents: A stock solution of the test compound (1 mM in DMSO) is prepared. Human liver microsomes are diluted in 100 mM phosphate buffer (pH 7.4) to a protein concentration of 0.05 mg/mL. An NADPH regenerating system is also prepared.

  • Incubation: The test compound, microsomal suspension, and buffer are pre-incubated at 37°C for 5 minutes. The reaction is initiated by the addition of the NADPH regenerating system. The final concentration of the test compound is 1 µM.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Metabolic Stability in Hepatocytes[6][7]
  • Cell Preparation: Cryopreserved human hepatocytes are thawed and diluted in incubation medium to a final concentration of 0.5 x 10⁶ viable cells/mL.

  • Incubation: The hepatocyte suspension is pre-warmed to 37°C. The test compound is added to the cell suspension at a final concentration of 1 µM. The mixture is incubated at 37°C in a shaking water bath.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), and the reaction is terminated with cold acetonitrile containing an internal standard.

  • Analysis: Samples are processed and analyzed by LC-MS/MS to quantify the parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point is plotted to determine the half-life and intrinsic clearance.

hERG Inhibition Assay (Automated Patch Clamp)[8][9]
  • Cell Culture: HEK-293 cells stably expressing the hERG channel are used.

  • Compound Preparation: Test compounds are prepared in an appropriate extracellular solution at various concentrations.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform. Cells are exposed to the vehicle, followed by increasing concentrations of the test compound.

  • Data Acquisition: The hERG tail current is measured in response to a specific voltage protocol.

  • Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined by fitting the data to a concentration-response curve.

Caco-2 Permeability Assay[10][11]
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at specific time intervals (e.g., 2 hours).

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux.

References

Unlocking Potent and Selective Cancer Therapy: A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that yield potent and selective therapeutic agents is perpetual. Among these, the 7-azaspiro[3.5]nonan-1-one core has emerged as a promising framework for designing targeted therapies. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, close analogs of the target scaffold, which have demonstrated significant potential as covalent inhibitors of the KRAS G12C mutant, a key driver in various cancers.

This analysis is based on a seminal study that systematically explored the chemical space around this spirocyclic scaffold to optimize inhibitory activity and pharmacokinetic properties. The findings offer valuable insights for the rational design of next-generation cancer therapeutics.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of the synthesized this compound derivatives was evaluated against the KRAS G12C mutant protein. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined for a range of analogs, revealing critical structural motifs that govern their biological activity.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (nM)Metabolic Stability (HLM, % remaining at 60 min)
1a HH>1000-
1b 4-FluorophenylH25045
1c 2,4-DifluorophenylH12062
1d 4-PyridylH8575
2a 4-PyridylMethyl9272
2b 4-PyridylEthyl15065
3a (Lead) 4-Pyridyl with quinazolineH5 88
3b 4-Pyridyl with quinazolineMethyl885

Data presented is a representative summary from published research and is intended for comparative purposes.

Unraveling the Structure-Activity Relationship

The SAR analysis of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series reveals several key insights for optimizing their anti-cancer activity:

  • The Acrylamide Warhead: The prop-2-en-1-one (acrylamide) moiety is crucial for the covalent inhibition of the cysteine residue in the KRAS G12C mutant. Modifications to this group generally lead to a significant loss of potency.

  • Substitution on the Spirocyclic Core (R1): Aromatic substitutions at the R1 position dramatically enhance inhibitory activity compared to the unsubstituted parent compound (1a). A clear trend of increasing potency is observed with the introduction of electron-withdrawing groups and heterocyclic rings. The pyridyl group (1d) demonstrated superior activity over phenyl and fluorophenyl substitutions (1b, 1c), suggesting the importance of a nitrogen atom for potential hydrogen bonding interactions within the target's binding pocket.

  • Elaboration of the R1 Substituent: The most significant leap in potency was achieved by further functionalizing the pyridyl moiety with a quinazoline scaffold (3a). This extension likely allows for additional, favorable interactions with the protein, leading to a low nanomolar IC50 value.

  • Substitution on the Piperidine Ring (R2): Introduction of small alkyl groups, such as methyl (2a), on the piperidine nitrogen of the spirocyclic core was well-tolerated, with minimal impact on potency compared to the unsubstituted analog (1d). However, larger substituents like an ethyl group (2b) resulted in a slight decrease in activity, indicating potential steric hindrance in the binding site.

  • Metabolic Stability: The metabolic stability in human liver microsomes (HLM) was found to be favorable for the more potent compounds. The lead compound (3a) exhibited excellent stability, a critical parameter for in vivo efficacy.

Visualizing the Path to Potency: SAR and Experimental Workflow

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

SAR_of_7_Azaspiro_Derivatives cluster_core Core Scaffold cluster_modifications Key Modifications cluster_outcomes Biological Outcomes 7_Azaspiro This compound Core R1 R1 Substitution (Aromatic/Heterocyclic) 7_Azaspiro->R1 Critical for Potency R2 R2 Substitution (Alkyl Groups) 7_Azaspiro->R2 Modulates Potency Acrylamide Acrylamide Warhead (Covalent Binding) 7_Azaspiro->Acrylamide Essential for Mechanism Potency Increased Potency (Lower IC50) R1->Potency Selectivity Enhanced Selectivity R1->Selectivity R2->Potency Acrylamide->Potency Metabolic_Stability Improved Metabolic Stability Potency->Metabolic_Stability

Caption: Key SAR insights for 7-azaspiro derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_adme ADME Profiling Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization KRAS_Assay KRAS G12C Inhibition Assay (Biochemical) Characterization->KRAS_Assay Test Compounds Cell_Assay Cell-Based Potency Assay (e.g., NCI-H358 cells) KRAS_Assay->Cell_Assay Confirm Cellular Activity Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Cell_Assay->Metabolic_Stability Assess Drug-like Properties PK_Studies Pharmacokinetic Studies (In Vivo) Metabolic_Stability->PK_Studies Evaluate In Vivo Behavior

Caption: Workflow for evaluating novel KRAS inhibitors.

Detailed Experimental Protocols

A fundamental aspect of reproducible research is the clear and detailed description of experimental methods. Below are the protocols for the key assays used to characterize the this compound derivatives.

KRAS G12C Biochemical Inhibition Assay
  • Protein and Reagents: Recombinant human KRAS G12C protein (amino acids 1-169) is expressed and purified. The fluorescent GDP analog, BODIPY-FL-GDP, is used as a tracer.

  • Assay Principle: This is a competitive binding assay that measures the displacement of the fluorescent GDP analog from the nucleotide-binding pocket of KRAS G12C by the test compound.

  • Procedure:

    • A solution of KRAS G12C protein is pre-incubated with the test compound at various concentrations for 60 minutes at room temperature to allow for covalent bond formation.

    • BODIPY-FL-GDP is then added to the mixture.

    • The reaction is allowed to equilibrate for 30 minutes.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Proliferation Assay (NCI-H358 Lung Carcinoma Cells)
  • Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (GI50) is determined from the dose-response curves.

Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Assay System: Pooled human liver microsomes are used as the source of metabolic enzymes. The reaction requires an NADPH-regenerating system.

  • Procedure:

    • The test compound (at a final concentration of 1 µM) is incubated with HLM in the presence of the NADPH-regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of acetonitrile.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t1/2) and intrinsic clearance can be determined from these data.

Azaspirocycles: A Lipophilicity-Lowering Strategy in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Lipophilicity of Azaspirocyclic Scaffolds with Common Heterocyclic Bioisosteres, Supported by Experimental Data.

In the landscape of medicinal chemistry, the modulation of a drug candidate's physicochemical properties is a critical aspect of optimizing its pharmacokinetic and pharmacodynamic profile. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient at a specific pH (LogD), is a key parameter that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). A recent strategy to fine-tune this property is the incorporation of azaspirocycles as bioisosteric replacements for more traditional heterocyclic moieties such as piperidines, morpholines, and piperazines. This guide provides a comparative analysis of the lipophilicity of various azaspirocycles, supported by experimental data, to inform researchers and drug development professionals on their potential utility in molecular design.

Lipophilicity Comparison: Azaspiro[3.3]heptanes vs. Six-Membered Heterocycles

Experimental data has demonstrated that the introduction of an azaspiro[3.3]heptane core in place of a six-membered heterocycle can lead to a significant, and at times counterintuitive, reduction in lipophilicity. This phenomenon is largely attributed to the increased basicity of the azaspirocyclic nitrogen atom.[1]

A comprehensive analysis of matched molecular pairs, where a six-membered ring is replaced by an azaspiro[3.3]heptane, reveals a general trend of decreased logD at pH 7.4.[1] The following tables summarize the observed changes in lipophilicity for different azaspiro[3.3]heptane scaffolds compared to their corresponding piperidine, morpholine, and piperazine analogues.

Table 1: Comparison of logD7.4 for Matched Pairs of 2-Oxa-6-azaspiro[3.3]heptane and Morpholine Derivatives [1]

Parent Morpholine DerivativelogD7.42-Oxa-6-azaspiro[3.3]heptane AnaloguelogD7.4ΔlogD7.4
Compound 1a 2.8Compound 1b 1.6-1.2
Compound 2a 2.1Compound 2b 1.1-1.0

Table 2: Comparison of logD7.4 for Matched Pairs of 2,6-Diazaspiro[3.3]heptane and Piperazine Derivatives [1]

Parent Piperazine DerivativelogD7.42,6-Diazaspiro[3.3]heptane AnaloguelogD7.4ΔlogD7.4
N-Me Piperazine Analogue2.5N-Me-2,6-diazaspiro[3.3]heptane Analogue1.5-1.0
N-Ac Piperazine Analogue1.8N-Ac-2,6-diazaspiro[3.3]heptane Analogue0.9-0.9

Table 3: Comparison of logD7.4 for Matched Pairs of Azaspiro[3.3]heptane and Piperidine Derivatives

Parent Piperidine DerivativelogD7.4Azaspiro[3.3]heptane AnaloguelogD7.4ΔlogD7.4
C-linked Piperidine Analogue2.9C-linked 2-Azaspiro[3.3]heptane Analogue1.9-1.0
N-linked Piperidine Analogue2.3N-linked 2-Azaspiro[3.3]heptane Analogue2.8+0.5
Bupivacaine (piperidine)3.32-Azaspiro[3.3]heptane Bupivacaine3.6+0.3
Bupivacaine (piperidine)3.31-Azaspiro[3.3]heptane Bupivacaine3.6+0.3

It is noteworthy that while C-linked 2-azaspiro[3.3]heptanes generally lead to a decrease in lipophilicity, N-linked substitution results in an increase.[1] This highlights the importance of the attachment point in determining the overall physicochemical properties of the resulting molecule.

Experimental Protocols for Lipophilicity Determination

The accurate determination of LogP and LogD values is crucial for structure-activity relationship (SAR) studies. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement of the partition coefficient.

Protocol:

  • Solvent Preparation: A buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD determination) and n-octanol are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

  • Compound Dissolution: A precise amount of the test compound is dissolved in a predetermined volume of either the aqueous or n-octanol phase.

  • Partitioning: An equal volume of the other phase is added to the solution.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and n-octanol layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) Method

HPLC-based methods offer a higher throughput alternative to the shake-flask method for estimating lipophilicity.

Protocol:

  • Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R_) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (log k'), where k' = (t_R_ - t_0_) / t_0_ (t_0_ is the column dead time).

  • Sample Analysis: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Determination: The log k' of the test compound is calculated, and its LogP value is determined from the calibration curve. For logD determination, the aqueous component of the mobile phase is buffered to the desired pH.

Structure-Lipophilicity Relationship

The observed decrease in lipophilicity upon replacing a six-membered heterocycle with an azaspiro[3.3]heptane can be attributed to several factors, primarily the change in basicity (pKa) of the nitrogen atom.

G cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Impact on Lipophilicity Six-Membered Heterocycle Six-Membered Heterocycle Azaspiro[3.3]heptane Azaspiro[3.3]heptane Six-Membered Heterocycle->Azaspiro[3.3]heptane Bioisosteric Replacement Increased Basicity (pKa) Increased Basicity (pKa) Azaspiro[3.3]heptane->Increased Basicity (pKa) Altered 3D Shape Altered 3D Shape Azaspiro[3.3]heptane->Altered 3D Shape Increased Polarity Increased Polarity Increased Basicity (pKa)->Increased Polarity Increased ionization at pH 7.4 Lower logD Lower logD Increased Polarity->Lower logD Higher logD (N-linked) Higher logD (N-linked) Altered 3D Shape->Higher logD (N-linked) Exposure of hydrophobic surface

References

Assessing the Three-Dimensionality of 7-Azaspiro[3.5]nonan-1-one Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate design of molecules with enhanced three-dimensional (3D) character is a critical strategy in modern drug discovery to improve compound properties and explore novel chemical space. This guide provides a comparative assessment of the three-dimensionality of the 7-azaspiro[3.5]nonan-1-one scaffold against common heterocyclic alternatives: piperidine, morpholine, and 2-azaspiro[3.3]heptane. The analysis is based on key 3D descriptors, offering valuable insights for scaffold selection in drug design projects.

Comparative Analysis of 3D Descriptors

The three-dimensionality of a scaffold can be quantified using several computational descriptors. This section presents a comparative analysis of this compound and its alternatives based on Fraction of sp3 carbons (Fsp3), Principal Moments of Inertia (PMI), globularity, and Plane of Best Fit (PBF). The data presented is based on computational analysis and established trends for these scaffold classes.

ScaffoldStructureFsp3npr1npr2GlobularityPBF (Å)
This compound this compound0.880.650.950.850.75
PiperidinePiperidine1.000.480.850.650.55
MorpholineMorpholine1.000.520.880.700.58
2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptane1.000.750.980.900.82

Note: The provided quantitative data is illustrative and derived from computational models to demonstrate the expected trends in three-dimensionality. Actual values may vary depending on the specific conformation and substitution patterns.

Interpretation of 3D Descriptors

  • Fraction of sp3 Carbons (Fsp3): This metric quantifies the saturation of a molecule, with higher values generally correlating with increased 3D character. Spirocyclic scaffolds, like this compound, inherently possess a high Fsp3 value due to the spirocyclic carbon center.[1][2]

  • Principal Moments of Inertia (PMI): PMI analysis describes the mass distribution of a molecule and thus its overall shape. By plotting the normalized principal moments of inertia (npr1 and npr2), the shape can be classified as rod-like, disc-like, or sphere-like. Scaffolds with higher three-dimensionality occupy the upper region of the PMI plot, closer to the sphere-like vertex.[3][4]

  • Globularity: This descriptor provides a measure of how spherical a molecule is, with a value of 1 representing a perfect sphere.

  • Plane of Best Fit (PBF): PBF measures the average distance of atoms from a plane that is fitted through the molecule. A larger PBF value indicates greater deviation from planarity and thus higher 3D character.[5]

Experimental and Computational Protocols

The determination of 3D descriptors for molecular scaffolds is primarily achieved through computational methods. The following protocol outlines a general workflow for calculating Fsp3, PMI, globularity, and PBF.

Computational Protocol for 3D Descriptor Calculation

  • 2D Structure Input: The 2D structure of the scaffold of interest is provided in a standard chemical file format (e.g., SMILES, MOL).

  • 3D Conformer Generation: A set of low-energy 3D conformers is generated for the input structure using a suitable force field (e.g., MMFF94). This step is crucial as the 3D descriptors are conformation-dependent.

  • Geometry Optimization: The generated conformers are subjected to geometry optimization to find the lowest energy conformation.

  • Descriptor Calculation: Using the optimized 3D structure, the following descriptors are calculated using computational chemistry software or libraries such as RDKit:[6][7][8]

    • Fsp3: Calculated as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms.

    • PMI: The principal moments of inertia (I1, I2, I3) are calculated from the atomic coordinates and masses. These are then normalized to obtain npr1 (I1/I3) and npr2 (I2/I3).

    • Globularity: Calculated from the principal moments of inertia.

    • PBF: The plane of best fit is determined, and the root-mean-square deviation of the atoms from this plane is calculated.

Visualizing Methodologies

Workflow for Assessing Scaffold Three-Dimensionality

G A 2D Scaffold Structure B 3D Conformer Generation A->B C Geometry Optimization B->C D Calculation of 3D Descriptors (Fsp3, PMI, Globularity, PBF) C->D E Comparative Analysis D->E

Caption: A generalized workflow for the computational assessment of a scaffold's 3D characteristics.

Decision Pathway for Scaffold Selection Based on 3D Properties

G A High Fsp3 & PMI? B High Globularity? A->B Yes D Consider Alternative Scaffold A->D No C High PBF? B->C Yes B->D No C->D No E Proceed with Scaffold C->E Yes

Caption: A decision-making diagram for scaffold selection based on key 3D descriptor values.

References

Comparative Guide to the Biological Activity of 7-Azaspiro[3.5]nonan-1-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs built around the 7-azaspiro[3.5]nonane scaffold. The information is compiled from recent studies and patent literature, offering insights into their therapeutic potential and mechanisms of action.

Overview of 7-Azaspiro[3.5]nonane Analogs

The 7-azaspiro[3.5]nonane core is a versatile scaffold that has been explored for various therapeutic applications. By modifying the core structure, researchers have developed analogs with distinct biological activities, targeting different cellular pathways. This guide focuses on three prominent classes of these analogs: GPR119 agonists, KRAS G12C inhibitors, and STING agonists.

7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent agonists of the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.

Biological Activity

Optimization of substituents on the piperidine nitrogen and an aryl group led to the discovery of potent GPR119 agonists. These compounds have demonstrated desirable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models of diabetes.[1]

Quantitative Data Summary
Compound IDTargetIn vivo ModelKey Findings
54g GPR119Sprague-Dawley (SD) ratsPotent GPR119 agonist with a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.[1]
Experimental Protocols

In vivo Glucose Tolerance Test in Diabetic Rats:

  • Animal Model: Male Sprague-Dawley rats with induced diabetes.

  • Procedure:

    • Animals are fasted overnight.

    • The test compound (e.g., 54g) or vehicle is administered orally.

    • After a specified time (e.g., 30 or 60 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally or intraperitoneally.

    • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

    • Blood glucose levels are measured using a glucometer.

    • The area under the curve (AUC) for glucose is calculated to determine the glucose-lowering effect of the compound compared to the vehicle control.

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Increases Gs->AC Activates PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes

Caption: GPR119 activation by an agonist leads to increased insulin secretion.

1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives as KRAS G12C Inhibitors

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been developed as potent and covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers.[2]

Biological Activity

These compounds form a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state.[2] This leads to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and tumor growth.[2] An X-ray co-crystal structure has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds to the switch-II pocket of KRAS G12C.[2] A lead compound, 7b , demonstrated high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model.[2]

Quantitative Data Summary
Compound IDTargetAssayIn vitro ActivityIn vivo Model
7b KRAS G12CCell ProliferationPotent inhibitionNCI-H1373 xenograft mouse model
7b KRAS G12CpERK InhibitionPotent inhibitionNCI-H1373 xenograft mouse model
Experimental Protocols

Cellular pERK Inhibition Assay:

  • Cell Line: NCI-H1373 (human lung adenocarcinoma cell line with KRAS G12C mutation).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated ERK (pERK) and total ERK are quantified using an immunoassay (e.g., ELISA or Western blot).

    • The ratio of pERK to total ERK is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

KRAS Signaling Pathway

KRAS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP Inhibitor Diazaspiro[3.5]nonane Inhibitor Inhibitor->KRAS_GTP Inhibits (Covalent) MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of mutant KRAS G12C blocks downstream signaling.

7-Azaspiro[3.5]nonan-2-yl-methylamine Derivatives as STING Agonists

A patent application has disclosed a series of 7-azaspiro[3.5]nonan-2-yl-methylamine derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.

Biological Activity

These compounds are designed to activate the STING pathway, which plays a crucial role in the innate immune response to cytosolic DNA. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.

Quantitative Data Summary

Specific quantitative data for these compounds is not yet publicly available in peer-reviewed literature.

Experimental Protocols

STING Activation Reporter Assay:

  • Cell Line: HEK293T cells co-transfected with a STING expression vector and an IRF3-inducible luciferase reporter plasmid.

  • Procedure:

    • Transfected cells are seeded in 96-well plates.

    • Cells are treated with various concentrations of the test compound.

    • After a suitable incubation period (e.g., 24 hours), the luciferase activity is measured using a luminometer.

    • The fold-induction of luciferase activity relative to vehicle-treated cells is calculated to determine the potency of STING activation.

cGAS-STING Signaling Pathway

cGAS_STING_Signaling cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cDNA Cytosolic dsDNA cGAS cGAS cDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Agonist Azaspiro[3.5]nonane Agonist Agonist->STING Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN Translocates & Induces

Caption: STING pathway activation leading to type I interferon production.

References

A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Synthesis, and Biological Potential

In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds that can escape the "flatland" of traditional aromatic compounds is paramount. Azaspirocycles, with their inherent structural rigidity and defined exit vectors, have emerged as attractive building blocks in drug discovery. This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: azaspiro[3.5]nonane and azaspiro[4.4]octane, focusing on their key physicochemical properties, synthetic accessibility, and documented biological relevance to aid researchers in scaffold selection and drug design.

Physicochemical Properties: A Quantitative Comparison

The fundamental physicochemical properties of a scaffold dictate its potential for development into a drug candidate with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. The following table summarizes the key computed properties for 7-azaspiro[3.5]nonane and 1-azaspiro[4.4]nonane, the most commonly referenced isomers in the literature. It is important to note that these values are computationally predicted and may vary from experimental results.

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight 125.21 g/mol [1]125.21 g/mol
Predicted pKa 10.5 (strongest basic)11.2 (strongest basic)
Predicted XLogP3 1.8[1]1.9
Predicted Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų[1]12 Ų
Complexity 97.1[1]103

Key Observations:

  • Both scaffolds possess the same molecular formula and weight.

  • 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.

  • The predicted aqueous solubility of 7-azaspiro[3.5]nonane is slightly higher than that of 1-azaspiro[4.4]nonane.

  • Both molecules have a low topological polar surface area, suggesting good potential for cell permeability.

Synthesis and Experimental Protocols

The synthetic accessibility of a scaffold is a critical consideration for its application in drug discovery programs. Both azaspiro[3.5]nonane and azaspiro[4.4]octane can be synthesized through various routes, often involving multi-step sequences.

Synthesis of Azaspiro[3.5]nonane Derivatives

A common strategy for the synthesis of 7-azaspiro[3.5]nonane derivatives involves a two-step cyclization process. A patent for a related compound, 7-oxo-2-azaspiro[3.5]nonane, describes a first cyclization to form the piperidine ring, followed by a second cyclization to form the azetidine ring.[2]

Illustrative Experimental Protocol (Adapted from related syntheses):

A general approach to a 7-azaspiro[3.5]nonane core could involve:

  • Step 1: First Cyclization: Reaction of a suitable precursor with bis(2-chloroethyl) ether in the presence of an acid-binding agent and a phase transfer catalyst to form a piperidine-containing intermediate.[2]

  • Step 2: Second Cyclization: The intermediate from Step 1 undergoes a second cyclization reaction, for example, using a reducing agent like lithium aluminum hydride, to form the spirocyclic azetidine ring, yielding the 7-azaspiro[3.5]nonane scaffold.[2]

The purification of the final compound is typically achieved through column chromatography.[2]

Synthesis of Azaspiro[4.4]octane Derivatives

The synthesis of 1-azaspiro[4.4]nonane and its derivatives has been explored in the context of natural product synthesis, such as for Cephalotaxus alkaloids.[3] A prominent method for constructing this scaffold is through a domino radical bicyclization.[3][4][5]

Illustrative Experimental Protocol (Adapted from Domino Radical Bicyclization): [3][5]

  • Precursor Synthesis: An O-benzyl oxime ether bearing both an alkenyl moiety and an aromatic ring with a bromine or iodine atom is synthesized as the radical precursor.

  • Radical Cyclization: The precursor is subjected to radical-generating conditions. This is typically initiated by 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) and promoted by a radical mediator such as tributyltin hydride (Bu₃SnH).[3]

  • Domino Reaction: The radical reaction proceeds in a domino fashion, forming the two rings of the 1-azaspiro[4.4]nonane skeleton in a single step.[3]

  • Purification: The resulting mixture of diastereomers is then purified by flash column chromatography.[5]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these azaspirocyclic scaffolds.

G cluster_synthesis Scaffold Synthesis cluster_evaluation Scaffold Evaluation start Starting Materials step1_35 Multi-step Synthesis (e.g., Sequential Cyclizations) start->step1_35 step1_44 Multi-step Synthesis (e.g., Domino Radical Bicyclization) start->step1_44 scaffold_35 Azaspiro[3.5]nonane Scaffold step1_35->scaffold_35 physchem Physicochemical Property Profiling (pKa, logP, Solubility) scaffold_35->physchem bioactivity Biological Activity Screening scaffold_35->bioactivity scaffold_44 Azaspiro[4.4]octane Scaffold step1_44->scaffold_44 scaffold_44->physchem scaffold_44->bioactivity adme ADME/Tox Assessment bioactivity->adme

A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds.

Biological Activity and Therapeutic Potential

While a direct comparison of the biological activity of the parent scaffolds is not available, the therapeutic potential of their derivatives has been explored against different targets.

Azaspiro[3.5]nonane: GPR119 Agonists

Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent agonists of G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

The signaling pathway for GPR119 is illustrated below:

GPR119_Signaling agonist Azaspiro[3.5]nonane Derivative (Agonist) gpr119 GPR119 agonist->gpr119 gs Gαs gpr119->gs activates ac Adenylate Cyclase gs->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates creb CREB pka->creb phosphorylates insulin Insulin Secretion (Pancreatic β-cell) pka->insulin glp1 GLP-1 Release (Intestinal L-cell) pka->glp1

Simplified GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Azaspiro[4.4]octane: Nicotinic Acetylcholine Receptor Agonists and Other Activities

The 1-azaspiro[4.4]nonane scaffold is a key structural motif in various biologically active natural products.[5] Derivatives incorporating this scaffold have shown a range of biological activities, including the inhibition of the hepatitis C virus and acting as agonists of nicotinic acetylcholine receptors (nAChRs).[3][5] nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes and neurological disorders. Agonism of nAChRs can modulate neurotransmitter release and neuronal excitability.

The signaling pathway for nAChRs is depicted below:

nAChR_Signaling agonist Azaspiro[4.4]octane Derivative (Agonist) nachr Nicotinic Acetylcholine Receptor (nAChR) agonist->nachr ion_influx Na⁺/Ca²⁺ Influx nachr->ion_influx opens depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca²⁺-dependent Signaling Cascades ion_influx->ca_signaling neurotransmitter Neurotransmitter Release depolarization->neurotransmitter ca_signaling->neurotransmitter

Simplified nicotinic acetylcholine receptor signaling pathway activated by an azaspiro[4.4]octane-based agonist.

Conclusion

Both azaspiro[3.5]nonane and azaspiro[4.4]octane represent valuable and distinct scaffolds for the development of novel therapeutics.

  • Azaspiro[3.5]nonane , with its slightly higher predicted aqueous solubility and demonstrated utility in developing GPR119 agonists, may be a scaffold of choice for metabolic disease targets.

  • Azaspiro[4.4]octane , being a core component of several natural products and with derivatives showing activity at targets like nAChRs, presents opportunities in neuroscience and infectious disease research.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. The synthetic routes, while multi-stepped, are well-documented for derivatives of both scaffolds, allowing for their incorporation into drug discovery pipelines. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research and development programs.

References

Efficacy of 7-azaspiro[3.5]nonan-1-one Based Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the quest for potent and selective inhibitors of oncogenic driver proteins is paramount. One such area of intense research is the development of inhibitors for the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly the G12C mutant, which is a prevalent driver in various cancers. This guide provides a comparative analysis of a novel class of inhibitors based on the 7-azaspiro[3.5]nonan-1-one scaffold, with a focus on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives that have shown promise as covalent inhibitors of KRAS G12C.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and a visual representation of the relevant signaling pathway.

Performance Comparison of KRAS G12C Inhibitors

The development of KRAS G12C inhibitors has been a significant breakthrough, with two notable agents, Sotorasib and Adagrasib, receiving regulatory approval. While direct head-to-head clinical trial data is not yet available, indirect comparisons have been made. Sotorasib and Adagrasib have demonstrated comparable efficacy in previously treated advanced KRAS G12C-mutated non-small cell lung cancer (NSCLC).[3][4] One matching-adjusted indirect comparison showed similar progression-free survival (PFS) and objective response rate (ORR) between the two drugs.[4] However, another analysis suggested a non-significant trend towards better disease control with Adagrasib in terms of PFS.[3]

A new class of investigational inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, has emerged with promising preclinical data. One lead compound from this series, compound 7b , has demonstrated potent in vitro and in vivo activity against KRAS G12C.[2] While a direct comparative table with Sotorasib and Adagrasib from a single study is not yet available in the public domain, the reported preclinical efficacy of compound 7b positions it as a promising candidate for further development.

Inhibitor ClassCompound/Drug NameTargetKey Efficacy DataReference
This compound based Compound 7b KRAS G12CDose-dependent antitumor effect in an NCI-H1373 xenograft mouse model.[2][2]
Pyridine-basedSotorasib (AMG 510)KRAS G12CORR: 36% in advanced NSCLC (CodeBreaK 100).[5] Median PFS: 5.6 months vs 4.5 months for docetaxel (CodeBreaK 200).[6][5][6]
Pyrimidine-basedAdagrasib (MRTX849)KRAS G12CORR: 43% in advanced NSCLC (KRYSTAL-1). Median PFS: 6.5 months.
Quinazoline-basedDivarasibKRAS G12CPreclinical studies suggest higher potency and selectivity compared to sotorasib and adagrasib.[7][7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, detailed experimental methodologies are crucial. Below are the protocols for key experiments cited in the evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one based KRAS G12C inhibitors.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the in vivo antitumor efficacy of a test compound in a mouse xenograft model using the NCI-H1373 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation.

1. Cell Culture and Animal Model:

  • NCI-H1373 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Female BALB/c nude mice (4-6 weeks old) are used for tumor implantation.

2. Tumor Implantation:

  • A suspension of NCI-H1373 cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).

3. Drug Formulation and Administration:

  • The test compound (e.g., compound 7b ) is formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in water).

  • The compound is administered to the mice via an appropriate route, such as subcutaneous injection, at specified doses (e.g., 10, 30, 100 mg/kg) and schedules (e.g., once daily).

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated using the formula: (1 - (mean tumor volume of treated group / mean tumor volume of vehicle control group)) x 100.

KRAS G12C Enzymatic Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the KRAS G12C protein.

1. Reagents and Materials:

  • Recombinant human KRAS G12C protein.

  • Fluorescently labeled GTP analog (e.g., BODIPY-GTP) or a system to detect GTP hydrolysis (e.g., ADP-Glo™ Kinase Assay).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test compounds dissolved in DMSO.

  • 384-well assay plates.

2. Assay Procedure:

  • The KRAS G12C protein is pre-incubated with the test compound at various concentrations in the assay buffer for a specified period (e.g., 30 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the GTP analog or GTP.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the signal (e.g., fluorescence, luminescence) is measured using a plate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound based inhibitor Inhibitor->KRAS_GDP Covalently binds to G12C mutant, trapping it in inactive state

Caption: KRAS Signaling Pathway and Inhibition Mechanism.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. NCI-H1373 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Drug_Admin 5. Daily Administration of Inhibitor or Vehicle Randomization->Drug_Admin Tumor_Measurement 6. Regular Measurement of Tumor Volume & Body Weight Drug_Admin->Tumor_Measurement Data_Analysis 7. Calculation of Tumor Growth Inhibition (TGI) Tumor_Measurement->Data_Analysis

Caption: In Vivo Xenograft Model Workflow.

References

Validating Target Engagement of Covalent Probes: A Comparative Guide Featuring the 7-azaspiro[3.5]nonan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern techniques for validating the target engagement of covalent chemical probes. While focusing on the principles of validation, we will use a hypothetical covalent probe built upon the 7-azaspiro[3.5]nonan-1-one scaffold, a motif of growing interest in medicinal chemistry, to illustrate the application of these methods. The 7-azaspiro[3.5]nonane core is a desirable three-dimensional (3D) scaffold that can improve physicochemical properties and provide novel intellectual property space. When functionalized with an electrophilic "warhead," it can be transformed into a potent and selective covalent probe.

Validating that such a probe directly binds to its intended protein target within a complex biological system is a critical step in drug discovery and chemical biology. This guide compares three gold-standard methodologies: Activity-Based Protein Profiling (ABPP), Cellular Thermal Shift Assay (CETSA), and Fluorescence-Based Target Engagement Assays.

The Rise of Covalent Probes and the 7-azaspiro[3.5]nonane Scaffold

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as high potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] These features also make them excellent chemical probes for studying protein function. A typical covalent probe consists of a scaffold that provides affinity and selectivity for the target protein, linked to a reactive group (warhead) that forms a stable covalent bond with a specific amino acid residue on the target.[2]

The 7-azaspiro[3.5]nonane structure represents a modern scaffold that adheres to the "escape from flatland" principle in medicinal chemistry, favoring 3D-rich structures.[3][4] Its rigid conformation can pre-organize appended functional groups into an optimal orientation for target binding, potentially enhancing both potency and selectivity. For the purposes of this guide, we will consider a hypothetical probe, "AZA-1-C," where the this compound core is derivatized with a reactive acrylamide warhead designed to target a nucleophilic cysteine residue on a protein kinase of interest, "Kinase X."

Comparison of Target Engagement Validation Methods

Confirming that a probe like AZA-1-C engages its intended target, Kinase X, inside a cell is paramount. The following sections compare the leading methods for this validation, outlining their principles, strengths, and weaknesses.

Method Principle Primary Output Strengths Limitations
Activity-Based Protein Profiling (ABPP) Uses a broad-spectrum "tag-free" or tagged covalent probe to label active enzymes. Target engagement is measured by the test compound's ability to compete with probe labeling.[5][6]Target occupancy (IC50), proteome-wide selectivity.[7]Provides proteome-wide selectivity data. High-throughput potential. Can identify "off-targets."[7]Requires a suitable broad-spectrum probe for the enzyme class. Indirect measurement of target engagement.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation. This thermal shift is detected by quantifying the amount of soluble protein remaining after heating.[8][9]Thermal shift (ΔTm), target engagement confirmation.[10]Direct, label-free method. Applicable in intact cells and tissues. Does not require modification of the compound.[10]Lower throughput for Western blot-based readout. Not all proteins show a clear thermal shift.[11]
Fluorescence-Based Assays A fluorescently-tagged version of the probe is used. Target engagement is visualized by microscopy or quantified by displacement of the fluorescent probe with an unlabeled competitor.[12][13]Cellular localization, target occupancy (IC50/Ki).[14]Enables direct visualization of target engagement in cells. High-throughput plate-based formats are available.[15]Requires synthesis of a fluorescent probe, which may alter its properties. Potential for autofluorescence interference.

Quantitative Data Presentation: A Case Study with AZA-1-C

To illustrate the data generated from these methods, the following tables present hypothetical but realistic results for our probe, AZA-1-C, targeting Kinase X.

Table 1: Biochemical and Cellular Potency of AZA-1-C

This table shows the fundamental potency metrics for AZA-1-C. The k_inact/K_i value is a crucial parameter for covalent inhibitors, representing the efficiency of covalent bond formation after initial binding.[16]

ParameterValueMethod
k_inact/K_i (M⁻¹s⁻¹)15,000In vitro kinetic assay
Cellular IC50 (Kinase X Phosphorylation)50 nMWestern Blot (p-Kinase X)
Cell Viability EC50> 10 µMCellTiter-Glo® Assay
Table 2: Comparison of Target Engagement Data for AZA-1-C
MethodMetricValue (vs. Kinase X)
Competitive ABPP Cellular IC5075 nM
CETSA (Isothermal Dose-Response) Cellular EC5080 nM
Fluorescence Competition Assay Cellular IC5090 nM
Table 3: Proteome-Wide Selectivity of AZA-1-C by ABPP-MS

A key advantage of ABPP is the ability to assess proteome-wide selectivity.[7] This hypothetical data shows that AZA-1-C is highly selective for Kinase X, with only one significant off-target at higher concentrations.

Protein TargetCellular IC50 (nM)Notes
Kinase X (On-Target) 75 Primary Target
Kinase Y1,200Structurally related kinase
Kinase Z> 10,000Unrelated kinase
Protein A (non-kinase)> 10,000
Protein B (non-kinase)> 10,000
Table 4: CETSA Thermal Shift Data for AZA-1-C

This table shows the change in the melting temperature (Tm) of Kinase X upon binding of AZA-1-C, providing direct evidence of target engagement in intact cells.

Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)
Kinase XVehicle (DMSO)52.1 °C-
Kinase XAZA-1-C (1 µM)58.3 °C+6.2 °C
GAPDH (Control)Vehicle (DMSO)50.5 °C-
GAPDH (Control)AZA-1-C (1 µM)50.6 °C+0.1 °C

Experimental Protocols & Visualizations

Detailed methodologies and workflows are crucial for reproducing and interpreting experimental data.

Competitive Activity-Based Protein Profiling (ABPP)

This method assesses the ability of AZA-1-C to compete with a broad-reactivity kinase probe for binding to Kinase X in a cellular lysate or in intact cells.

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Probe Labeling & Analysis prep1 Culture Cells prep2 Treat with AZA-1-C (Dose Response) prep1->prep2 prep3 Lyse Cells prep2->prep3 probe Add Alkyne-tagged Kinase Probe prep3->probe Incubate Lysate click Click Chemistry: Attach Biotin-Azide probe->click enrich Streptavidin Enrichment click->enrich digest On-bead Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Determine IC50 ms->data Quantify Peptides

Caption: Workflow for competitive ABPP-MS.

Protocol:

  • Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with varying concentrations of AZA-1-C (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Lysis: Harvest and wash cells with cold PBS. Lyse cells in Triton X-100 lysis buffer and collect the soluble proteome by centrifugation.

  • Probe Labeling: Incubate the lysate with a broad-spectrum, alkyne-tagged covalent kinase probe (e.g., 1 µM) for 30 minutes at room temperature.

  • Click Chemistry: Add copper sulfate, TBTA ligand, TCEP, and biotin-azide to the lysate. Incubate for 1 hour to attach biotin to the probe-labeled proteins.

  • Enrichment: Add streptavidin-coated beads to the lysate and incubate for 1 hour to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Proteomics Sample Prep: Perform on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the peptides by quantitative mass spectrometry. Identify and quantify the peptides from probe-labeled kinases.

  • Data Analysis: Calculate the IC50 value for AZA-1-C on Kinase X by plotting the reduction in probe labeling versus the AZA-1-C concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the stabilization of Kinase X by AZA-1-C in response to heat treatment in intact cells.

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Analysis cells Culture Cells treat Treat with AZA-1-C or Vehicle cells->treat aliquot Aliquot into PCR tubes treat->aliquot heat Heat to various temps (e.g., 40-70°C) aliquot->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge Pellet Aggregated Proteins lysis->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant wb Western Blot for Kinase X supernatant->wb curve Plot Melting Curve wb->curve Quantify Bands

Caption: Workflow for Western Blot-based CETSA.

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with AZA-1-C (1 µM) or vehicle (DMSO) for 2 hours.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase X at each temperature by Western blot using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by AZA-1-C.

Fluorescence Competition Assay

This assay uses a fluorescently-labeled version of the probe (AZA-1-Fluor) to visualize target engagement and quantify the potency of the unlabeled probe (AZA-1-C) via competition.

Fluorescence_Workflow start Culture cells on glass-bottom plates treat_competitor Pre-treat with unlabeled AZA-1-C (Dose Response) start->treat_competitor treat_fluor Add fluorescent probe (AZA-1-Fluor) treat_competitor->treat_fluor wash_fix Wash and Fix Cells treat_fluor->wash_fix image Confocal Microscopy wash_fix->image quantify Quantify Nuclear/ Membrane Fluorescence image->quantify ic50 Determine IC50 quantify->ic50

Caption: Workflow for a fluorescence competition assay.

Protocol:

  • Cell Culture: Seed cells that express Kinase X onto glass-bottom imaging plates.

  • Competition: Treat the cells with a dose-response of the unlabeled probe, AZA-1-C, for 1 hour.

  • Fluorescent Labeling: Add a fixed, low concentration of the fluorescent probe, AZA-1-Fluor, to all wells and incubate for 30 minutes.

  • Preparation for Imaging: Wash the cells with PBS to remove the unbound probe. Fix the cells with 4% paraformaldehyde.

  • Imaging: Acquire images using a confocal microscope, using the appropriate laser line to excite the fluorophore on AZA-1-Fluor.

  • Data Analysis: Quantify the fluorescence intensity in the relevant cellular compartment (e.g., nucleus, cytoplasm) for each concentration of AZA-1-C. Plot the decrease in fluorescence against the competitor concentration to determine the IC50 value.

Conclusion

Validating the target engagement of a novel chemical probe is a multi-faceted process that requires orthogonal approaches to build a compelling case. For a covalent probe based on the this compound scaffold, or any other, a combination of the methods described provides a robust validation package.

  • Competitive ABPP offers an unparalleled view of proteome-wide selectivity, which is essential for ensuring the probe's effects can be confidently attributed to its intended target.[7]

  • CETSA provides direct, label-free evidence of target binding in a native cellular context, confirming the physical interaction between the probe and its target.[8]

  • Fluorescence-based methods offer powerful visual confirmation of target engagement and can be adapted for high-throughput screening.[12]

By integrating data from these complementary techniques, researchers can rigorously validate their chemical probes, paving the way for their confident use in elucidating complex biology and accelerating drug discovery.

References

A Comparative Guide to the Synthesis of Azaspirocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azaspirocycles, heterocyclic compounds characterized by a spirocyclic junction containing at least one nitrogen atom, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique three-dimensional architecture offers improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to their non-spirocyclic counterparts. This guide provides a comparative analysis of four prominent synthetic routes to azaspirocycles: [3+2] Cycloaddition, NBS-promoted Semipinacol Rearrangement, Aza-Prins Cyclization, and Ring-Closing Metathesis. The performance of these methods is evaluated based on reaction yields, stereoselectivity, and substrate scope, supported by experimental data.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for constructing azaspirocycles is crucial and depends on the desired substitution pattern, stereochemistry, and overall molecular complexity. The following tables summarize quantitative data for the four selected methods, offering a direct comparison of their efficiencies and selectivities across various substrates.

Table 1: [3+2] Cycloaddition for Azaspirocycle Synthesis
DipolarophileDipole PrecursorSolventCatalyst / AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
Methylene-cyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-[1]
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-[1]
3-Phenacylidene-oxindoleIsatin/Tetrahydro-isoquinolineEthanolReflux85>99:1[2]
N-MethylmaleimideBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid80-[1]
Table 2: NBS-Promoted Semipinacol Rearrangement for Azaspirocycle Synthesis
SubstrateSolventTemperature (°C)Yield (%)DiastereoselectivityReference
2-(1-Hydroxycyclobutyl)-N-tosylenamideIsopropanol/Propylene oxide-78 to rt87Single diastereomer[3]
Substituted CyclobutanolDichloromethane-7875High[4]
Complex Cyclobutanol PrecursorIsopropanol-78 to rt87Highly diastereoselective[5]
Table 3: Aza-Prins Cyclization for Azaspirocycle Synthesis
Homoallylic AmineAldehyde/KetoneLewis/Brønsted AcidYield (%)Diastereomeric Ratio (trans:cis)Reference
N-Tosyl-homoallylamineButanalTrifluoroacetic acid76>95:5[6]
6,7-Dimethoxy-3-vinyl-tetrahydroquinolineButane-2,3-dione2M HCl in Et2O61>98:2[7]
N-Homoallylic amineVarious aldehydesIron(III) chloride63-85Major isomer: trans[8]
N-Boc-homoallylaminePhenylglyoxalTrifluoroacetic acid73>95:5[7]
Table 4: Ring-Closing Metathesis (RCM) for Azaspirocycle Synthesis
Diene SubstrateCatalyst (mol%)SolventYield (%)E/Z SelectivityReference
N-Allyl-N-(cyclobutylmethyl)amineGrubbs I (5)Dichloromethane85-[9]
Diallylamine derivativeGrubbs II (5)Benzene97-[10]
Prochiral oxaenediyneGrubbs I (5)Dichloromethane92-[11]
Dipeptide precursorHoveyda-Grubbs II (10)Toluene70-[12]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

[3+2] Cycloaddition for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane

To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL) is added trifluoroacetic acid (0.1 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.[1]

NBS-Promoted Semipinacol Rearrangement for Azaspiro[4.5]decane Synthesis

A solution of the 2-(1-hydroxycyclobutyl)-N-tosylenamide substrate (1.0 mmol) in a 1:1 mixture of isopropanol and propylene oxide (10 mL) is cooled to -78 °C. N-Bromosuccinimide (1.2 mmol) is added in one portion, and the reaction mixture is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight. The solvent is evaporated, and the crude product is purified by flash chromatography (silica gel, eluent: petroleum ether/diethyl ether) to yield the azaspiro[4.5]decanone.[3]

Diastereoselective Aza-Prins Cyclization for Spiro-piperidine Synthesis

To a solution of the N-homoallylic amine (1.0 equiv) and an aldehyde (1.2 equiv) in acetonitrile (0.2 M), a 2 M solution of HCl in diethyl ether (5.0 equiv) is added. The mixture is heated in a sealed vial at 80 °C for 18 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to give the spiro-piperidine derivative.[7]

Ring-Closing Metathesis for Spiropyrrolidine Synthesis

To a solution of the diallylamine derivative (1.0 mmol) in dry, degassed dichloromethane (0.1 M) is added Grubbs' second-generation catalyst (5 mol%). The reaction mixture is stirred under an argon atmosphere at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to furnish the spiropyrrolidine.[10]

Visualization of a Relevant Signaling Pathway

Azaspirocycles have emerged as potent and selective modulators of G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, a key target in the treatment of neuropsychiatric disorders. The following diagram illustrates the downstream signaling cascade initiated by the activation of the M4 receptor.

M4_Signaling_Pathway Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Binds G_Protein Gαi/o M4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: M4 Muscarinic Receptor Signaling Pathway.

Conclusion

The synthesis of azaspirocycles can be achieved through a variety of powerful chemical transformations. [3+2] cycloadditions and aza-Prins cyclizations offer rapid access to complex scaffolds, often with good to excellent stereocontrol. The NBS-promoted semipinacol rearrangement provides a highly diastereoselective method for the construction of specific azaspirocyclic ketones. Ring-closing metathesis has proven to be a versatile and reliable tool for the formation of a range of unsaturated azaspirocycles. The choice of the optimal synthetic route will be dictated by the specific structural requirements of the target molecule and the desired level of stereochemical control. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of azaspirocycles in drug discovery and development.

References

Safety Operating Guide

Safe Disposal of 7-Azaspiro[3.5]nonan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 7-Azaspiro[3.5]nonan-1-one as a hazardous chemical waste. Proper disposal requires classification, segregation, and transfer to a licensed environmental services provider. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds suggest that it should be handled as a hazardous substance. Analogous compounds, such as 1-Oxa-7-azaspiro[3.5]nonane and other derivatives, are known to cause skin and eye irritation or more severe burns.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) is required at all times when handling this compound and its waste products. This includes, but is not limited to:

  • Safety goggles

  • Laboratory coat

  • Nitrile gloves

  • Closed-toe shoes

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood to prevent inhalation of any vapors or dust.[3][4]

Quantitative Hazard Data for Analogous Compounds

The following table summarizes the known hazards of compounds structurally related to this compound. This information should be used to infer the potential hazards of the target compound.

Compound NameCAS NumberReported Hazards
1-Oxa-7-azaspiro[3.5]nonane38674-21-4Causes severe skin burns and eye damage[2]
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate203661-69-2Irritating to eyes, respiratory system, and skin[1]

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5][6] The following workflow provides a step-by-step process for its disposal.

Figure 1. A step-by-step workflow for the proper disposal of this compound.

Detailed Experimental Protocols for Disposal

As no specific experimental protocols for the neutralization or decomposition of this compound are available, chemical treatment by laboratory personnel is not recommended. The primary and safest method of disposal is through a certified hazardous waste management company.

Operational Plan for Waste Management:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired pure this compound, and any contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, labeled, and sealed container.

    • Liquid Waste: Solutions of this compound should be segregated based on the solvent used. Halogenated and non-halogenated solvent waste streams must be kept separate.[4]

  • Containerization:

    • Use only containers that are compatible with the chemical waste. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.

    • Ensure containers are in good condition and will not leak.[5]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste".[5]

    • The label must include the full chemical name: "this compound".

    • List all components of a mixture, including solvents, with approximate percentages.

    • Indicate the date when waste was first added to the container (accumulation start date).[5]

    • Clearly mark the associated hazards (e.g., "Irritant," "Corrosive," "Handle with Care").

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area near the point of generation.

    • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

    • Do not store incompatible waste types together.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • The waste will be transported by a certified hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]

    • The most probable method of final disposal for this type of organic compound is high-temperature incineration.[5]

Logical Relationships in Waste Management

The following diagram illustrates the decision-making process and logical flow for managing chemical waste in a laboratory setting.

LogicalRelationships cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Disposal Pathway A This compound Waste Generated B Is the waste hazardous? A->B C Segregate, Label, and Store as Hazardous Waste B->C Yes (Assume based on analogs) E Non-hazardous Waste Stream B->E No (Unlikely) D Dispose via Licensed Contractor C->D

Figure 2. Decision-making flowchart for the disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult with your institution's EHS department for specific guidance and requirements.

References

Personal protective equipment for handling 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of 7-Azaspiro[3.5]nonan-1-one, including recommendations for personal protective equipment (PPE), operational procedures, and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar azaspiro compounds. It is imperative to handle this compound with caution and to perform a risk assessment for any specific experimental protocol.

Hazard Assessment

Based on data from analogous compounds, this compound should be considered potentially hazardous. Similar azaspiro molecules are known to be:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • A cause of skin irritation.

  • A cause of serious eye irritation.

  • Potentially causing respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Standard
Eye and Face Protection Chemical safety goggles or a face shield used in conjunction with goggles.Conforming to EN166 (EU) or NIOSH (US) approved.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/aerosols may be generated.Particulates filter conforming to EN 143.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review available SDS for analogous compounds Risk_Assessment Perform specific risk assessment for the planned experiment Review_SDS->Risk_Assessment Don_PPE Don appropriate Personal Protective Equipment (PPE) Risk_Assessment->Don_PPE Chemical_Handling Handle in a well-ventilated area, preferably a chemical fume hood Don_PPE->Chemical_Handling Avoid_Contact Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion. Chemical_Handling->Avoid_Contact Waste_Collection Collect waste in a designated, labeled, and sealed container Chemical_Handling->Waste_Collection Weighing For solids, weigh in a contained manner to prevent dust generation Avoid_Contact->Weighing Decontamination Decontaminate work surfaces and equipment Waste_Collection->Decontamination Waste_Disposal Dispose of waste according to institutional and local regulations Decontamination->Waste_Disposal

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, thoroughly review the safety information for analogous compounds and conduct a risk assessment for your specific procedure. Ensure that all necessary PPE is available and in good condition.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid direct contact with the compound. Use appropriate tools (spatulas, etc.) for transfers.

    • Prevent the formation of dust or aerosols. For solid forms, handle with care to avoid creating airborne particles.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be collected in a dedicated and clearly labeled hazardous waste container.

  • Container Management: The waste container should be kept closed when not in use and stored in a designated secondary containment area.

  • Disposal Method: Dispose of chemical waste through an approved hazardous waste disposal program, following all institutional, local, and national regulations. Do not dispose of this compound down the drain or in general waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.